Ethyl 5-carbamoyl-1-methyl-1H-pyrazole-4-carboxylate
Description
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Properties
IUPAC Name |
ethyl 5-carbamoyl-1-methylpyrazole-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O3/c1-3-14-8(13)5-4-10-11(2)6(5)7(9)12/h4H,3H2,1-2H3,(H2,9,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPBLRFVLSZIMHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70857068 | |
| Record name | Ethyl 5-carbamoyl-1-methyl-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70857068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81303-52-8 | |
| Record name | Ethyl 5-(aminocarbonyl)-1-methyl-1H-pyrazole-4-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81303-52-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 5-carbamoyl-1-methyl-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70857068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Pyrazole Scaffold and a Focus on a Key Derivative
An In-Depth Technical Guide to the Properties, Synthesis, and Potential Applications of Ethyl 5-carbamoyl-1-methyl-1H-pyrazole-4-carboxylate
The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in modern drug discovery.[1] Its derivatives exhibit a vast spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2][3][4][5][6][7] This has led to the development of blockbuster drugs such as sildenafil and a host of targeted cancer therapies.[1]
This guide focuses on a specific, highly functionalized derivative: This compound . While public domain data on this exact molecule is limited, its structure suggests significant potential as a versatile intermediate for creating complex molecular architectures. The carbamoyl moiety [-C(=O)NH₂] and the ethyl carboxylate group [-C(=O)OEt] offer multiple points for chemical modification, making it a valuable building block for combinatorial chemistry and lead optimization campaigns.
Given the relative scarcity of direct experimental data for the target compound, this guide will adopt a foundational approach. We will first provide a comprehensive overview of its critical precursor, Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate , for which substantial data exists. Subsequently, we will detail a proposed, chemically sound synthetic route to convert this amino precursor into the target carbamoyl derivative, extrapolating its expected properties and discussing its potential in a drug development context. This methodology mirrors the predictive and problem-solving approach required in applied chemical research.
PART 1: Physicochemical and Structural Properties
Understanding the fundamental properties of a compound is paramount for its application in research. Below is a comparative summary of the known properties of the key precursor and the predicted properties for our target molecule. The predictions are based on the structural transition from an amino (-NH₂) to a carbamoyl (-CONH₂) group, which increases molecular weight, polarity, and hydrogen bonding potential.
| Property | Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate (Precursor) | This compound (Target) - Predicted |
| IUPAC Name | Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate[8] | Ethyl 5-(aminocarbonyl)-1-methyl-1H-pyrazole-4-carboxylate[9] |
| Synonyms | 5-Amino-1-methylpyrazole-4-carboxylic acid ethyl ester[10] | Ethyl 1-methyl-5-carbamoyl-1H-pyrazole-4-carboxylate |
| CAS Number | 31037-02-2[8] | 188527-31-7 (from supplier data) |
| Molecular Formula | C₇H₁₁N₃O₂[8] | C₈H₁₁N₃O₃ |
| Molecular Weight | 169.18 g/mol [8] | 197.19 g/mol |
| Appearance | Solid | Solid |
| Melting Point | 96-100 °C[11] | > 100 °C (Expected increase due to stronger intermolecular H-bonding) |
| Solubility | Soluble in organic solvents like DMF, Chloroform.[2] | Likely reduced solubility in non-polar solvents; increased solubility in polar protic solvents. |
| Hydrogen Bond Donors | 1 (from -NH₂) | 2 (from -NH₂) |
| Hydrogen Bond Acceptors | 4 (from N, N, C=O, O) | 5 (from N, N, C=O, C=O, O) |
PART 2: Synthesis and Mechanistic Rationale
The synthesis of this compound is logically approached as a two-stage process: first, the robust synthesis of the amino precursor, followed by the specific conversion of the amino group to a carbamoyl group.
Stage 1: Synthesis of Key Intermediate: Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate
The formation of the pyrazole ring is a classic cyclization reaction. A highly efficient and common method involves the reaction of an ethoxymethylenecyanoacetate with methylhydrazine.[12]
Causality of Experimental Choices:
-
Ethoxy methylene ethyl cyanoacetate: This reactant is ideal as it provides the required three-carbon backbone for the pyrazole ring and already contains the ethyl carboxylate and a nitrile group, which will become the C4 and C5 substituents, respectively. The ethoxy group serves as an excellent leaving group during the initial nucleophilic attack.
-
Methylhydrazine: This provides the two nitrogen atoms for the pyrazole ring and introduces the required methyl group at the N1 position.
-
Solvent (Toluene): Toluene is chosen for its ability to dissolve the reactants and for its suitable boiling point, which allows the reaction to proceed at an elevated temperature to ensure completion. It also facilitates the removal of water formed during the reaction via azeotropic distillation if necessary.[12]
-
To a reaction vessel equipped with a stirrer, thermometer, and condenser, add ethoxy methylene ethyl cyanoacetate.
-
Add toluene as the solvent and stir until the reactant is fully dissolved.[12]
-
Cool the mixture to 20-25 °C using a chilled water bath.
-
Slowly add a 40% aqueous solution of methylhydrazine dropwise, ensuring the temperature is maintained between 22-30 °C.[12] The exotherm must be controlled to prevent side reactions.
-
After the addition is complete, allow the reaction to stir at this temperature for 1-3 hours to ensure the initial condensation is complete.[12]
-
Heat the mixture to reflux temperature and maintain for approximately 2 hours to drive the cyclization and subsequent tautomerization/aromatization to completion.[12]
-
Cool the reaction mixture to 9-10 °C to precipitate the product.
-
Collect the solid product by filtration, wash with cold solvent to remove impurities, and dry under vacuum.
Caption: Workflow for the synthesis of the amino-pyrazole intermediate.
Stage 2: Proposed Synthesis of this compound
The conversion of an aromatic amine to a carbamoyl group can be achieved through several methods. A direct and effective laboratory-scale method involves reaction with an isocyanate, often generated in situ from cyanate salts under acidic conditions.
Causality of Experimental Choices:
-
Sodium Cyanate (NaOCN) & Acetic Acid: This combination generates isocyanic acid (HNCO) in the reaction mixture. The aromatic amine is a nucleophile, but it is not reactive enough to attack the cyanate ion directly. The acid protonates the cyanate, forming the much more electrophilic isocyanic acid, which readily reacts with the amino group. Acetic acid is a good choice as it is a moderately strong acid and also acts as a solvent.
-
Reaction Conditions: The reaction is typically run at a moderate temperature to ensure a reasonable reaction rate without causing decomposition of the reactants or product.
-
Dissolve the precursor, Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate, in glacial acetic acid in a suitable reaction flask.
-
Warm the solution gently to approximately 50-60 °C to ensure complete dissolution and to facilitate the reaction.
-
In a separate container, prepare a solution of sodium cyanate in water.
-
Add the sodium cyanate solution dropwise to the stirred pyrazole solution. The in situ formation of isocyanic acid will react with the amino group.
-
Maintain the temperature and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into ice water to precipitate the crude product. The carbamoyl derivative is expected to be less soluble in water than the amino precursor.
-
Collect the solid by filtration, wash thoroughly with water to remove any remaining acid and salts, and then with a cold, non-polar solvent (e.g., diethyl ether) to remove non-polar impurities.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure this compound.
Caption: Logical progression from the core scaffold to a potential drug candidate.
PART 5: Safety and Handling
Safety protocols for the target compound should be based on the known hazards of its precursor, with the assumption that it may present similar or additional risks until proven otherwise.
-
Hazard Classification: The precursor, Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate, is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). [8]It is prudent to assume the carbamoyl derivative carries the same classifications.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat. [13]When handling the solid as a powder, use a dust mask (e.g., N95) or work in a well-ventilated area or fume hood to avoid inhalation. [13]* Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Keep the container tightly closed and store in a cool, dry, and well-ventilated place. [13]* Incompatible Materials: Keep away from strong oxidizing agents, strong bases, and strong reducing agents. [13]* Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.
Conclusion
This compound represents a promising, yet underexplored, chemical entity. While direct, comprehensive experimental data is sparse, a robust understanding of its synthesis and properties can be built upon the solid foundation of its amino precursor. By applying established principles of organic synthesis and medicinal chemistry, we have outlined a reliable pathway for its preparation and have hypothesized its potential as a valuable scaffold for the discovery of new therapeutic agents. Its rich functionality offers a compelling platform for generating diverse chemical libraries, enabling the exploration of new structure-activity relationships in the pursuit of novel drugs. This guide provides the necessary technical framework and field-proven insights for researchers and drug development professionals to begin exploring the potential of this versatile pyrazole derivative.
References
- Synthesis of Novel 1-H-Pyrazole-4-carboxylic Acid Esters by Conventional and Microwave Assisted Vilsmeier Cyclization of Hydrazones of -Keto Esters. (URL: )
- One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. (URL: )
- SAFETY DATA SHEET: Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxyl
- Supporting Information - The Royal Society of Chemistry. (URL: )
-
Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate | C7H11N3O2 | CID 271299 - PubChem. (URL: [Link])
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Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate - ChemBK. (URL: [Link])
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Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids - RSC Publishing. (URL: [Link])
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Current status of pyrazole and its biological activities - PMC - PubMed Central. (URL: [Link])
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(PDF) Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. (URL: [Link])
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Coupling of ethyl 1H-pyrazole-4-carboxylate 1 with 3-functionalized N-Boc-azetidines 2a–c. (URL: [Link])
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(PDF) Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity - ResearchGate. (URL: [Link])
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ethyl 1-methyl-5-(propylcarbamoyl)-1H-pyrazole-4-carboxylate | C11H17N3O3 | CID - PubChem. (URL: [Link])
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Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity - CORE. (URL: [Link])
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MSDS of ETHYL 5-AMINO-1-(4-METHYLPHENYL)-1H-PYRAZOLE-4-CARBOXYLATE - Capot Chemical. (URL: [Link])
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Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate | C12H13N3O2 | CID 85270 - PubChem. (URL: [Link])
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ETHYL 5-AMINO-1H-PYRAZOLE-4-CARBOXYLATE - precisionFDA. (URL: [Link])
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Ethyl 5-amino-1-methylpyrazole-4-carboxylate - the NIST WebBook. (URL: [Link])
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Ethyl 5-(formylamino)-1H-pyrazole-4-carboxylate | C7H9N3O3 | CID 13926581 - PubChem. (URL: [Link])
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(PDF) Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - ResearchGate. (URL: [Link])
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(PDF) Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate - ResearchGate. (URL: [Link])
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Ethyl 5-(aminocarbonyl)-1-methyl-1H-pyrazole-4-carboxylate, 98%+ Purity, C8H11N3O3, 1 gram - CP Lab Safety. (URL: [Link])
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Ethyl 1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylate | C7H11N3O4S - PubChem. (URL: [Link])
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Pyrazole: an emerging privileged scaffold in drug discovery - PMC - PubMed Central. (URL: [Link])
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One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate - MDPI. (URL: [Link])
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1-Ethyl-5-methyl-1H-pyrazole-4-carboxylic acid, 95% Purity, C7H10N2O2, 1 gram. (URL: [Link])
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"Ethyl 5-carbamoyl-1-methyl-1H-pyrazole-4-carboxylate" structure
An In-Depth Technical Guide to Ethyl 5-carbamoyl-1-methyl-1H-pyrazole-4-carboxylate
This guide provides a comprehensive technical overview of this compound, a heterocyclic compound belonging to the pyrazole carboxamide class. This class of molecules is of significant interest to researchers in drug development and agrochemical science due to its members' wide-ranging biological activities. This document details the molecule's structure, a proposed synthetic route, its spectroscopic signature, and its potential biological significance, with a focus on providing actionable insights for laboratory professionals.
Molecular Structure and Physicochemical Properties
This compound is a substituted pyrazole featuring an ethyl carboxylate group at position 4 and a carbamoyl (aminocarbonyl) group at position 5. The pyrazole ring is N-methylated at the 1-position. The structural arrangement of these functional groups is critical to its chemical reactivity and biological function.
| Property | Value | Source |
| Molecular Formula | C₈H₁₁N₃O₃ | Calculated |
| Molecular Weight | 197.19 g/mol | Calculated |
| IUPAC Name | This compound | N/A |
| CAS Number | Not assigned | N/A |
| Predicted LogP | 0.4 - 0.8 | Based on similar structures |
The presence of both hydrogen bond donors (amide N-H) and acceptors (carbonyl oxygens, pyrazole nitrogens) suggests that the molecule can participate in various intermolecular interactions, which is a key consideration in designing biologically active compounds.
Caption: 2D Chemical Structure of the Topic Compound.
Proposed Synthesis Pathway
While this specific molecule is not widely commercially available, a robust synthesis can be designed based on well-established pyrazole chemistry. The most logical approach involves the construction of a 5-aminopyrazole precursor followed by the conversion of the amino group into a carbamoyl group. This multi-step pathway offers flexibility and relies on high-yielding, well-documented reactions.
Caption: Proposed two-step synthesis workflow.
Protocol 2.1: Synthesis of Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate (Precursor)
This protocol is adapted from established methods for synthesizing 5-aminopyrazoles.[1][2] The reaction involves the cyclocondensation of a β-alkoxy-α,β-unsaturated nitrile with methylhydrazine.
Rationale: This is a classic and highly efficient method for constructing the pyrazole core. The ethoxymethylene group acts as a leaving group, and the cyano and ester functionalities direct the cyclization to yield the desired 5-amino-4-carboxylate regioisomer.
Procedure:
-
To a solution of ethyl (ethoxymethylene)cyanoacetate (1.0 eq) in ethanol, add methylhydrazine (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 2-4 hours), cool the mixture to room temperature and reduce the solvent volume under reduced pressure.
-
The resulting solid is filtered, washed with cold ethanol, and dried under vacuum to yield the precursor, Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate. This precursor is often of sufficient purity for the next step.
Protocol 2.2: Conversion to this compound (Target)
The conversion of an amino group to a carbamoyl group can be achieved through several methods. A direct reaction with isocyanic acid (often generated in situ from potassium cyanate and an acid) is a common approach.
Rationale: This transformation is a reliable method for introducing the carbamoyl moiety. The nucleophilic 5-amino group attacks the electrophilic carbon of isocyanic acid.
Procedure:
-
Dissolve the precursor, Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate (1.0 eq), in a mixture of acetic acid and water.
-
Add a solution of potassium cyanate (KOCN) (1.5 eq) in water dropwise to the stirred solution.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
The product will precipitate from the reaction mixture. Filter the solid, wash thoroughly with water to remove salts, and then with a small amount of cold ethanol.
-
Dry the product under vacuum. Further purification can be achieved by recrystallization from an appropriate solvent like ethanol.
Spectroscopic and Analytical Characterization
Confirming the structure and purity of the synthesized compound is paramount. Based on data from structurally similar pyrazole carboxamides, the following spectral characteristics are predicted.[3][4][5]
Predicted ¹H NMR Spectroscopy
-
Pyrazole Ring Proton (H-3): A singlet expected around δ 7.8-8.2 ppm . This proton is on the carbon between the two nitrogen atoms and is typically deshielded.
-
N-Methyl Protons (-NCH₃): A singlet expected around δ 3.8-4.1 ppm . The chemical shift is influenced by the aromatic pyrazole ring.
-
Ethyl Ester Protons (-OCH₂CH₃): A quartet around δ 4.2-4.4 ppm (for the -CH₂-) and a triplet around δ 1.2-1.4 ppm (for the -CH₃).
-
Carbamoyl Protons (-CONH₂): Two broad singlets, often integrating to 1H each, are expected in the region of δ 5.5-7.5 ppm . Their broadness and chemical shift are highly dependent on the solvent and concentration due to hydrogen bonding and exchange.
Predicted ¹³C NMR Spectroscopy
-
Carbonyl Carbons (C=O): Two signals are expected in the downfield region, typically δ 160-170 ppm , corresponding to the ester and amide carbonyls.
-
Pyrazole Ring Carbons: Expect signals in the aromatic region, with C3, C4, and C5 appearing between δ 100-155 ppm .
-
N-Methyl Carbon (-NCH₃): A signal around δ 35-40 ppm .
-
Ethyl Ester Carbons (-OCH₂CH₃): Signals around δ 60-62 ppm (-OCH₂-) and δ 14-15 ppm (-CH₃).
Predicted Infrared (IR) Spectroscopy
-
N-H Stretching: Two distinct bands in the region of 3450-3200 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amide (-NH₂).[3]
-
C=O Stretching: A strong, sharp band for the ester carbonyl around 1720-1740 cm⁻¹ . A second strong band for the amide I band (primarily C=O stretch) is expected around 1660-1680 cm⁻¹ .[6]
-
N-H Bending: An amide II band (N-H bend and C-N stretch) around 1600-1640 cm⁻¹ .
-
C-N and C-O Stretching: Found in the fingerprint region **(1400-1000 cm⁻¹) **.
Mass Spectrometry (MS)
The molecule has been identified as a degradation product of the herbicide Pyrazosulfuron-ethyl.[7] Electron ionization mass spectrometry would be expected to show a molecular ion peak [M]⁺ at m/z 197. Key fragmentation patterns would involve the loss of the ethoxy group (-OC₂H₅, m/z 45) from the ester and cleavage of the carbamoyl group.
Biological Activity and Potential Mechanism of Action
Context as a Herbicide Metabolite
This compound is a known metabolite of Pyrazosulfuron-ethyl, a widely used sulfonylurea herbicide.[7][8] The degradation occurs via cleavage of the sulfonylurea bridge. This metabolic link strongly suggests that the title compound may possess herbicidal properties itself or could be a key biomarker in environmental fate studies of its parent compound.[9][10]
Probable Mechanism of Action: Succinate Dehydrogenase (SDH) Inhibition
The pyrazole carboxamide scaffold is a well-established pharmacophore in the agrochemical industry, particularly for its potent fungicidal activity.[11] Many compounds from this class function as Succinate Dehydrogenase Inhibitors (SDHIs).[12][13] SDH (also known as Complex II) is a critical enzyme in both the citric acid cycle and the mitochondrial electron transport chain.
Rationale for Proposed Mechanism: By inhibiting SDH, these compounds block cellular respiration, depriving the target organism (e.g., a pathogenic fungus) of ATP. This leads to a rapid cessation of growth and eventual cell death. The N-methyl pyrazole and carboxamide moieties are often crucial for binding within the ubiquinone-binding site (Q-site) of the SDH enzyme complex.
Caption: Proposed mechanism of action via SDH inhibition.
Experimental Protocol: In Vitro Antifungal Assay
To validate the predicted biological activity, an in vitro mycelial growth inhibition assay can be performed. This protocol provides a standardized method to determine the efficacy of the compound against various plant pathogenic fungi.[14][15]
Objective: To determine the EC₅₀ (half-maximal effective concentration) of the title compound against selected fungal pathogens.
Materials:
-
Potato Dextrose Agar (PDA) medium
-
Sterile Petri dishes (90 mm)
-
Fungal cultures (e.g., Fusarium graminearum, Botrytis cinerea)
-
Title compound dissolved in a suitable solvent (e.g., DMSO or acetone)
-
Sterile cork borer (5 mm)
-
Incubator set to 25 °C
Procedure:
-
Stock Solution Preparation: Prepare a 10,000 µg/mL stock solution of the title compound by dissolving 100 mg in 10 mL of sterile DMSO.
-
Medium Preparation: Autoclave the PDA medium and cool it to approximately 50-55 °C.
-
Serial Dilutions: Add the appropriate volume of the stock solution to the molten PDA to achieve a series of final concentrations (e.g., 100, 50, 25, 12.5, 6.25, and 0 µg/mL). A solvent-only control (0 µg/mL) must be included. Mix thoroughly and pour the amended media into sterile Petri dishes.
-
Inoculation: Using the sterile cork borer, take a 5 mm mycelial plug from the edge of an actively growing fungal culture plate.
-
Place the mycelial plug, mycelium-side down, in the center of each PDA plate (both treated and control).
-
Incubation: Seal the plates with paraffin film and incubate them at 25 °C in the dark.
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions daily until the colony in the control plate reaches the edge of the dish.
-
Analysis: Calculate the percentage of mycelial growth inhibition using the following formula:
-
Inhibition (%) = [(DC - DT) / DC] x 100
-
Where DC is the average diameter of the control colony and DT is the average diameter of the treated colony.
-
-
Determine the EC₅₀ value by performing a probit analysis of the inhibition percentages against the logarithm of the compound concentrations.
Conclusion
This compound represents a molecule of significant interest at the intersection of synthetic chemistry and biological science. As a known metabolite of a commercial herbicide and a member of the potent pyrazole carboxamide class, it warrants further investigation. This guide provides a robust framework for its synthesis, characterization, and biological evaluation, serving as a valuable resource for researchers aiming to explore its potential in agrochemical or pharmaceutical applications. The provided protocols, grounded in established scientific principles, offer a clear path for its inclusion in research and development pipelines.
References
-
Synthesis and Herbicidal Activity of New Pyrazole-4-carboxamide Derivatives. Journal of Pesticide Science. [Link]
-
Discovery of Benzothiazolylpyrazole-4-Carboxamides as Potent Succinate Dehydrogenase Inhibitors through Active Fragment Exchange and Link Approach. Journal of Agricultural and Food Chemistry. [Link]
-
Synthesis and Herbicidal Activity of New Pyrazole-4-carboxamide Derivatives. J-Stage. [Link]
-
Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Journal of Molecular Structure. [Link]
-
An Efficient Synthesis of Pyrazole Carboxamide Derivatives and in Vitro Evaluation for their Antimicrobial Activity. International Journal of ChemTech Research. [Link]
-
Discovery of N-Methoxy-(biphenyl-ethyl)-pyrazole-carboxamides as Novel Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry. [Link]
-
Discovery of Benzothiazol-2-ylthiophenylpyrazole-4-carboxamides as Novel Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry. [Link]
-
Design, Synthesis, and Herbicidal Activity Study of Novel Pyrazole-Carboxamides as Potential Transketolase Inhibitors. CoLab. [Link]
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An In-Depth Technical Guide to the Synthesis of Ethyl 5-carbamoyl-1-methyl-1H-pyrazole-4-carboxylate
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways for Ethyl 5-carbamoyl-1-methyl-1H-pyrazole-4-carboxylate, a key heterocyclic scaffold with significant potential in medicinal chemistry and drug development. The document delves into the strategic considerations, mechanistic underpinnings, and detailed experimental protocols for the synthesis of this target molecule. Two primary convergent synthetic strategies are presented, commencing from readily available starting materials. The guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering field-proven insights and a robust framework for the successful preparation of this important pyrazole derivative.
Introduction: The Significance of Substituted Pyrazoles
The pyrazole nucleus is a cornerstone in medicinal chemistry, with its derivatives exhibiting a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1] The specific substitution pattern on the pyrazole ring is crucial in modulating the biological activity of these compounds. This compound, the subject of this guide, is a highly functionalized pyrazole with potential as a versatile intermediate for the synthesis of more complex bioactive molecules. The presence of the carbamoyl and ester functional groups offers multiple points for further chemical modification, making it a valuable building block in drug discovery programs.
This guide will elucidate the most logical and efficient synthetic routes to this target molecule, focusing on the principles of retrosynthetic analysis and the practical execution of key chemical transformations.
Retrosynthetic Analysis and Strategic Approach
A retrosynthetic analysis of the target molecule, this compound (I), suggests two primary disconnection approaches, leading to two distinct and convergent synthetic strategies.
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An In-Depth Technical Guide to Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate
A Note on Nomenclature: This guide focuses on the chemical compound with the CAS Number 31037-02-2. While the user query specified "Ethyl 5-carbamoyl-1-methyl-1H-pyrazole-4-carboxylate," extensive database searches indicate that the commonly referenced and commercially available compound with a closely related structure is Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate . It is presumed that "carbamoyl" was a misnomer for "amino." This document will, therefore, detail the properties, synthesis, and applications of the amino-substituted compound.
Introduction and Core Compound Identification
Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate is a substituted pyrazole derivative that serves as a versatile building block in synthetic organic chemistry, particularly in the development of pharmaceutical agents and other biologically active molecules.[1][2][3] Its structure, featuring an amino group and an ethyl carboxylate on a methylated pyrazole ring, offers multiple reactive sites for further chemical modifications. The pyrazole core is a "biologically privileged" scaffold, meaning it is a common feature in many FDA-approved drugs, including Celecoxib and Rimonabant.[4] This compound is of significant interest to researchers in medicinal chemistry and drug discovery for the synthesis of more complex heterocyclic systems, such as pyrazolo[3,4-d]pyrimidines, which are known to possess a range of biological activities.[5]
Physicochemical and Spectroscopic Data
The fundamental properties of Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate are summarized below. These data are critical for its handling, characterization, and use in chemical reactions.
| Property | Value | Source |
| Molecular Formula | C₇H₁₁N₃O₂ | [6][7] |
| Molecular Weight | 169.18 g/mol | [6][7] |
| Appearance | White to pale yellow solid (crystal/powder) | [6] |
| Melting Point | 96-100 °C | [6] |
| IUPAC Name | ethyl 5-amino-1-methylpyrazole-4-carboxylate | [7] |
| InChI Key | MEUSJJFWVKBUFP-UHFFFAOYSA-N | [6][7] |
| SMILES String | CCOC(=O)c1cnn(C)c1N | [6] |
Synthesis Protocol: A Validated Approach
The synthesis of Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate is typically achieved through a cyclization reaction. The following protocol is a well-established method.[8]
Reaction Principle
The synthesis involves the condensation reaction between methylhydrazine and ethyl(ethoxymethylene)cyanoacetate. The methylhydrazine acts as a dinucleophile, attacking the electrophilic centers of the cyanoacetate derivative, leading to the formation of the pyrazole ring.
Experimental Workflow Diagram
Caption: Synthesis workflow for Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate.
Step-by-Step Methodology
-
Reaction Setup: In a suitable reaction vessel, combine methylhydrazine (0.54 mole) and ethyl(ethoxymethylene)cyanoacetate (0.54 mole) in 150 ml of ethanol.[8]
-
Reflux: Heat the reaction mixture to reflux and maintain for approximately 16 hours.[8]
-
Precipitation and Initial Product Collection: After the reflux period, cool the reaction mixture. Pour the cooled mixture over ice water to precipitate the product. Collect the resulting solid by filtration and dry it.[8]
-
Workup of Mother Liquor: Transfer the filtrate (mother liquor) to a separatory funnel. Extract the aqueous layer with chloroform. Wash the combined organic extracts with a saturated brine solution.[8]
-
Drying and Concentration: Dry the chloroform extracts over anhydrous sodium sulfate. After drying, remove the solvent under reduced pressure (in vacuo) to yield a second crop of the product.[8]
-
Purification: Combine both batches of the crystallized product and recrystallize from ethanol to obtain the purified Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate.[8] A reported yield for this method is 32.3 grams (35%), with a melting point of 99-100°C.[8]
Applications in Research and Drug Development
Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate is a valuable intermediate in the synthesis of various heterocyclic compounds with potential therapeutic applications.
-
Precursor for Fused Pyrazole Systems: This compound is a key starting material for the synthesis of pyrazolo[3,4-d]pyrimidines and other fused heterocyclic systems.[5] These scaffolds are of great interest in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][9][10]
-
Development of Kinase Inhibitors: The 5-amino-1H-pyrazole-4-carboxamide scaffold, derived from this starting material, has been successfully utilized in the design of pan-FGFR (Fibroblast Growth Factor Receptor) covalent inhibitors. These inhibitors have shown potential in treating cancers with aberrant FGFR activation.[11]
-
Scaffold for Bioactive Molecules: The pyrazole ring system is a cornerstone in the development of various therapeutic agents. Derivatives of pyrazole are known to exhibit antibacterial, antifungal, anticancer, and anti-inflammatory activities.[1][2][4] This makes Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate a valuable starting point for generating libraries of novel compounds for biological screening.
Logical Pathway for Drug Discovery Application
Caption: Role as a building block in a drug discovery pipeline.
Safety, Handling, and Storage
As with any laboratory chemical, proper safety precautions must be observed when handling Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate.
Hazard Identification
The compound is classified as hazardous and carries the following warnings:
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6][12]
Recommended Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Use only outdoors or in a well-ventilated area. Ensure eyewash stations and safety showers are readily accessible.[12]
-
Personal Protective Equipment:
-
General Hygiene: Wash hands thoroughly after handling. Avoid breathing dust. Do not get in eyes, on skin, or on clothing.[12]
Storage
-
Keep the container tightly closed in a dry, cool, and well-ventilated place.[12]
-
Incompatible Materials: Strong oxidizing agents, strong bases, and strong reducing agents.[12]
References
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PrepChem. (n.d.). Synthesis of 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester. Retrieved from [Link]
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Capot Chemical. (2025). MSDS of ETHYL 5-AMINO-1-(4-METHYLPHENYL)-1H-PYRAZOLE-4-CARBOXYLATE. Retrieved from [Link]
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El-Gazzar, A. R. B. A., et al. (2013). Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 8), o1376. Retrieved from [Link]
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Thore, S. N., et al. (2013). Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. Bioorganic & Medicinal Chemistry Letters, 23(1), 22-25. Retrieved from [Link]
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Sharma, A., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 27(15), 4993. Retrieved from [Link]
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PubMed. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. Retrieved from [Link]
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An In-Depth Technical Guide to the Putative Mechanism of Action of Ethyl 5-carbamoyl-1-methyl-1H-pyrazole-4-carboxylate
This guide provides a detailed exploration of the potential mechanisms of action for Ethyl 5-carbamoyl-1-methyl-1H-pyrazole-4-carboxylate, a compound belonging to the pharmacologically significant class of pyrazole derivatives. For researchers, scientists, and professionals in drug development, this document synthesizes current knowledge on related compounds to propose and elaborate on the most probable biological activities and molecular targets. While direct experimental data on this specific molecule is limited, a robust hypothesis can be formulated based on the well-established structure-activity relationships of the pyrazole-4-carboxamide scaffold.
The Pyrazole Scaffold: A Privileged Structure in Medicinal Chemistry
The pyrazole ring system is a cornerstone in the development of therapeutic agents due to its versatile chemical properties and ability to interact with a wide range of biological targets.[1][2] This five-membered heterocyclic motif is present in numerous FDA-approved drugs, highlighting its clinical significance. The specific substitution pattern on the pyrazole ring dictates its pharmacological profile, leading to a diverse array of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.
Hypothesized Mechanisms of Action for this compound
Based on the structural features of this compound, specifically the pyrazole-4-carboxamide core, two primary mechanisms of action are proposed: inhibition of Succinate Dehydrogenase (SDH) and inhibition of Dihydroorotate Dehydrogenase (DHODH).
Inhibition of Succinate Dehydrogenase (SDH)
A substantial body of evidence points to pyrazole-4-carboxamides as potent inhibitors of Succinate Dehydrogenase (SDH), also known as mitochondrial complex II.[3][4][5][6][7][8] This enzyme is a key component of both the tricarboxylic acid (TCA) cycle and the electron transport chain, making it a critical hub for cellular respiration and energy production.
Molecular Interaction and Consequence:
The proposed mechanism involves the binding of the pyrazole-4-carboxamide moiety within the ubiquinone-binding site (Q-site) of the SDH complex. This interaction is thought to be stabilized by hydrogen bonds and hydrophobic interactions.[6] By occupying this site, the compound prevents the natural substrate, ubiquinone, from binding, thereby blocking the transfer of electrons from succinate to the electron transport chain. The consequence of this inhibition is a disruption of ATP synthesis, leading to cellular energy depletion and, ultimately, cell death. This mechanism is particularly relevant in the context of antifungal and insecticidal applications.[3][4][6]
Figure 1: Proposed mechanism of Succinate Dehydrogenase (SDH) inhibition.
Inhibition of Dihydroorotate Dehydrogenase (DHODH)
Another well-documented target for pyrazole derivatives is Dihydroorotate Dehydrogenase (DHODH), the fourth enzyme in the de novo pyrimidine biosynthesis pathway.[1][2][9][10] This pathway is essential for the synthesis of pyrimidine nucleotides, which are vital for DNA and RNA synthesis, as well as cell proliferation.
Molecular Interaction and Consequence:
The pyrazole core is hypothesized to interact with the active site of DHODH, preventing the conversion of dihydroorotate to orotate. This inhibition leads to a depletion of the pyrimidine pool within the cell, thereby halting DNA and RNA synthesis and arresting cell growth. This mechanism is particularly relevant for the development of antiviral, anticancer, and immunosuppressive agents.[1][2][10]
Figure 2: Proposed mechanism of Dihydroorotate Dehydrogenase (DHODH) inhibition.
Experimental Protocols for Mechanism of Action Validation
To empirically determine the mechanism of action of this compound, a series of biochemical and cell-based assays are recommended.
Enzyme Inhibition Assays
Objective: To directly measure the inhibitory activity of the compound against purified SDH and DHODH enzymes.
Protocol for SDH Inhibition Assay:
-
Enzyme Source: Purified mitochondrial complex II from a relevant species (e.g., bovine heart, fungal, or insect).
-
Assay Principle: Spectrophotometric measurement of the reduction of a suitable electron acceptor (e.g., 2,6-dichlorophenolindophenol, DCPIP) coupled to the oxidation of succinate.
-
Procedure:
-
Prepare a reaction mixture containing buffer, succinate, and the electron acceptor.
-
Add varying concentrations of this compound.
-
Initiate the reaction by adding the purified SDH enzyme.
-
Monitor the decrease in absorbance of the electron acceptor over time.
-
-
Data Analysis: Calculate the initial reaction rates and determine the IC₅₀ value of the compound.
Protocol for DHODH Inhibition Assay:
-
Enzyme Source: Recombinant human or other species-specific DHODH.
-
Assay Principle: Spectrophotometric measurement of the reduction of an electron acceptor (e.g., DCPIP) linked to the oxidation of dihydroorotate.
-
Procedure:
-
Prepare a reaction mixture containing buffer, dihydroorotate, and coenzyme Q (or a surrogate).
-
Add varying concentrations of the test compound.
-
Initiate the reaction by adding the purified DHODH enzyme.
-
Monitor the enzyme activity by following the reduction of DCPIP.
-
-
Data Analysis: Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.
Cellular Assays
Objective: To assess the effect of the compound on cellular processes related to the hypothesized targets.
Protocol for Cellular Respiration Assay (for SDH inhibition):
-
Cell Line: Select a relevant cell line (e.g., cancer cell line, fungal cells).
-
Assay Principle: Measure the oxygen consumption rate (OCR) as an indicator of mitochondrial respiration using a Seahorse XF Analyzer or similar technology.
-
Procedure:
-
Seed cells in a microplate.
-
Treat the cells with different concentrations of the compound.
-
Measure the basal OCR and the response to mitochondrial stressors (e.g., oligomycin, FCCP, rotenone/antimycin A).
-
-
Data Analysis: A decrease in basal OCR and maximal respiration would be indicative of complex II inhibition.
Protocol for Cell Proliferation and Pyrimidine Rescue Assay (for DHODH inhibition):
-
Cell Line: Use a rapidly proliferating cell line.
-
Assay Principle: Measure the antiproliferative effect of the compound and determine if this effect can be reversed by the addition of exogenous pyrimidines.
-
Procedure:
-
Treat cells with a range of concentrations of the compound in both standard and pyrimidine-supplemented media (e.g., with uridine).
-
After a set incubation period, assess cell viability using a standard method (e.g., MTT, CellTiter-Glo).
-
-
Data Analysis: If the compound's antiproliferative activity is rescued by the addition of uridine, it strongly suggests inhibition of the de novo pyrimidine biosynthesis pathway.
Structure-Activity Relationship (SAR) Insights
The biological activity of pyrazole-4-carboxamides is highly dependent on the substituents at the N1, C3, and C5 positions of the pyrazole ring, as well as the nature of the carboxamide group. For this compound, the methyl group at N1, the carbamoyl group at C5, and the ethyl carboxylate at C4 are key determinants of its potential interactions with target enzymes. Comparative analysis with known SDH and DHODH inhibitors suggests that these functional groups can engage in crucial hydrogen bonding and hydrophobic interactions within the respective active sites.
| Structural Feature | Potential Role in SDH Inhibition | Potential Role in DHODH Inhibition |
| Pyrazole Core | Scaffolding for optimal positioning of substituents in the Q-site. | Interaction with the enzyme's active site through hydrogen bonding and π-π stacking. |
| N1-Methyl Group | Contributes to hydrophobic interactions. | Can influence the orientation of the molecule within the binding pocket. |
| C4-Ethyl Carboxylate | Potential for hydrogen bonding with active site residues. | May interact with polar residues in the active site. |
| C5-Carbamoyl Group | Acts as a key hydrogen bond donor/acceptor. | Can form critical hydrogen bonds with the enzyme. |
Conclusion
While the precise mechanism of action for this compound awaits direct experimental validation, a strong hypothesis based on extensive research into structurally related pyrazole-4-carboxamides points towards the inhibition of either Succinate Dehydrogenase or Dihydroorotate Dehydrogenase. The proposed experimental workflows provide a clear path to elucidate the specific molecular target and cellular consequences of this compound's activity. Understanding these fundamental mechanisms is paramount for the rational design and development of novel therapeutic agents based on the versatile pyrazole scaffold.
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The Biological Potential of Ethyl 5-carbamoyl-1-methyl-1H-pyrazole-4-carboxylate: An In-depth Technical Guide for Researchers
This guide provides a comprehensive technical overview of the potential biological activities of Ethyl 5-carbamoyl-1-methyl-1H-pyrazole-4-carboxylate. While direct experimental data on this specific molecule is limited in publicly available literature, this document synthesizes findings from closely related pyrazole-4-carboxylate derivatives to build a robust hypothesis of its pharmacological profile. This guide is intended for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of novel pyrazole compounds.
The Pyrazole-4-Carboxylate Scaffold: A Privileged Motif in Medicinal Chemistry
The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This core structure is a cornerstone in medicinal chemistry, with numerous approved drugs and clinical candidates featuring this moiety. The pyrazole scaffold is known for its metabolic stability and its ability to engage in various non-covalent interactions with biological targets.
Derivatives of pyrazole-4-carboxylate, in particular, have demonstrated a remarkable breadth of biological activities. These compounds have been extensively investigated for their potential as anti-inflammatory, analgesic, antimicrobial, anticancer, and enzyme inhibitory agents.[1][2][3][4] The versatility of the pyrazole-4-carboxylate core allows for substitutions at multiple positions, enabling fine-tuning of its physicochemical properties and biological target specificity.
Synthesis of this compound
The synthesis of the title compound can be approached through established methods for the construction of substituted pyrazoles. A plausible synthetic route is outlined below, based on procedures reported for analogous compounds.[5][6]
Caption: Plausible synthetic route for this compound.
Experimental Protocol: Synthesis of Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate (Intermediate C)
-
Combine equimolar amounts of ethyl(ethoxymethylene)cyanoacetate and methylhydrazine in a suitable solvent such as ethanol.[5]
-
Reflux the reaction mixture for approximately 16 hours.[5]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it over ice water to precipitate the product.[5]
-
Collect the precipitate by filtration and dry.
-
The crude product can be further purified by recrystallization from ethanol to yield Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate.[5]
The subsequent conversion of the 5-amino group to a 5-carbamoyl group can be achieved through various established methods, such as reaction with a phosgene equivalent followed by treatment with ammonia.
Predicted Biological Activities Based on Structural Analogs
Based on the extensive literature on pyrazole-4-carboxylate derivatives, we can predict several potential biological activities for this compound.
Anti-inflammatory and Analgesic Potential
A significant body of research points to the anti-inflammatory and analgesic properties of pyrazole derivatives.[2][7][8][9][10] For instance, a series of novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates exhibited significant analgesic and anti-inflammatory activities in vivo.[2][7]
Mechanism of Action: The primary mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, important mediators of inflammation and pain.[2] Given that some pyrazole derivatives are known COX inhibitors, it is plausible that this compound could exhibit similar activity.
Caption: The Cyclooxygenase (COX) pathway and potential inhibition by pyrazole derivatives.
Enzyme Inhibition
The pyrazole scaffold is a versatile template for designing enzyme inhibitors targeting a range of enzyme families.
Several studies have reported on pyrazole carboxamide derivatives as potent inhibitors of human carbonic anhydrase (CA) I and II isozymes.[11][12] These enzymes are involved in various physiological processes, and their inhibition has therapeutic applications, for example, in the treatment of glaucoma.[12] The presence of the carbamoyl group in the title compound makes this a particularly interesting avenue for investigation.
N-(1H-pyrazol-4-yl)carboxamide derivatives have been identified as inhibitors of Interleukin-1 receptor-associated kinase 4 (IRAK4), a key target for the treatment of inflammatory diseases.[13] Kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is implicated in many diseases, including cancer and inflammation.
Caption: A generic kinase signaling pathway illustrating the point of inhibition.
The pyrazole-4-carboxylate scaffold has also been explored for the inhibition of other enzymes, including dipeptidyl peptidase-4 (DPP-4), a target for type 2 diabetes, and long-chain L-2-hydroxy acid oxidase (Hao2).[14][15]
Anticancer Activity
Numerous pyrazole derivatives have been synthesized and evaluated for their anticancer properties.[16][17] These compounds can exert their effects through various mechanisms, including the inhibition of kinases involved in cancer cell proliferation and survival. The cytotoxic potential of this compound against a panel of cancer cell lines warrants investigation.
Antimicrobial Activity
The pyrazole nucleus is a common feature in many compounds with antimicrobial activity.[3][18][19][20] For example, novel ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates have been identified as a new class of antimicrobial agents.[18][20] Therefore, screening this compound for activity against a range of bacterial and fungal pathogens is a logical step.
Recommended Experimental Workflows
To validate the predicted biological activities, a systematic screening approach is recommended. The following are detailed protocols for key in vitro and in vivo assays.
In vitro COX-1/COX-2 Inhibition Assay
Objective: To determine the inhibitory activity of the test compound against COX-1 and COX-2 enzymes.
Methodology:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the reaction buffer, heme, and either COX-1 or COX-2 enzyme.
-
Add various concentrations of the test compound or a known inhibitor (e.g., celecoxib) to the wells.
-
Incubate for a specified time at the optimal temperature.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for a further period.
-
Stop the reaction and measure the production of prostaglandin E2 (PGE2) using a commercially available ELISA kit.
-
Calculate the percentage of inhibition for each concentration and determine the IC50 value.
In vitro Carbonic Anhydrase Inhibition Assay
Objective: To assess the inhibitory effect of the test compound on human carbonic anhydrase I and II.
Methodology:
-
Purify human carbonic anhydrase I and II from erythrocytes using affinity chromatography.[11][12]
-
Prepare a stock solution of the test compound in a suitable solvent.
-
The esterase activity of the enzyme is determined spectrophotometrically using p-nitrophenyl acetate as a substrate.
-
In a cuvette, mix the enzyme solution, buffer, and various concentrations of the test compound.
-
Initiate the reaction by adding the substrate.
-
Monitor the increase in absorbance at 400 nm due to the formation of p-nitrophenol.
-
Calculate the initial reaction rates and determine the percentage of inhibition.
-
Determine the Ki value and the type of inhibition from Lineweaver-Burk plots.[11]
MTT Assay for Cytotoxicity in Cancer Cell Lines
Objective: To evaluate the cytotoxic effect of the test compound on cancer cells.
Methodology:
-
Seed cancer cells (e.g., A549, K-562) in a 96-well plate and allow them to adhere overnight.[1]
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.
-
Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Broth Microdilution Assay for Antimicrobial Activity
Objective: To determine the minimum inhibitory concentration (MIC) of the test compound against various microorganisms.
Methodology:
-
Prepare a twofold serial dilution of the test compound in a 96-well microtiter plate containing broth medium.
-
Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Structure-Activity Relationship (SAR) Insights
The specific substituents on the pyrazole-4-carboxylate core of the title compound are expected to significantly influence its biological activity:
-
1-Methyl Group: The presence of a methyl group at the N1 position can enhance metabolic stability and influence the orientation of the molecule within a binding pocket.
-
4-Ethyl Carboxylate Group: This group can act as a hydrogen bond acceptor and its ester linkage may be susceptible to hydrolysis by esterases in vivo, potentially acting as a prodrug moiety.
-
5-Carbamoyl Group: The carbamoyl (-CONH2) group is a key feature. It can participate in hydrogen bonding interactions as both a donor and an acceptor, which is often crucial for target binding. This group is particularly relevant for the predicted carbonic anhydrase inhibitory activity.
Summary of Potential Activities and Key Data from Analogs
| Biological Activity | Key Findings from Analogs | Reference Compounds |
| Anti-inflammatory | Significant in vivo activity in carrageenan-induced paw edema model. | Ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates |
| Analgesic | Significant in vivo activity in acetic acid-induced writhing test. | Ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates |
| Carbonic Anhydrase Inhibition | Potent inhibition of human CA-I and CA-II isozymes. | Pyrazole carboxamide derivatives |
| Kinase Inhibition (IRAK4) | Identification of potent and selective inhibitors. | N-(1H-pyrazol-4-yl)carboxamides |
| Anticancer | Potent activity against various cancer cell lines. | (E)-1-aryl-3-(3-aryl-1-phenyl-1H-pyrazol-4-yl)prop-2-en-1-ones |
| Antimicrobial | Activity against Gram-positive and Gram-negative bacteria, and fungi. | Ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates |
Conclusion and Future Directions
This compound is a promising, yet underexplored, molecule with a high potential for a range of biological activities. Based on a thorough analysis of its structural analogs, this compound warrants investigation as a potential anti-inflammatory, analgesic, enzyme inhibitory, anticancer, and antimicrobial agent.
Future research should focus on:
-
Chemical Synthesis and Characterization: The first step is the successful synthesis and thorough characterization of the title compound.
-
In vitro Screening: A comprehensive in vitro screening campaign using the assays outlined in this guide to identify and validate its primary biological activities.
-
Mechanism of Action Studies: Once a primary activity is confirmed, detailed mechanistic studies should be undertaken to identify the specific molecular targets.
-
Lead Optimization: If promising activity is observed, a medicinal chemistry program should be initiated to optimize the compound's potency, selectivity, and pharmacokinetic properties.
This technical guide provides a solid foundation for initiating research into the biological activities of this compound. The convergence of favorable structural features within this molecule suggests that its exploration could lead to the discovery of novel therapeutic agents.
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Thore, S. N., et al. (2012). Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. ResearchGate. [Link]
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Lim, J., et al. (2015). Identification of N-(1H-pyrazol-4-yl)carboxamide inhibitors of interleukin-1 receptor associated kinase 4: Bicyclic core modifications. Bioorganic & Medicinal Chemistry Letters, 25(22), 5384-5388. [Link]
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Kumar, V., et al. (2013). Current status of pyrazole and its biological activities. Journal of Pharmacy and Bioallied Sciences, 5(3), 174-184. [Link]
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Jubie, S., et al. (2011). Synthesis and pharmacological investigation of 5-substituted-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl esters as new analgesic and anti-inflammatory agents. Arzneimittelforschung, 61(9), 529-534. [Link]
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Yin, J., et al. (2012). Discovery of pyrazole carboxylic acids as potent inhibitors of rat long chain L-2-hydroxy acid oxidase. Bioorganic & Medicinal Chemistry Letters, 22(13), 4348-4352. [Link]
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Bekhit, A. A., et al. (2014). Novel ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates as a new class of antimicrobial agents. Acta Pharmaceutica, 64(3), 335-344. [Link]
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Gupta, S. K., & Mishra, A. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. Anti-inflammatory & Anti-allergy Agents in Medicinal Chemistry, 17(1), 32-38. [Link]
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Al-wsabie, A. A., et al. (2024). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 29(5), 1087. [Link]
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Nagaraja, G. K., et al. (2012). Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl). Tropical Journal of Pharmaceutical Research, 11(5), 799-807. [Link]
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Bekhit, A. A., et al. (2014). Novel Ethyl 1,5-Disubstituted-1H-Pyrazole-3-Carboxylates as a New Class of Antimicrobial Agents. ResearchGate. [Link]
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Dhanya, S., et al. (2011). Ethyl 1-cyclohexyl-5-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o663. [Link]
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The Scientific Pursuit of Molecular Targets for Ethyl 5-carbamoyl-1-methyl-1H-pyrazole-4-carboxylate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved therapeutics. This technical guide provides a comprehensive exploration of the potential biological targets for a specific, yet under-characterized molecule: Ethyl 5-carbamoyl-1-methyl-1H-pyrazole-4-carboxylate. By leveraging a multi-faceted approach that combines in silico predictive modeling with robust in vitro experimental validation, we delineate a strategic pathway for elucidating its mechanism of action. This document serves as a detailed roadmap for researchers, offering both the theoretical underpinnings and practical, step-by-step protocols necessary to identify and validate novel drug targets. Our narrative is grounded in scientific integrity, emphasizing the causality behind experimental choices and ensuring that each described protocol is a self-validating system.
Introduction: The Pyrazole Moiety and the Compound of Interest
The pyrazole ring system is a privileged scaffold in drug discovery, renowned for its metabolic stability and versatile binding interactions. Its presence in blockbuster drugs highlights its therapeutic potential across a wide range of diseases. The subject of this guide, this compound, is a molecule of significant interest due to its structural features which suggest a number of potential biological activities.
Chemical Structure of this compound:
The presence of the pyrazole core, coupled with the ethyl carboxylate and carbamoyl functional groups, suggests the potential for interactions with a variety of protein targets. The N-methylation of the pyrazole ring is a key feature that can influence its binding affinity and metabolic stability.
This guide will systematically explore the potential targets of this compound, beginning with a hypothesis-driven approach based on structural similarity to known drugs, followed by a detailed exposition of computational and experimental methodologies for target identification and validation.
Hypothesis Generation through Structural Similarity Analysis
A primary and highly effective strategy in early-stage drug discovery is to analyze the structural similarity of a compound of interest to existing drugs with well-defined mechanisms of action. This comparative analysis can provide strong initial hypotheses about potential biological targets.
The Cyclooxygenase (COX) Hypothesis: Structural Parallels to Celecoxib
A compelling hypothesis for the primary target of this compound is the cyclooxygenase (COX) family of enzymes, particularly COX-2. This is based on the striking structural resemblance to Celecoxib , a well-known selective COX-2 inhibitor used for its anti-inflammatory and analgesic properties.[1][2][3]
Structural Comparison:
| Feature | This compound | Celecoxib |
| Core Scaffold | 1-methyl-pyrazole | 1-phenyl-pyrazole |
| Substitution at C4 | Ethyl carboxylate | Benzenesulfonamide |
| Substitution at C5 | Carbamoyl | 4-methylphenyl |
The diaryl-substituted pyrazole core is a key pharmacophore for COX-2 inhibition.[2] Celecoxib's selective inhibition of COX-2 is attributed to its sulfonamide side chain binding to a hydrophilic side pocket near the active site of the enzyme.[3] While our compound of interest lacks the sulfonamide group, the overall electronic and steric properties of the substituted pyrazole ring suggest a plausible interaction with the COX active site.
Broader Therapeutic Potential: Learning from Other Pyrazole-Containing Drugs
To broaden our perspective, it is instructive to consider other pyrazole-containing drugs, even if their structural similarity is less pronounced. This highlights the diverse range of targets that the pyrazole scaffold can be tailored to interact with.
-
Darolutamide: A non-steroidal androgen receptor (AR) antagonist, Darolutamide features a polar-substituted pyrazole structure.[4][5][6][7] It competitively inhibits androgen binding to the AR, thereby impeding its nuclear translocation and transcriptional activity.[5] This demonstrates the potential for pyrazole derivatives to target nuclear hormone receptors.
-
Fevipiprant: This compound is a selective antagonist of the prostaglandin D2 receptor 2 (DP2 or CRTh2), and was investigated for the treatment of asthma.[8][9][10][11] Fevipiprant's mechanism involves blocking the pro-inflammatory effects of prostaglandin D2.[11] This illustrates that pyrazole-containing molecules can also be potent modulators of G-protein coupled receptors (GPCRs).
This analysis of structurally related compounds provides a strong rationale for prioritizing the investigation of COX enzymes as potential targets, while also keeping in mind the possibility of interactions with other protein families.
In Silico Target Prediction: A Computational First-Pass
Before embarking on resource-intensive wet lab experiments, in silico methods provide a powerful and cost-effective approach to refine our hypotheses and prioritize experimental efforts.
Molecular Docking: Simulating the Binding Interaction
Molecular docking is a computational technique that predicts the preferred orientation of a small molecule when bound to a protein target.[12][13][14][15] This allows for the visualization of potential binding modes and the estimation of binding affinity.
Workflow for Molecular Docking:
Caption: Workflow for a typical molecular docking experiment.
Protocol for Molecular Docking of this compound into COX-2:
-
Protein Preparation:
-
Download the crystal structure of human COX-2 (e.g., PDB ID: 5KIR) from the Protein Data Bank.
-
Remove water molecules and any co-crystallized ligands.
-
Add polar hydrogens and assign partial charges to the protein atoms.
-
-
Ligand Preparation:
-
Generate the 3D structure of this compound using a molecule builder.
-
Perform energy minimization of the ligand structure.
-
Assign rotatable bonds.
-
-
Docking Simulation:
-
Define the binding site by creating a grid box centered on the active site of COX-2, ensuring it encompasses the catalytic residues.
-
Utilize a docking program such as AutoDock Vina to perform the docking calculations.[13]
-
Generate multiple binding poses.
-
-
Results Analysis:
-
Analyze the docking scores to rank the predicted binding poses. Lower scores typically indicate more favorable binding.
-
Visualize the top-ranked poses to inspect the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.
-
Pharmacophore Modeling: Identifying Key Chemical Features
Pharmacophore modeling identifies the essential steric and electronic features of a molecule that are necessary for it to interact with a specific target.[16][17][18] This can be used to screen large compound libraries for molecules with similar features.
Pharmacophore Model Generation Workflow:
Caption: Workflow for pharmacophore model generation and virtual screening.
By creating a pharmacophore model based on known COX-2 inhibitors with the pyrazole scaffold, we can assess whether this compound fits the model and is therefore likely to be active.
In Vitro Experimental Validation: From Prediction to Proof
While in silico methods are invaluable for hypothesis generation, experimental validation is essential to confirm the biological activity and identify the direct molecular targets of a compound.
Primary Target Validation: Enzyme Inhibition Assays
Based on our primary hypothesis, the initial experimental validation should focus on assessing the inhibitory activity of the compound against COX-1 and COX-2 enzymes.
Detailed Protocol for a Fluorometric COX Inhibition Assay: [19][20]
-
Reagent Preparation:
-
Prepare a COX assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0, containing 5 mM EDTA and 2 mM phenol).
-
Reconstitute human recombinant COX-1 and COX-2 enzymes in the assay buffer.
-
Prepare a solution of arachidonic acid (substrate) and a fluorescent probe.
-
Dissolve this compound and a known COX inhibitor (e.g., Celecoxib) in DMSO to create stock solutions.
-
-
Assay Procedure:
-
In a 96-well plate, add the COX assay buffer, the fluorescent probe, and the respective enzyme (COX-1 or COX-2) to each well.
-
Add serial dilutions of the test compound or the control inhibitor to the appropriate wells. Include wells with no inhibitor as a positive control.
-
Initiate the enzymatic reaction by adding the arachidonic acid solution to all wells.
-
Measure the fluorescence intensity over time using a plate reader (e.g., Ex/Em = 535/587 nm).
-
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Determine the percentage of inhibition for each concentration of the test compound.
-
Calculate the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity).
-
A significantly lower IC50 value for COX-2 compared to COX-1 would confirm our hypothesis of selective COX-2 inhibition.
Alternative Target: Succinate Dehydrogenase (SDH) Inhibition Assay:
Given that some pyrazole derivatives have shown antifungal activity through SDH inhibition, it is prudent to also screen for this activity.[21][22]
Protocol for a Colorimetric SDH Inhibition Assay: [23][22]
-
Sample Preparation:
-
Isolate mitochondria from a suitable source (e.g., rat liver or cultured cells).
-
Prepare a reaction buffer (e.g., phosphate buffer, pH 7.4).
-
-
Assay Procedure:
-
In a 96-well plate, add the mitochondrial preparation, the reaction buffer, and a chromogenic electron acceptor (e.g., iodonitrotetrazolium chloride).
-
Add serial dilutions of the test compound.
-
Initiate the reaction by adding sodium succinate (substrate).
-
Incubate at 37°C and measure the absorbance at a specific wavelength (e.g., 495 nm) to quantify the formation of the colored formazan product.
-
-
Data Analysis:
-
Calculate the rate of formazan formation and determine the IC50 value of the compound.
-
Unbiased Target Identification: Proteome-Wide Approaches
If the primary target validation assays yield negative or inconclusive results, or if we wish to explore off-target effects, unbiased proteome-wide methods are the next logical step.
Affinity Chromatography-Mass Spectrometry (AC-MS):
This technique identifies proteins from a cell lysate that bind to the compound of interest, which is immobilized on a solid support.[24][25][26][27][28]
AC-MS Workflow:
Caption: Workflow for Affinity Chromatography-Mass Spectrometry.
Cellular Thermal Shift Assay (CETSA):
CETSA is a powerful method for confirming target engagement in a cellular context.[29][30][31][32][33] It is based on the principle that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.
-
Cell Treatment and Heating:
-
Treat intact cells with the test compound or a vehicle control.
-
Heat the cell suspensions to a range of temperatures.
-
-
Lysis and Separation:
-
Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
-
Protein Detection:
-
Analyze the amount of the target protein remaining in the soluble fraction at each temperature using techniques such as Western blotting or mass spectrometry.
-
-
Data Analysis:
-
Generate a "melting curve" for the target protein in the presence and absence of the compound. A shift in the melting curve to higher temperatures indicates that the compound has bound to and stabilized the protein.
-
Conclusion and Future Directions
This technical guide has outlined a systematic and robust strategy for elucidating the potential biological targets of this compound. By initiating with a hypothesis-driven approach based on structural similarity to known drugs, particularly COX-2 inhibitors, and then proceeding to rigorous in silico and in vitro validation, researchers can efficiently and effectively navigate the complex process of drug target identification.
The proposed workflow, from molecular docking and pharmacophore modeling to enzyme inhibition assays and proteome-wide analyses, provides a comprehensive framework for characterizing the mechanism of action of this promising compound. The detailed protocols and the rationale behind each experimental choice are intended to empower researchers to conduct these investigations with a high degree of scientific rigor.
Future work should focus on lead optimization based on the identified targets, structure-activity relationship (SAR) studies, and in vivo efficacy and toxicity assessments. The journey from a compound of interest to a potential therapeutic is long and challenging, but a solid foundation in target identification and validation is the critical first step.
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Introduction: The Prominence of the Pyrazole Nucleus in Modern Drug Discovery
An In-Depth Technical Guide to Ethyl 5-Amino-1-Methyl-1H-Pyrazole-4-Carboxylate and the Therapeutic Potential of the Pyrazole Scaffold
The pyrazole, a five-membered diazole ring, has emerged as a "privileged scaffold" in medicinal chemistry.[1] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, capable of engaging in a wide range of interactions with biological targets.[1] This has led to the incorporation of the pyrazole core into a multitude of approved therapeutic agents, spanning a diverse array of indications from oncology to infectious diseases and inflammatory conditions.[1] Notable examples include the blockbuster drugs sildenafil for erectile dysfunction, and a range of kinase inhibitors like ibrutinib and ruxolitinib for various cancers. The continued exploration of pyrazole derivatives underscores the immense potential held within this heterocyclic system for the development of novel therapeutics.[2]
This guide provides a comprehensive overview of a key building block in pyrazole chemistry, Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate. While literature on its direct carbamoyl derivative is sparse, the amino precursor is a critical intermediate for the synthesis of a wide variety of functionalized pyrazoles. We will delve into its synthesis, chemical properties, and the broader biological activities of related pyrazole-containing compounds, offering insights for researchers and professionals in the field of drug development.
Physicochemical Properties of Ethyl 5-Amino-1-Methyl-1H-Pyrazole-4-Carboxylate
A thorough understanding of the physicochemical properties of a lead compound is fundamental to its development. Below is a summary of the key characteristics of Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate.
| Property | Value | Source |
| Molecular Formula | C₇H₁₁N₃O₂ | [3] |
| Molecular Weight | 169.18 g/mol | [3] |
| CAS Number | 31037-02-2 | [3] |
| Appearance | Solid | |
| Melting Point | 96-100 °C | |
| InChI Key | MEUSJJFWVKBUFP-UHFFFAOYSA-N | [3] |
Synthesis of Ethyl 5-Amino-1-Methyl-1H-Pyrazole-4-Carboxylate: A Step-by-Step Protocol
The synthesis of Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate is a well-established procedure, typically involving the cyclization of a substituted precursor. A common and efficient method involves the reaction of methylhydrazine with ethyl(ethoxymethylene)cyanoacetate.[4]
Reaction Scheme
Caption: Synthesis of the target compound via cyclization.
Detailed Experimental Protocol
This protocol is adapted from established literature procedures.[4]
Materials:
-
Methylhydrazine
-
Ethyl(ethoxymethylene)cyanoacetate
-
Ethanol, absolute
-
Chloroform
-
Saturated brine solution
-
Anhydrous sodium sulfate
-
Ice
Equipment:
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Filtration apparatus (e.g., Büchner funnel)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, combine methylhydrazine (0.54 mole) and ethyl(ethoxymethylene)cyanoacetate (0.54 mole) in 150 mL of absolute ethanol.
-
Reflux: Heat the reaction mixture to reflux and maintain for approximately 16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Precipitation and Filtration: After cooling the reaction mixture to room temperature, pour it over ice water. The product will precipitate out of solution. Collect the solid product by filtration.[4]
-
Extraction of Mother Liquor: Transfer the filtrate (mother liquor) to a separatory funnel and extract with chloroform. Wash the combined organic layers with saturated brine solution.
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Recrystallization: Combine the precipitated product from step 3 with the residue from step 5 and recrystallize from ethanol to yield the purified Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate.[4]
The Pyrazole Scaffold: A Hub of Biological Activity
The true value of Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate lies in its potential as a versatile intermediate for the synthesis of a wide range of biologically active molecules. The pyrazole nucleus is a common feature in compounds with anti-inflammatory, analgesic, antimicrobial, antiviral, and anti-tumor activities.[2][5]
Anti-inflammatory and Analgesic Properties
Many pyrazole derivatives exhibit significant anti-inflammatory and analgesic effects.[5][6] For instance, a series of novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates demonstrated considerable anti-inflammatory and analgesic activities in animal models, with some compounds showing a better safety profile (lower ulcerogenic index) than the standard drug, diclofenac sodium.[5][6] This suggests that the pyrazole scaffold can be modified to produce potent non-steroidal anti-inflammatory drugs (NSAIDs) with potentially fewer gastrointestinal side effects.[5]
Caption: Diverse biological activities of the pyrazole scaffold.
Anticancer Applications
The pyrazole nucleus is a key component of several targeted anticancer therapies. For example, derivatives of 3-aryl-1-(4-tert-butylbenzyl)-1H-pyrazole-5-carbohydrazide have been shown to inhibit the growth of lung cancer cells and induce apoptosis.[2] Furthermore, novel 5-amino-1H-pyrazole-4-carboxamide derivatives have been designed as pan-FGFR (Fibroblast Growth Factor Receptor) covalent inhibitors, demonstrating nanomolar activity against both wild-type and drug-resistant mutant forms of the receptor. This highlights the potential for developing pyrazole-based compounds to overcome acquired resistance in cancer treatment.
Future Directions: From Amino Precursor to Carbamoyl Derivatives and Beyond
The amino group at the 5-position of Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate is a prime site for further chemical modification. This allows for the generation of diverse libraries of pyrazole derivatives with potentially novel biological activities. The conversion of the amine to a carbamoyl group, as specified in the original topic, is a feasible synthetic transformation that could lead to compounds with altered solubility, hydrogen bonding capacity, and target engagement.
Further derivatization of the pyrazole core can lead to the exploration of a vast chemical space. For instance, the synthesis of pyrazolopyrimidines from o-aminocarbonitrile pyrazoles has been reported, opening avenues for the creation of fused heterocyclic systems with unique pharmacological profiles.[7]
Conclusion
Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate is a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the amenability of its functional groups to further modification make it an ideal starting point for the development of novel therapeutic agents. The proven track record of the pyrazole scaffold in a wide range of approved drugs provides a strong rationale for the continued investigation of its derivatives. As our understanding of disease biology deepens, the strategic functionalization of such privileged scaffolds will undoubtedly play a crucial role in the discovery of next-generation medicines.
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A Technical Guide to the Synthesis and Application of Ethyl 5-Carbamoyl-1-methyl-1H-pyrazole-4-carboxylate as a Versatile Synthetic Intermediate
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. Within this class, molecules functionalized for further elaboration are of paramount importance. This guide focuses on Ethyl 5-carbamoyl-1-methyl-1H-pyrazole-4-carboxylate, a highly valuable, yet often under-documented, synthetic intermediate. Its strategic placement of adjacent carbamoyl and ester functional groups on the N-methylated pyrazole ring makes it an ideal and powerful precursor for the construction of fused heterocyclic systems, most notably the pyrazolo[3,4-d]pyrimidine scaffold, which is central to a variety of commercial drugs. This document provides a detailed exploration of the synthesis of this key synthon, beginning with its readily accessible 5-amino precursor, and elucidates its primary application in the synthesis of complex, biologically relevant molecules.
Synthesis of the Core Precursor: Ethyl 5-Amino-1-methyl-1H-pyrazole-4-carboxylate
The journey to the target carbamoyl compound begins with the robust and scalable synthesis of its amino precursor, Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate. The most established and efficient route involves a cyclocondensation reaction between methylhydrazine and an activated three-carbon electrophile, ethyl(ethoxymethylene)cyanoacetate.
Mechanistic Rationale
This reaction is a classic example of pyrazole synthesis from a hydrazine and a 1,3-dielectrophile. The reaction proceeds via an initial nucleophilic attack of the more nucleophilic nitrogen of methylhydrazine onto the electron-deficient alkene of ethyl(ethoxymethylene)cyanoacetate, followed by the displacement of the ethoxy group. The subsequent intramolecular cyclization involves the attack of the second nitrogen atom onto the nitrile carbon, leading to the formation of the stable, aromatic 5-aminopyrazole ring system after tautomerization. The use of ethanol as a solvent and reflux conditions provides the necessary thermal energy to overcome the activation barriers for these steps.
Synthetic Workflow
Caption: Synthesis of the 5-aminopyrazole precursor.
Experimental Protocol: Synthesis of Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate[1]
-
Materials: Methylhydrazine, Ethyl(ethoxymethylene)cyanoacetate, Ethanol, Chloroform, Saturated Brine, Sodium Sulfate.
-
Step 1: Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine methylhydrazine (0.54 mol) and ethyl(ethoxymethylene)cyanoacetate (0.54 mol) in 150 mL of ethanol.
-
Step 2: Cyclization: Heat the reaction mixture to reflux and maintain for approximately 16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Step 3: Isolation: After completion, cool the reaction mixture to room temperature and then pour it over ice water. A precipitate will form.
-
Step 4: Filtration: Collect the precipitated product by vacuum filtration and allow it to air dry.
-
Step 5: Extraction (Work-up of Mother Liquor): Transfer the filtrate (mother liquor) to a separatory funnel. Extract the aqueous layer with chloroform. Wash the combined organic extracts with saturated brine.
-
Step 6: Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo to yield a second crop of the product.
-
Step 7: Purification: Combine both batches of the crude product and recrystallize from ethanol to yield pure Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate as a crystalline solid.
Accessing the Target Synthon: From Amine to Carbamoyl
With the 5-amino precursor in hand, the next critical step is the conversion of the amino group (-NH₂) into the target carbamoyl group (-CONH₂). This transformation is key to unlocking the subsequent cyclization chemistry. The most direct and controlled method involves the use of an isocyanate equivalent.
Recommended Synthetic Approach: Reaction with an Isocyanate Precursor
A highly effective method for this conversion is the reaction of the 5-amino group with an agent that can deliver the -C(O)NH₂ moiety. A standard laboratory procedure involves reacting the amine with potassium cyanate (KOCN) in an acidic medium (e.g., aqueous HCl or acetic acid). The in-situ generated isocyanic acid (HNCO) readily reacts with the nucleophilic amino group to form the corresponding urea derivative, which in this case is the target carbamoyl compound.
Transformation Workflow
Caption: Conversion of the 5-amino precursor to the target carbamoyl compound.
The Synthetic Utility: A Gateway to Fused Pyrazole Systems
The true value of this compound lies in its ability to serve as a direct precursor to bicyclic heterocycles. The ortho-disposition of the carbamoyl and ester groups is perfectly suited for intramolecular cyclization reactions.
Primary Application: Synthesis of Pyrazolo[3,4-d]pyrimidin-4-ones
The pyrazolo[3,4-d]pyrimidine core is a privileged scaffold in medicinal chemistry, famously found in phosphodiesterase-5 (PDE5) inhibitors. The target carbamoyl ester is an ideal starting material for constructing the 1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one ring system.
Mechanistic Insight: This transformation is typically achieved through a base-catalyzed intramolecular cyclocondensation. A base, such as sodium ethoxide, deprotonates the carbamoyl nitrogen, enhancing its nucleophilicity. The resulting anion then attacks the electrophilic carbonyl carbon of the adjacent ester group. This is followed by the elimination of ethanol, leading directly to the formation of the fused, six-membered pyrimidinone ring.
Cyclization Pathway
Caption: Cyclization to the pyrazolo[3,4-d]pyrimidin-4-one core.
Data and Protocols Summary
Physicochemical Data of Key Intermediates
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | Melting Point (°C) |
| Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate | 31037-02-2 | C₇H₁₁N₃O₂ | 169.18 | Solid | 96-100 |
| This compound | N/A | C₈H₁₁N₃O₃ | 197.19 | Solid | (Predicted) >150 |
Protocol 2: Synthesis of 1-Methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4-one
This protocol is a representative procedure based on established methods for the cyclization of related 5-aminopyrazole derivatives.[1][2]
-
Materials: this compound, Sodium Ethoxide (solid or freshly prepared solution in ethanol), Anhydrous Ethanol.
-
Step 1: Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the this compound (1.0 eq) in anhydrous ethanol.
-
Step 2: Base Addition: Add sodium ethoxide (1.1 - 1.5 eq) to the solution portion-wise. The mixture may become a slurry.
-
Step 3: Cyclization: Heat the reaction mixture to reflux. Monitor the reaction by TLC until the starting material is consumed.
-
Step 4: Neutralization and Isolation: Cool the reaction mixture to room temperature and carefully neutralize with an acid (e.g., acetic acid or dilute HCl) to pH ~7. The product will often precipitate from the solution.
-
Step 5: Purification: Collect the solid product by vacuum filtration, wash with cold ethanol and then water, and dry under vacuum to yield the target 1-Methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4-one.
Conclusion
This compound is a strategically designed and highly effective synthetic intermediate. While its preparation requires a two-step sequence from common starting materials, its true power is realized in its direct and efficient conversion to the medicinally vital pyrazolo[3,4-d]pyrimidin-4-one scaffold. The methodologies outlined in this guide provide a clear and reproducible pathway for researchers to access this versatile building block, thereby facilitating the exploration and development of novel therapeutics in drug discovery programs.
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Sources
Methodological & Application
Application Note: In Vitro Profiling of Ethyl 5-carbamoyl-1-methyl-1H-pyrazole-4-carboxylate
For: Researchers, scientists, and drug development professionals.
Introduction: The Pyrazole Scaffold in Drug Discovery
The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. Derivatives of this heterocyclic motif have been extensively investigated and developed as potent inhibitors of enzymes and modulators of cellular pathways.[1] Published research highlights the potential of pyrazole-based compounds as anti-inflammatory, antitumor, and antimicrobial agents.[2][3][4] Specifically, their role as selective inhibitors of cyclooxygenase-2 (COX-2) has been a significant area of focus in the development of anti-inflammatory drugs.[5] Additionally, many pyrazole derivatives have been evaluated for their cytotoxic effects against various cancer cell lines.[6][7]
This application note provides a detailed guide for the initial in vitro characterization of Ethyl 5-carbamoyl-1-methyl-1H-pyrazole-4-carboxylate . Given the common bioactivities of the pyrazole class, we present two robust, foundational assays to establish a preliminary biological profile of the compound:
-
A Biochemical Enzyme Inhibition Assay: A COX-2 inhibitor screening assay to determine if the compound directly interacts with and inhibits a key enzyme implicated in inflammation.
-
A Cell-Based Cytotoxicity Assay: A cell viability assay using a human cancer cell line to assess the compound's potential as an anticancer agent.
These protocols are designed to be self-validating systems, incorporating essential controls and detailed procedural logic to ensure data integrity and reproducibility.
Part 1: Biochemical Assay - COX-2 Enzyme Inhibition
The cyclooxygenase (COX) enzymes are key players in the inflammatory pathway, responsible for converting arachidonic acid into prostaglandins. Selective inhibition of the COX-2 isoform is a desirable therapeutic strategy for treating inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.[5] This assay quantifies the ability of this compound to inhibit human recombinant COX-2 activity.
Principle of the Assay
The assay measures the peroxidase activity of COX-2. In this reaction, PGG2, the intermediate product of the COX reaction, is reduced to PGH2. During this reduction, a chromogenic substrate is oxidized, leading to a color change that can be measured spectrophotometrically at 590 nm. The intensity of the color is proportional to the enzyme's activity. An inhibitor will reduce the rate of color development.
Workflow Diagram: COX-2 Inhibition Assay
Caption: Workflow for the COX-2 chromogenic enzyme inhibition assay.
Detailed Protocol: COX-2 Inhibition
This protocol is adapted from standard operating procedures for commercially available COX inhibitor screening kits.[8]
1. Materials and Reagents:
-
Human recombinant COX-2 enzyme
-
Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme
-
Arachidonic Acid (substrate)
-
TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine, chromogenic substrate)
-
Test Compound: this compound
-
Positive Control: Celecoxib (a known selective COX-2 inhibitor)
-
Vehicle Control: Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 590 nm
2. Preparation of Solutions:
-
Compound Dilution Series: Prepare a 10-point serial dilution of the test compound in DMSO, starting from a high concentration (e.g., 1 mM). Also, prepare a similar dilution series for the positive control, Celecoxib.
-
Rationale: A wide concentration range is crucial for accurately determining the half-maximal inhibitory concentration (IC50).
-
-
Enzyme Solution: Dilute the COX-2 enzyme in the assay buffer to a concentration that provides a robust signal within the linear range of the assay. This must be determined empirically during assay development.
-
Substrate Solution: Prepare the arachidonic acid solution in assay buffer.
3. Assay Procedure:
-
Add 150 µL of assay buffer to all wells of a 96-well plate.
-
Add 10 µL of Heme to all wells.
-
Add 10 µL of the diluted test compound, positive control, or DMSO vehicle to the appropriate wells.
-
100% Activity Control (No Inhibition): Wells containing DMSO vehicle.
-
Test Wells: Wells containing dilutions of the test compound.
-
Positive Control Wells: Wells containing dilutions of Celecoxib.
-
-
Add 10 µL of the diluted COX-2 enzyme solution to all wells. Mix gently.
-
Pre-incubate the plate at 25°C for 10 minutes.
-
Rationale: This step allows the inhibitor to bind to the enzyme before the reaction is initiated.[9]
-
-
Initiate the enzymatic reaction by adding 10 µL of the arachidonic acid substrate solution to all wells.
-
Immediately shake the plate for 10 seconds and begin reading the absorbance at 590 nm every 30 seconds for 2 minutes.
4. Data Analysis:
-
Determine the rate of reaction (V) by calculating the slope of the linear portion of the absorbance vs. time curve (mOD/min).
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [(V_vehicle - V_inhibitor) / V_vehicle] * 100
-
Plot the % Inhibition against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value.
| Parameter | Description | Expected Outcome |
| IC50 | Concentration of inhibitor required to reduce enzyme activity by 50%. | A low IC50 value (nM to low µM range) indicates potent inhibition. |
| Vehicle Control | Represents 100% enzyme activity. | Highest reaction rate. |
| Positive Control | Known inhibitor (Celecoxib). | Should yield a known, potent IC50 value, validating the assay's performance. |
Part 2: Cell-Based Assay - Cytotoxicity Screening
Cell-based assays are critical for understanding a compound's effect in a more biologically relevant context.[10] A cytotoxicity assay measures the compound's ability to induce cell death, a common mechanism for anticancer agents.[2][3][6] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.
Principle of the Assay
Viable, metabolically active cells contain mitochondrial reductase enzymes that cleave the tetrazolium ring of the yellow MTT reagent, converting it into an insoluble purple formazan. This formazan can be solubilized and quantified by measuring its absorbance. A decrease in the amount of formazan produced corresponds to a reduction in cell viability due to either cytotoxicity or cytostatic activity.
Workflow Diagram: MTT Cytotoxicity Assay
Caption: Workflow for the MTT cell viability and cytotoxicity assay.
Detailed Protocol: MTT Assay
This protocol is based on standard cell culture and cytotoxicity testing guidelines.[11][12]
1. Materials and Reagents:
-
Human cancer cell line (e.g., MCF-7, breast cancer, a cell line used in other pyrazole studies).[3]
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Test Compound: this compound
-
Positive Control: Doxorubicin (a known cytotoxic agent)
-
Vehicle Control: DMSO
-
MTT Reagent (5 mg/mL in PBS)
-
Sterile 96-well cell culture plates
-
Solubilization Solution: DMSO
2. Cell Culture and Seeding:
-
Culture MCF-7 cells according to standard protocols. Ensure cells are healthy and in the logarithmic growth phase.
-
Trypsinize, count, and resuspend the cells in a complete medium to a density of 5 x 10⁴ cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells/well) into a 96-well plate.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Rationale: This allows cells to recover from trypsinization and adhere to the plate, ensuring a uniform starting point for the assay.
-
3. Compound Treatment:
-
Prepare a 10-point serial dilution of the test compound and the positive control (Doxorubicin) in a complete medium. The final DMSO concentration should not exceed 0.5% to avoid vehicle-induced toxicity.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the appropriate concentration of the test compound, positive control, or vehicle control.
-
Incubate the plate for an additional 48 to 72 hours.
-
Rationale: A 48-72 hour incubation period is typically sufficient to observe cytotoxic or anti-proliferative effects.
-
4. MTT Assay and Measurement:
-
After the incubation period, add 20 µL of the MTT solution (5 mg/mL) to each well.
-
Incubate for 4 hours at 37°C, allowing formazan crystals to form.
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 10 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
5. Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the following formula: % Viability = [(Abs_treated - Abs_blank) / (Abs_vehicle - Abs_blank)] * 100 (Where Abs_blank is the absorbance of wells with medium only).
-
Plot the % Viability against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration that reduces cell viability by 50%).
| Parameter | Description | Expected Outcome |
| IC50 | Concentration of the compound that reduces cell viability by 50%. | A low IC50 value (µM range) suggests potential anticancer activity. |
| Vehicle Control | Represents 100% cell viability. | Highest absorbance reading. |
| Positive Control | Known cytotoxic agent (Doxorubicin). | Should yield a known, potent IC50 value, validating cell sensitivity and assay performance. |
Conclusion and Forward Path
The protocols detailed in this application note provide a robust framework for the initial in vitro characterization of this compound. By employing both a specific biochemical assay and a broader cell-based phenotypic screen, researchers can efficiently gather preliminary data on the compound's potential mechanism of action and therapeutic relevance. Positive results from these assays—such as potent, selective COX-2 inhibition or significant cytotoxicity against cancer cells—would warrant further investigation, including mechanism of action deconvolution, selectivity profiling against other enzymes or cell lines, and eventual progression into more complex biological systems.
References
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Kudlacz, E. et al. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345–352. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). In Vitro Cell Based Assays. Assay Guidance Manual. Retrieved from [Link]
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Christodoulou, M. S. et al. (2012). Synthesis and In Vitro Biological Evaluation of Novel Pyrazole Derivatives as Potential Antitumor Agents. Medicinal Chemistry, 8(5), 779-88. Retrieved from [Link]
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Marin Biologic Laboratories. (n.d.). Design and Validate a GMP Cell Based Assay. Retrieved from [Link]
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Christodoulou, M. S. et al. (2012). Synthesis and in Vitro Biological Evaluation of Novel Pyrazole Derivatives as Potential Antitumor Agents. PubMed, 22741785. Retrieved from [Link]
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Precision for Medicine. (2021). Cell Based Assays in Drug Development: Comprehensive Overview. Retrieved from [Link]
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a4cell. (2023). Truly Effective Cell Assay Design. Retrieved from [Link]
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Mohlala, T. P. et al. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. Retrieved from [Link]
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Skhosana, K. B. et al. (2023). Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents. Scientific Reports, 13(1), 7909. Retrieved from [Link]
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Ghorab, M. M. et al. (2019). New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES. Bioorganic Chemistry, 87, 336-344. Retrieved from [Link]
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Olarewaju, O. (2017). Can someone provide me with protocols for enzyme inhibition assay and their kinetics?. ResearchGate. Retrieved from [Link]
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ResearchGate. (n.d.). Coupling of ethyl 1H-pyrazole-4-carboxylate 1 with 3-functionalized N-Boc-azetidines 2a–c. Retrieved from [Link]
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Thore, S. N. et al. (n.d.). Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. ResearchGate. Retrieved from [Link]
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El-Fakharany, E. M. et al. (2024). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 29(11), 2568. Retrieved from [Link]
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PubChem. (n.d.). Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate. Retrieved from [Link]
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Profiling Novel Pyrazole Compounds in Cell-Based Assays: An Application Guide Featuring Ethyl 5-carbamoyl-1-methyl-1H-pyrazole-4-carboxylate
Introduction
The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs with diverse pharmacological activities, including anti-inflammatory, anticoagulant, and anticancer effects.[1][2] Its synthetic tractability and versatile structure make it a focal point in modern drug discovery.[3][4][5] This guide introduces a strategic, tiered approach to characterize the biological activity of novel pyrazole derivatives, using the uncharacterized compound "Ethyl 5-carbamoyl-1-methyl-1H-pyrazole-4-carboxylate" (hereafter designated as ECMPC) as an exemplar.
For researchers in drug development, the initial challenge with a novel compound is to efficiently determine its biological impact. This application note provides a systematic workflow, starting with foundational cytotoxicity screening to determine the appropriate concentration range, followed by mechanistic assays to elucidate the mode of action. The protocols herein are designed to be robust, reproducible, and grounded in established scientific principles, providing a solid framework for the initial profiling of new chemical entities.
Tier 1: Foundational Workflow for Novel Compound Characterization
The initial characterization of a novel compound like ECMPC follows a logical progression from ensuring assay readiness to determining its general effect on cell health. This primary screening phase is critical for informing all subsequent, more detailed investigations.
Caption: Tiered workflow for novel compound characterization.
Step 1: Compound Solubility and Stability Assessment
Before any biological assay, it is crucial to determine the solubility of the test compound in the assay medium.[6][7] Poor solubility can lead to compound precipitation, causing inaccurate and irreproducible results.[8]
Protocol: Kinetic Solubility Assay
-
Preparation: Prepare a 10 mM stock solution of ECMPC in 100% dimethyl sulfoxide (DMSO).
-
Dilution: Create a serial dilution of the compound stock in DMSO.
-
Mixing: Add the diluted compound to the cell culture medium (e.g., DMEM with 10% FBS) to achieve the final desired test concentrations. The final DMSO concentration should be kept constant, typically ≤0.5%, to avoid solvent-induced toxicity.
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Measurement: Measure turbidity using a plate reader at a wavelength of ~620 nm.[9] A significant increase in absorbance indicates precipitation. The highest concentration that remains clear is considered the kinetic solubility limit in that medium.
Step 2: Primary Screening - Cytotoxicity and Cell Viability
The first biological assessment should be a general cytotoxicity assay to measure the compound's effect on cell viability. This determines the concentration range over which the compound exhibits biological activity and calculates the half-maximal inhibitory concentration (IC50), a key parameter for comparing potency.[10][11] The resazurin-based assay is a sensitive, simple, and reliable method for this purpose.[12][13][14]
Principle of the Resazurin Assay Resazurin, a blue and non-fluorescent dye, is reduced by metabolically active, viable cells to the pink, highly fluorescent resorufin.[15] The fluorescence intensity is directly proportional to the number of living cells.
Caption: Simplified apoptosis pathway and Caspase-Glo® 3/7 assay principle.
Protocol: Caspase-Glo® 3/7 Assay
-
Cell Seeding and Treatment: Seed cells (e.g., HCT116) in a 96-well, white-walled plate as described for the cytotoxicity assay. Treat cells with ECMPC at concentrations around its IC50 value (e.g., 0.5x, 1x, 5x IC50) for a shorter duration (e.g., 6, 12, or 24 hours), as caspase activation is often a transient event. [16]Include a positive control (e.g., Staurosporine, 1 µM).
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 substrate with the provided buffer according to the manufacturer's protocol and allow it to equilibrate to room temperature. [17][18]3. Assay Execution: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well. [17]4. Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 3 hours, protected from light.
-
Measurement: Measure the luminescence using a plate reader.
-
Data Analysis:
-
Subtract the average luminescence of the "no-cell" blank wells.
-
Calculate the fold change in caspase activity by dividing the luminescence of treated wells by the average luminescence of the vehicle control wells.
-
Data Presentation: Example Caspase-3/7 Activation by ECMPC in HCT116 Cells
| Treatment | Concentration (µM) | Luminescence (RLU) | Fold Change vs. Vehicle |
| Vehicle Control | 0.1% DMSO | 15,250 | 1.0 |
| ECMPC | 5 (0.5x IC50) | 48,800 | 3.2 |
| ECMPC | 10 (1x IC50) | 120,575 | 7.9 |
| ECMPC | 50 (5x IC50) | 251,650 | 16.5 |
| Staurosporine | 1 (Positive Control) | 305,000 | 20.0 |
Note: Data are hypothetical and for illustrative purposes.
Trustworthiness and Assay Validation
To ensure the scientific integrity of these findings, every protocol must be a self-validating system. Key considerations include:
-
Precision and Robustness: Assays should demonstrate reproducibility between replicates, on different days, and with different operators. [19][20]* Controls: The use of positive, negative, and vehicle controls is mandatory to interpret the data correctly.
-
Dose-Response: A clear dose-response relationship strengthens the conclusion that the observed effect is due to the compound. [21]* System Suitability: For each assay, parameters like the signal-to-background ratio should be monitored to ensure the assay is performing correctly. [22][23]
Conclusion and Future Directions
This application note outlines a foundational, two-tiered strategy for the initial characterization of a novel pyrazole compound, ECMPC. The primary cytotoxicity screen establishes its potency and effective concentration range, while the secondary apoptosis assay provides initial insights into its mechanism of action. A strong, dose-dependent induction of caspase-3/7 activity would suggest that ECMPC exerts its cytotoxic effects by triggering programmed cell death.
Based on these results, further investigations could include cell cycle analysis, mitochondrial membrane potential assays, or target-based screens to identify specific protein kinases or pathways modulated by ECMPC, leveraging the known propensity of pyrazole scaffolds to act as kinase inhibitors. [5]This systematic approach ensures an efficient and data-driven progression from a novel compound to a promising lead candidate.
References
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Kumar, R., Sharma, R., & Sharma, D. K. (2023). Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. Current Topics in Medicinal Chemistry. Available from: [Link]
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Significance of Pyrazole Derivatives in Modern Drug Discovery. Available from: [Link]
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Pavan, A. R., et al. (2024). Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability. Biology Methods and Protocols. Available from: [Link]
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Tarigoppula, S., et al. (2024). PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. ResearchGate. Available from: [Link]
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Pop, C. M., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules. Available from: [Link]
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BMG LABTECH. (n.d.). Resazurin assay for cell viability & cytotoxicity. Available from: [Link]
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Revel, L., et al. (2024). Standard Operating Procedure to Optimize Resazurin-Based Viability Assays. Methods and Protocols. Available from: [Link]
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Kumar, R., Sharma, R., & Sharma, D. K. (2023). Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. Ovid. Available from: [Link]
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Creative Bioarray. (n.d.). Resazurin Assay Protocol. Available from: [Link]
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Wang, H., et al. (2014). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules. Available from: [Link]
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protocols.io. (2024). Caspase 3/7 Activity. Available from: [Link]
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Pion Inc. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Available from: [Link]
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ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Available from: [Link]
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Marin Biologic Laboratories. (n.d.). Design and Validate a GMP Cell Based Assay. Available from: [Link]
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Creative Bioarray. (n.d.). Aqueous Solubility Assays. Available from: [Link]
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Al-Suwaidan, I. A., et al. (2018). Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. Future Medicinal Chemistry. Available from: [Link]
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Sterling Pharma Solutions. (2024). Applying analytical method validation to cell-based potency assays. Available from: [Link]
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Sittampalam, G.S., et al. (2012). HTS Assay Validation. Assay Guidance Manual. Available from: [Link]
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Bar, I. (2021). Analytical Methods for Cell Therapies: Method Development and Validation Challenges. BioProcess International. Available from: [Link]
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European Pharmaceutical Review. (2021). Critical steps when validating an assay or analytical method for cell and gene therapy products. Available from: [Link]
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Alam, Q., et al. (2016). Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity. Molecules. Available from: [Link]
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Gomaa, H. A. M., et al. (2021). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. ACS Omega. Available from: [Link]
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Application Note: A High-Throughput Screening Workflow for the Ethyl 5-carbamoyl-1-methyl-1H-pyrazole-4-carboxylate Library
An in-depth guide to leveraging a focused screening library for kinase inhibitor discovery.
Audience: Researchers, scientists, and drug development professionals in oncology, immunology, and medicinal chemistry.
Abstract: The pyrazole ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in numerous FDA-approved drugs, particularly protein kinase inhibitors.[1][2] This application note provides a comprehensive, field-proven guide for utilizing a screening library based on the "Ethyl 5-carbamoyl-1-methyl-1H-pyrazole-4-carboxylate" scaffold. We present a structured, multi-stage workflow designed to efficiently identify and validate novel kinase inhibitor candidates. The guide details robust protocols for primary biochemical screening using a universal ADP-detection assay, hit confirmation and potency determination, and secondary cell-based assays to assess anti-proliferative activity and intracellular target engagement. Each protocol is framed with expert insights into the causality behind experimental design, ensuring a self-validating and reproducible screening cascade for accelerating drug discovery programs.
Introduction: The Pyrazole Scaffold in Kinase Drug Discovery
Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, most notably cancer. This has made them one of the most important classes of "druggable" targets.[3] The pyrazole scaffold, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has emerged as a premier framework in the design of potent and selective kinase inhibitors.[1][4] Its value lies in its unique physicochemical properties: the pyrazole ring can act as a bioisosteric replacement for a phenyl group, enhancing properties like solubility while reducing lipophilicity.[5] Furthermore, its nitrogen atoms can serve as both hydrogen bond donors and acceptors, enabling critical interactions within the ATP-binding pocket of kinases.[5]
This has led to the development of blockbuster drugs such as:
-
Ruxolitinib: A potent JAK1/JAK2 inhibitor.
-
Axitinib: A selective inhibitor of VEGFRs.
-
Ibrutinib: A covalent inhibitor of Bruton's tyrosine kinase (BTK).[2][4]
The "this compound" library represents a collection of compounds built around this validated scaffold. The strategic placement of the carbamoyl and ester groups provides key vectors for chemical diversification, creating a library with the potential to yield novel inhibitors against a wide array of kinases. This guide outlines a systematic approach to unlock that potential.
Library Preparation and Management
Proper handling of a screening library is foundational to the quality and reproducibility of screening data. The primary goal is to ensure compound integrity and minimize variability.
Protocol 2.1: Master Stock and Assay Plate Preparation
-
Compound Solubilization:
-
Allow lyophilized compounds in vials to equilibrate to room temperature for 15-20 minutes to prevent condensation.
-
Add 100% dimethyl sulfoxide (DMSO) to each vial to create a master stock concentration of 10 mM. The choice of DMSO is critical due to its broad solubilizing power and compatibility with most assay formats.
-
Vortex each vial for 1 minute, followed by 15-30 minutes of sonication to ensure complete dissolution. Visually inspect for any precipitate.
-
-
Master Stock Plating:
-
Using an automated liquid handler to minimize error, aliquot the 10 mM DMSO stocks into 384-well master plates.
-
Seal the plates with foil or plastic seals designed to prevent evaporation and crystallization.
-
-
Storage:
-
Store master plates at -20°C or -80°C for long-term storage. Limit freeze-thaw cycles to a maximum of 3-5 times to maintain compound stability.
-
-
Assay Plate ("Daughter Plate") Preparation:
-
For screening, create intermediate plates by diluting the master stock. For example, dilute the 10 mM stock to 1 mM in DMSO.
-
From the intermediate plate, stamp a small volume (e.g., 50-100 nL) into the final 384-well assay plates. The final concentration in the assay will depend on the final assay volume (e.g., 100 nL of 1 mM stock in a 10 µL assay volume yields a 10 µM final concentration).
-
| Parameter | Recommendation | Rationale |
| Solvent | 100% DMSO (Anhydrous) | Broad solubility, compatible with most assays. Anhydrous grade minimizes water absorption. |
| Stock Concentration | 10 mM | Standard concentration for HTS, allows for wide range of final assay concentrations. |
| Storage Temperature | -20°C (short-term) or -80°C (long-term) | Prevents degradation and solvent evaporation. |
| Freeze-Thaw Cycles | < 5 | Repeated freezing and thawing can cause compound precipitation and degradation. |
Primary Screening: Biochemical Kinase Assay
The initial goal is to cast a wide net to identify any compound in the library that inhibits the kinase of interest. A universal, robust, and high-throughput biochemical assay is ideal for this purpose.[6] The ADP-Glo™ Kinase Assay is an excellent choice as it measures the production of ADP, a universal product of all kinase reactions, making it adaptable to virtually any kinase.[7]
3.1 Principle of the Assay The assay is performed in two steps. First, the kinase reaction occurs, where the kinase transfers phosphate from ATP to a substrate, producing ADP. After this reaction is complete, a reagent is added to stop the kinase reaction and deplete the remaining ATP. In the second step, a detection reagent is added to convert the ADP generated into ATP, which then drives a luciferase-catalyzed reaction to produce light. The luminescent signal is directly proportional to the amount of ADP produced and thus, the kinase activity.
Caption: Workflow of the two-step ADP-Glo™ kinase assay.
3.2 Experimental Causality: Setting ATP Concentration A critical decision in assay design is the concentration of ATP. For identifying ATP-competitive inhibitors—the most common type—the assay should be run with an ATP concentration at or below its Michaelis-Menten constant (Km).[8] Using a high, saturating concentration of ATP would require a much higher concentration of a competitive inhibitor to show an effect, potentially causing false negatives.[8] Therefore, the Km of ATP for the specific kinase under study must be determined experimentally prior to screening.
3.3 Protocol: High-Throughput Primary Screen (10 µM)
-
Reagent Preparation: Prepare kinase reaction buffer, kinase/substrate mix, and ATP solution according to the manufacturer's guidelines (e.g., Promega ADP-Glo™).[7]
-
Assay Plating:
-
Use an acoustic dispenser (e.g., Echo®) to transfer 100 nL of each library compound (from a 1 mM stock) into the wells of a 384-well, low-volume white assay plate.
-
Add 100 nL of DMSO to control wells (for 0% inhibition) and 100 nL of a known potent inhibitor (e.g., Staurosporine) to other control wells (for 100% inhibition).
-
-
Kinase Reaction:
-
Add 5 µL of the enzyme/substrate mix to each well.
-
Add 5 µL of the ATP solution (at a final concentration equal to Km) to initiate the reaction.
-
Incubate for 60 minutes at room temperature. The incubation time should be optimized to ensure the reaction is in the linear range (typically <20% substrate turnover).
-
-
Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent. Incubate for 30 minutes at room temperature to stabilize the luminescent signal.
-
Read the luminescence on a plate reader (e.g., EnVision®).
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound well using the formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_100%_Inhibition) / (Signal_0%_Inhibition - Signal_100%_Inhibition))
-
Calculate the Z'-factor for each plate to assess assay quality. A Z' > 0.5 is considered excellent.
-
Primary hits are typically defined as compounds exhibiting inhibition greater than three standard deviations from the mean of the DMSO controls or a fixed cutoff (e.g., >50% inhibition).
-
Hit Confirmation and Potency Determination
A single-point screen will generate false positives. Hits must be re-tested, and their potency (IC₅₀) must be determined through a dose-response analysis. The IC₅₀ is the concentration of an inhibitor required to reduce enzyme activity by 50%.[8]
4.1 Protocol: 10-Point Dose-Response Assay
-
Serial Dilution: For each confirmed primary hit, create a 10-point, 3-fold serial dilution series in DMSO, starting from 10 mM.
-
Assay Plating: Dispense 100 nL of each concentration from the dilution series into a new assay plate.
-
Assay Execution: Perform the biochemical kinase assay exactly as described in Protocol 3.3.
-
Data Analysis:
-
Calculate % Inhibition for each concentration point.
-
Plot % Inhibition versus the log of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation using graphing software (e.g., GraphPad Prism) to determine the IC₅₀ value.
-
4.2 Data Presentation: Hypothetical Hit Potency
| Hit Compound ID | Biochemical IC₅₀ (µM) | Hill Slope | R² |
| PYRA-001 | 0.25 | 1.1 | 0.99 |
| PYRA-002 | 1.5 | 0.9 | 0.98 |
| PYRA-003 | 8.9 | 1.3 | 0.99 |
Secondary Screening: Cell-Based Assays
A potent compound in a biochemical assay is a good start, but it may not be effective in a cellular environment. It might not be able to cross the cell membrane, could be rapidly metabolized, or could be cytotoxic through off-target effects.[9] Secondary assays are essential to bridge this gap.
5.1 Workflow for Secondary Screening
Caption: A logical cascade for validating primary hits in cellular systems.
5.2 Protocol: Anti-Proliferation Assay (CellTiter-Glo®)
This assay measures the number of viable cells in culture based on quantifying the amount of ATP present, which signals the presence of metabolically active cells.[10]
-
Cell Plating: Seed a cancer cell line known to be dependent on the target kinase into 384-well, clear-bottom white plates at a predetermined density (e.g., 1000 cells/well). Incubate overnight at 37°C, 5% CO₂.
-
Compound Treatment: Add compounds from the dose-response plates (prepared in Protocol 4.1) to the cells.
-
Incubation: Incubate the plates for 72 hours. This duration allows for multiple cell doublings, making it possible to observe anti-proliferative effects.
-
Lysis and Signal Detection:
-
Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of media in the well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the signal.
-
-
Data Readout: Measure luminescence on a plate reader.
-
Analysis: Calculate and plot the dose-response curve to determine the GI₅₀ (concentration for 50% growth inhibition).
5.3 Protocol: Cellular Target Engagement (NanoBRET™)
This assay provides definitive evidence that the compound is binding to its intended kinase target inside a living cell.[9] It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent energy transfer probe that binds to the kinase. A compound that binds to the kinase will displace the probe, leading to a loss of BRET signal.
-
Cell Preparation: Transfect cells with a plasmid encoding the kinase of interest fused to NanoLuc® luciferase.
-
Assay Plating: Plate the transfected cells into 384-well plates.
-
Compound and Tracer Addition: Add the hit compounds at various concentrations, followed by the addition of the fluorescent cell-permeable tracer.
-
Substrate Addition and Reading: Add the NanoLuc® substrate and immediately read both the donor (luciferase) and acceptor (tracer) emission wavelengths.
-
Analysis: Calculate the BRET ratio. A decrease in the BRET ratio with increasing compound concentration indicates target engagement. Plot the data to determine the cellular IC₅₀.
Interpreting Screening Results and Prioritizing Hits
The final step is to integrate all the data to select the most promising compounds for further development. An ideal lead candidate will exhibit high potency in the biochemical assay, translate that potency to on-target activity in cells, and show a significant anti-proliferative effect.
Caption: A decision-making tree for triaging hits from the screening cascade.
A crucial next step for prioritized leads is kinase selectivity profiling . This involves screening the compound against a large panel of kinases (e.g., the KinomeScan® panel) to determine its specificity. A highly selective inhibitor is often desirable to minimize off-target side effects.[3]
Conclusion
The "this compound" library, built upon a scaffold with proven clinical success, offers a rich starting point for the discovery of novel kinase inhibitors. By employing the systematic, multi-tiered screening cascade outlined in this guide—from robust biochemical primary screening to definitive cellular target engagement—researchers can efficiently identify and validate potent and cell-active lead compounds. This structured approach, grounded in established principles of drug discovery, maximizes the probability of success while providing a clear, logical framework for advancing promising hits toward preclinical development.
References
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Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery. Retrieved from Reaction Biology. [Link]
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National Institutes of Health. (n.d.). Kinase Screening and Profiling : Methods and Protocols. Retrieved from National Institutes of Health. [Link]
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Sunitha, T., et al. (2024). PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. ResearchGate. [Link]
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Charles River Laboratories. (n.d.). Tumor Cell-Based Assays. Retrieved from Charles River Laboratories. [Link]
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Alam, M. A. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. [Link]
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Gorgan, R. D., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. [Link]
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National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual. [Link]
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Application Notes and Protocols for the Evaluation of Ethyl 5-carbamoyl-1-methyl-1H-pyrazole-4-carboxylate as a Kinase Inhibitor
Introduction: The Promise of the Pyrazole Scaffold in Oncology
Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of numerous diseases, particularly cancer. The development of small-molecule protein kinase inhibitors (PKIs) has consequently become a cornerstone of modern targeted therapy.[1][2] Within the vast chemical space explored for PKIs, the pyrazole ring has emerged as a "privileged scaffold."[3][4] Its unique electronic properties, metabolic stability, and ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases make it an ideal framework for inhibitor design.[3][5]
This document provides a comprehensive guide for researchers and drug development professionals on the evaluation of Ethyl 5-carbamoyl-1-methyl-1H-pyrazole-4-carboxylate , a novel compound representing this promising chemical class. While this specific molecule may be proprietary or in early-stage development, the principles and protocols outlined herein establish a robust framework for characterizing its potential as a therapeutic kinase inhibitor. We will proceed from foundational biochemical assays to complex cellular characterization and early druggability profiling, explaining not just the "how" but the critical "why" behind each experimental step.
Section 1: Foundational Concepts - Mechanism of Pyrazole-Based Kinase Inhibition
The majority of pyrazole-based inhibitors function as ATP-competitive, or "Type I," inhibitors.[3] They occupy the adenosine triphosphate (ATP) binding site in the kinase catalytic domain, preventing the phosphorylation of downstream substrates and thereby blocking the signal transduction cascade. The pyrazole core often mimics the adenine ring of ATP, forming critical hydrogen bonds with the "hinge region" of the kinase, a flexible loop that connects the N- and C-terminal lobes of the catalytic domain.[3][6] The substituents on the pyrazole ring then explore adjacent hydrophobic pockets to confer potency and selectivity.
Senior Application Scientist's Note: The beauty of the pyrazole scaffold lies in its synthetic tractability.[7] The N1-methyl group, C4-carboxylate, and C5-carbamoyl moieties of our lead compound, this compound, are not arbitrary. The N1-methylation can enhance cell permeability and metabolic stability, while the ester and amide groups provide vectors for establishing additional interactions within the active site or for fine-tuning physicochemical properties.[8] Understanding this structure-activity relationship (SAR) is crucial for any future optimization efforts.[7]
Caption: ATP-Competitive Inhibition by a Pyrazole Scaffold.
Section 2: In Vitro Characterization: Potency and Selectivity Profiling
The first critical step is to determine if the compound directly inhibits the catalytic activity of a purified kinase enzyme. This is typically achieved by measuring the formation of the phosphorylated product or the depletion of ATP. Modern luminescence-based assays, such as ADP-Glo™, offer a high-throughput, non-radioactive method to quantify kinase activity by measuring the amount of ADP produced.[9]
Protocol 2.1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Methodology)
This protocol outlines the determination of an IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
A. Materials:
-
Kinase: Purified, active recombinant kinase of interest (e.g., ERK, AKT, JAK2).
-
Substrate: Specific peptide or protein substrate for the chosen kinase.
-
Compound: this compound, dissolved in 100% DMSO to create a 10 mM stock.
-
Assay Buffer: Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).[10]
-
ATP: Adenosine triphosphate, at a concentration equal to its Kₘ for the target kinase.
-
Controls: A known potent inhibitor for the kinase (positive control) and DMSO (vehicle control).
-
Detection Reagent: ADP-Glo™ Kinase Assay Kit (Promega).
-
Plates: White, opaque 384-well assay plates.
B. Step-by-Step Methodology:
-
Compound Plating: Prepare a serial dilution of the test compound in DMSO. Typically, an 11-point, 3-fold dilution series is made, starting from 1 mM. Dispense 50 nL of each concentration into the assay plate wells. Also, add 50 nL of DMSO for vehicle controls and 50 nL of the positive control inhibitor.
-
Enzyme & Substrate Addition: Prepare a master mix of the kinase and its substrate in kinase buffer. Add 5 µL of this mix to each well.
-
Incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.
-
Initiate Kinase Reaction: Prepare an ATP solution in kinase buffer. Add 5 µL of the ATP solution to all wells to start the reaction.
-
Reaction Incubation: Incubate the plate at room temperature for 1 hour.
-
Terminate and Detect (Part 1): Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any unconsumed ATP. Incubate for 40 minutes at room temperature.
-
Detect (Part 2): Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP generated into a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Read the luminescence on a plate reader.
C. Data Analysis:
-
Normalize the data: Set the average of the vehicle (DMSO) control wells as 0% inhibition and the average of the positive control wells as 100% inhibition.
-
Plot the percent inhibition versus the log of the inhibitor concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
Senior Application Scientist's Note: Running the ATP concentration at its Kₘ value is crucial for accurately comparing the potency of different ATP-competitive inhibitors.[11] A self-validating assay must include a "no enzyme" control to establish the background signal and a "no substrate" control to ensure the signal is substrate-dependent. The Z'-factor, a statistical measure of assay quality, should be calculated from the positive and vehicle controls; a Z' > 0.5 indicates a robust and reliable assay.
Caption: Workflow for In Vitro IC₅₀ Determination.
Summarized In Vitro Data
| Compound | Target Kinase | IC₅₀ (nM) [Hypothetical] |
| This compound | JAK2 | 15 |
| This compound | JAK1 | 35 |
| This compound | JAK3 | 450 |
| This compound | TYK2 | 180 |
| Ruxolitinib (Positive Control) | JAK2 | 3 |
Section 3: Cellular Activity Assessment: Target Engagement and Phenotypic Effects
A potent biochemical inhibitor is only valuable if it can effectively engage its target in a complex cellular environment and elicit a desired biological response.[12] Cell-based assays are critical for confirming on-target activity and assessing the compound's effects on cell signaling, proliferation, and survival.[13]
Protocol 3.1: Phospho-Protein Western Blot for Pathway Inhibition
This protocol measures the ability of the compound to inhibit the phosphorylation of a kinase's direct downstream substrate in a cellular context. For a putative JAK2 inhibitor, we would measure the phosphorylation of STAT3 (p-STAT3).
A. Materials:
-
Cell Line: A cell line with a constitutively active target pathway (e.g., HEL cells, which have a JAK2 V617F mutation).
-
Culture Medium: Appropriate medium (e.g., RPMI-1640 + 10% FBS).
-
Stimulant (if needed): Cytokine like IL-3 or EPO if the pathway is not constitutively active.
-
Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors.
-
Antibodies: Primary antibodies against phospho-STAT3 (p-STAT3) and total STAT3. A loading control antibody (e.g., GAPDH or β-Actin). HRP-conjugated secondary antibody.
-
Reagents: SDS-PAGE gels, transfer membranes (PVDF), ECL Western Blotting Substrate.
B. Step-by-Step Methodology:
-
Cell Seeding: Seed HEL cells in a 6-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat cells with increasing concentrations of the test compound (e.g., 0, 10, 50, 100, 500, 1000 nM) for 2 hours. Include a DMSO vehicle control.
-
Cell Lysis: Wash cells with cold PBS, then add 100 µL of ice-cold lysis buffer to each well. Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 10 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize protein amounts (load 20 µg per lane) and separate proteins by SDS-PAGE.
-
Western Blotting: Transfer proteins to a PVDF membrane. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-STAT3) overnight at 4°C.
-
Washing and Secondary Antibody: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash again, then apply ECL substrate and visualize the bands using a chemiluminescence imager.
-
Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed for total STAT3 and then for GAPDH.
C. Data Analysis:
-
Quantify band intensity using software like ImageJ.
-
Calculate the ratio of p-STAT3 to total STAT3 for each treatment condition.
-
Normalize the ratios to the DMSO control to determine the percent inhibition of signaling.
Caption: Inhibition of the JAK-STAT Signaling Pathway.
Protocol 3.2: Cell Viability Assay
This protocol assesses the phenotypic consequence of kinase inhibition by measuring the compound's effect on the proliferation and viability of a kinase-dependent cancer cell line.
A. Materials:
-
Cell Line: HEL cells (JAK2-dependent).
-
Compound and Controls: As described in Protocol 2.1.
-
Detection Reagent: CellTiter-Glo® Luminescent Cell Viability Assay (Promega).
-
Plates: White, opaque 96-well cell culture plates.
B. Step-by-Step Methodology:
-
Cell Seeding: Seed 5,000 HEL cells per well in 90 µL of culture medium.
-
Compound Addition: Prepare 10x final concentrations of the compound serial dilutions. Add 10 µL of these dilutions to the cells. Include DMSO vehicle controls.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
Assay Equilibration: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Detection: Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Data Acquisition: Incubate at room temperature for 10 minutes to stabilize the luminescent signal, then read on a plate reader.
C. Data Analysis:
-
Normalize the data to the DMSO vehicle control (100% viability).
-
Plot percent viability versus the log of inhibitor concentration and fit to a four-parameter logistic curve to determine the GI₅₀ (concentration for 50% growth inhibition).
Summarized Cellular Data
| Assay Type | Cell Line | Endpoint | GI₅₀ / IC₅₀ (nM) [Hypothetical] |
| Phospho-STAT3 Assay | HEL | p-STAT3 Inhibition | 45 |
| Cell Viability Assay | HEL | Growth Inhibition | 60 |
| Cell Viability Assay | A549 | Growth Inhibition | >10,000 |
Senior Application Scientist's Note: The correlation between the biochemical IC₅₀, the cellular phospho-protein IC₅₀, and the cell viability GI₅₀ is a key indicator of on-target activity. A significant rightward shift from the biochemical to the cellular IC₅₀ may indicate poor cell permeability or high plasma protein binding. Including a counterscreen in a cell line that is not dependent on the target kinase (e.g., A549 for a JAK2 inhibitor) is essential to demonstrate that the observed anti-proliferative effect is target-specific and not due to general cytotoxicity.[14]
Section 4: Early Druggability & Pharmacokinetic Profiling
A compound's success as a drug depends not only on its potency but also on its ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Early in vitro assessment of these properties is critical to identify potential liabilities.
A. In Vitro Metabolic Stability:
-
Protocol Overview: The compound is incubated with liver microsomes (which contain key metabolic enzymes like Cytochrome P450s) and the cofactor NADPH. The disappearance of the parent compound over time is measured by LC-MS/MS.
-
Key Endpoint: In vitro half-life (t½), which indicates how quickly the compound is metabolized.
B. Cell Permeability (Caco-2 Assay):
-
Protocol Overview: The Caco-2 cell line forms a monolayer that mimics the intestinal epithelium. The compound is added to either the apical (A) or basolateral (B) side, and its appearance on the opposite side is measured over time.[8]
-
Key Endpoints:
-
Papp (A→B): Apparent permeability coefficient, indicating absorption rate.
-
Efflux Ratio (Papp (B→A) / Papp (A→B)): A ratio >2 suggests the compound is actively pumped out of cells by efflux transporters (e.g., P-glycoprotein), which can limit bioavailability.[8]
-
Summarized In Vitro ADME/PK Data
| Assay | Parameter | Result [Hypothetical] | Interpretation |
| Human Liver Microsome | t½ (min) | >60 | Low intrinsic clearance; likely stable |
| Caco-2 Permeability | Papp (A→B) | 18 x 10⁻⁶ cm/s | High permeability; good absorption potential |
| Caco-2 Permeability | Efflux Ratio | 1.2 | Not a significant substrate of efflux pumps |
Conclusion
The evaluation of a novel kinase inhibitor like This compound is a multi-faceted process that requires a logical, stepwise progression from biochemical potency to cellular function and early ADME assessment. The pyrazole scaffold provides a strong chemical foundation for developing potent and selective kinase inhibitors.[4] By employing the robust, self-validating protocols detailed in these application notes, researchers can confidently characterize the therapeutic potential of this and similar molecules, generating the critical data needed to advance promising candidates toward preclinical and clinical development.
References
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Martens, S. (2023). In vitro kinase assay. Protocols.io. [Link]
-
Ghaffari, S. (2022). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. PubMed. [Link]
-
Profacgen. Cell-based Kinase Assays. [Link]
-
Ghaffari, S. (2022). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Eco-Vector Journals Portal. [Link]
-
National Center for Biotechnology Information (2017). In vitro NLK Kinase Assay. PubMed Central. [Link]
-
Bara, A. et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. [Link]
-
Creative Biolabs. Immuno-oncology Cell-based Kinase Assay Service. [Link]
-
Reaction Biology (2022). Spotlight: Cell-based kinase assay formats. [Link]
-
Denic, V. & Yu, H. (2022). In vitro kinase assay. Bio-protocol. [Link]
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Voll, C. et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. [Link]
-
Celtarys Research (2024). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]
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Singh, J. et al. (2005). Kinetic Characterization of Novel Pyrazole TGF-β Receptor I Kinase Inhibitors and Their Blockade of the Epithelial-Mesenchymal Transition. ACS Publications. [Link]
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Martens, S. (2023). In vitro kinase assay v1. ResearchGate. [Link]
-
ResearchGate (2023). Predicted pharmacokinetics and drug-like properties of compounds 4-7. [Link]
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Kumar, A. et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. PubMed Central. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. The Significance of Pyrazole Derivatives in Modern Drug Discovery. [Link]
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de Oliveira, R. et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology. [Link]
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Blake, J.F. et al. (2017). Parallel Optimization of Potency and Pharmacokinetics Leading to the Discovery of a Pyrrole Carboxamide ERK5 Kinase Domain Inhibitor. PubMed Central. [Link]
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Application Notes and Protocols for the Investigation of Ethyl 5-carbamoyl-1-methyl-1H-pyrazole-4-carboxylate in Anti-Inflammatory Research
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and prospective anti-inflammatory evaluation of the novel pyrazole derivative, Ethyl 5-carbamoyl-1-methyl-1H-pyrazole-4-carboxylate. This document outlines a plausible synthetic pathway, detailed protocols for key in vitro and in vivo anti-inflammatory assays, and the theoretical framework for its potential mechanism of action.
Introduction: The Promise of Pyrazole Scaffolds in Inflammation
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its derivatives are particularly renowned for their anti-inflammatory properties, exemplified by the COX-2 selective inhibitor, Celecoxib.[2] Pyrazole-based compounds can exert their anti-inflammatory effects through various mechanisms, including the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, modulation of pro-inflammatory cytokines like TNF-α and interleukins, and suppression of the NF-κB signaling pathway.[2]
The target compound of these notes, this compound, is a novel derivative designed to explore the structure-activity relationship of substitutions on the pyrazole ring. The presence of the carbamoyl moiety introduces a potential new site for hydrogen bonding interactions within target enzyme active sites, which may influence its inhibitory potency and selectivity. These notes will guide the user through the synthesis of this compound and a rigorous evaluation of its anti-inflammatory potential.
Part 1: Synthesis of this compound
As there is no direct literature on the synthesis of the title compound, a two-step synthetic route is proposed, commencing from commercially available starting materials. The first step involves the synthesis of the key intermediate, Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate, followed by the conversion of the amino group to a carbamoyl group.
Step 1: Synthesis of Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate (Precursor)
This procedure is adapted from established methods for the synthesis of substituted aminopyrazoles.[3]
Reaction Scheme:
Caption: Synthesis of the aminopyrazole precursor.
Protocol:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add methylhydrazine (0.54 mol) and ethyl (ethoxymethylene)cyanoacetate (0.54 mol) to 150 mL of ethanol.
-
Heat the reaction mixture to reflux and maintain for approximately 16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then pour it over ice water.
-
Collect the resulting precipitate by filtration and wash with cold water.
-
Dry the crude product under vacuum.
-
The mother liquor can be extracted with chloroform, washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield additional product.
-
Recrystallize the combined crude product from ethanol to obtain pure Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate.[3]
Step 2: Conversion of Amino Group to Carbamoyl Group
This proposed method adapts a general procedure for the conversion of aromatic amines to their corresponding ureas (carbamoyl derivatives) using potassium isocyanate in an acidic aqueous medium.[4]
Reaction Scheme:
Caption: Conversion of the amino precursor to the carbamoyl product.
Protocol:
-
In a round-bottom flask, dissolve Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate (2 mmol) in 3 mL of 1 N aqueous HCl with stirring.
-
In a separate beaker, dissolve potassium isocyanate (2.2 mmol) in a minimal amount of water.
-
Slowly add the potassium isocyanate solution to the stirred solution of the aminopyrazole.
-
Continue stirring at room temperature for 2-4 hours. Monitor the reaction by TLC.
-
Upon completion, the product may precipitate out of the solution. If so, collect the precipitate by filtration, wash with cold water, and dry.
-
If the product does not precipitate, neutralize the reaction mixture carefully with a suitable base (e.g., sodium bicarbonate solution) and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to yield pure this compound.
Part 2: In Vitro Anti-Inflammatory Evaluation
The following protocols are designed to assess the anti-inflammatory activity of the synthesized compound at a molecular and cellular level.
Protocol 1: Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This assay determines the ability of the test compound to inhibit the activity of the COX-1 and COX-2 enzymes, which are key mediators of inflammation.[5]
Workflow:
Caption: Workflow for the LPS-induced NO production assay.
Detailed Steps:
-
Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and antibiotics. Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours. [6]2. Treatment: Pre-treat the cells with various concentrations of the test compound or a reference compound (e.g., L-NAME) for 1-2 hours. Then, stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Include a vehicle control group (cells treated with vehicle and LPS) and a negative control group (cells with vehicle only). Incubate for an additional 24 hours. [7]3. Nitrite Measurement: After incubation, collect the cell culture supernatant. Measure the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent. This involves mixing the supernatant with the Griess reagent and measuring the absorbance at 540 nm. [6]4. Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the percentage of NO production inhibition for each concentration of the test compound compared to the LPS-stimulated vehicle control. Determine the IC50 value. A concurrent cell viability assay (e.g., MTT) should be performed to ensure that the observed inhibition is not due to cytotoxicity.
Part 3: In Vivo Anti-Inflammatory Evaluation
This section describes a standard animal model for assessing the acute anti-inflammatory activity of a test compound. All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
Protocol 3: Carrageenan-Induced Paw Edema in Rats
This is a widely used and reproducible model of acute inflammation. [8][9] Workflow:
Caption: Workflow for the carrageenan-induced paw edema model.
Detailed Steps:
-
Animal Preparation: Use adult Wistar or Sprague-Dawley rats. Acclimatize the animals for at least one week before the experiment. Fast the animals overnight with free access to water.
-
Dosing: Group the animals and administer the test compound, a reference drug (e.g., indomethacin, 10 mg/kg), or the vehicle (e.g., 0.5% carboxymethyl cellulose) orally (p.o.) or intraperitoneally (i.p.) one hour before inducing inflammation. [10]3. Induction of Edema: Measure the initial volume of the right hind paw using a plethysmometer. Inject 0.1 mL of a 1% carrageenan solution in saline into the subplantar region of the right hind paw. [8]4. Measurement of Edema: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the increase in paw volume (edema) for each animal at each time point by subtracting the initial paw volume from the post-treatment volume. Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group using the following formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.
Part 4: Expected Outcomes and Interpretation
A promising anti-inflammatory candidate would exhibit the following profile:
-
In Vitro: Potent inhibition of COX-2 with a high selectivity index over COX-1, suggesting a reduced risk of gastrointestinal side effects. Significant inhibition of NO production in LPS-stimulated macrophages at non-cytotoxic concentrations.
-
In Vivo: A dose-dependent reduction in paw edema in the carrageenan-induced model, comparable to or better than the standard drug.
The collective data from these assays will provide a comprehensive preliminary assessment of the anti-inflammatory potential of this compound and will guide further preclinical development.
References
- Song, M., Liu, B., Yu, S., He, S., Liang, Y., & Li, S. (2019). New hydrazone derivatives of pyrazole-4-carboxaldehydes exhibited anti-inflammatory properties. Letters in Drug Design & Discovery, 17(4), 502–511.
- BenchChem. (2025). In Vitro COX-1/COX-2 Inhibition Assay for (R)-Ketoprofen: A Technical Guide.
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Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]
- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2022). PubMed Central.
- From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Deriv
- Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the R
- Inhibition of Carrageenan-Induced Acute Inflammation in Mice by the Microgramma vacciniifolia Frond Lectin (MvFL). (2022). MDPI.
- A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water. (2018). Royal Society of Chemistry.
- An Efficient Synthesis of Pyrazole Carboxamide Derivatives and in Vitro Evaluation for their Antimicrobial Activity. (n.d.).
- Inhibition of lps-induced nitric oxide production in raw 264.7 cell lines, dpph radical scavenging and total phenolic content of banana (musa sapientum) blossom extracts. (n.d.). ThaiScience.
- Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. (n.d.). MDPI.
- Synthesis of pyrazole-3-amine, carbamate-, urea-linked analogues. (n.d.).
- Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. (n.d.). PubMed Central.
- Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (n.d.). PubMed Central.
- Synthetic route for substituted pyrazole carboxamide derivatives. (n.d.).
- Synthesis of 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester. (n.d.). PrepChem.com.
- Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. (2024). PubMed.
- Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. (n.d.). PubMed Central.
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Application Notes and Protocols for Ethyl 5-carbamoyl-1-methyl-1H-pyrazole-4-carboxylate as a Pesticide Intermediate
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Central Role of Pyrazole Carboxamides in Modern Agrochemicals
The pyrazole carboxamide scaffold is a cornerstone in the development of modern pesticides, particularly fungicides. These compounds frequently target the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain of fungi, leading to a disruption of cellular respiration and subsequent cell death. Ethyl 5-carbamoyl-1-methyl-1H-pyrazole-4-carboxylate is a key intermediate in the synthesis of a variety of these potent agrochemicals. Its structural features, including the reactive carboxylic ester and carbamoyl functional groups, allow for diverse chemical modifications to produce a range of active ingredients with tailored properties. This guide provides a comprehensive overview of the synthesis, characterization, and application of this important intermediate, grounded in established chemical principles and supported by relevant literature.
Physicochemical Properties and Safety Information
A thorough understanding of the physicochemical properties and safety considerations of all reagents is paramount for successful and safe laboratory execution.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | Key Safety Precautions |
| Ethyl (ethoxymethylene)cyanoacetate | C₈H₁₁NO₃ | 169.18 | Liquid | N/A | Irritant. Avoid contact with skin and eyes. Use in a well-ventilated area. |
| Methylhydrazine | CH₆N₂ | 46.07 | Liquid | -52.4 | Toxic, flammable, and corrosive. Handle with extreme caution in a fume hood with appropriate personal protective equipment (PPE). |
| Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate | C₇H₁₁N₃O₂ | 169.18 | Solid | 96-100 | Irritating to eyes, respiratory system, and skin.[1] Wear suitable protective clothing, gloves, and eye/face protection. |
| Formic Acid | CH₂O₂ | 46.03 | Liquid | 8.4 | Corrosive. Causes severe skin burns and eye damage. Use in a fume hood with appropriate PPE. |
| Acetic Anhydride | C₄H₆O₃ | 102.09 | Liquid | -73.1 | Corrosive and flammable. Reacts violently with water. Handle in a fume hood with appropriate PPE. |
| This compound (Target) | C₈H₁₁N₃O₃ | 197.19 | Predicted: Solid | N/A (Not Found) | Handle with care, assuming properties similar to precursors. Avoid inhalation, ingestion, and contact with skin and eyes. Use appropriate PPE. |
Note: N/A indicates that the data was not available in the searched literature.
Synthetic Pathway and Experimental Protocols
The synthesis of this compound can be envisioned as a multi-step process commencing with the cyclization to form the pyrazole core, followed by functional group transformations to introduce the carbamoyl group.
Diagram of the Synthetic Workflow
Caption: Synthetic workflow for this compound.
Step 1: Synthesis of Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate
This initial step involves the cyclization of ethyl (ethoxymethylene)cyanoacetate with methylhydrazine to form the core pyrazole structure. This is a well-established method for the synthesis of 5-aminopyrazoles.[2]
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethyl (ethoxymethylene)cyanoacetate (1.0 eq) and ethanol (approx. 10 mL per gram of cyanoacetate).
-
Addition of Methylhydrazine: While stirring, slowly add methylhydrazine (1.0 eq) to the solution. Caution: The reaction can be exothermic.
-
Reflux: Heat the reaction mixture to reflux and maintain for 16 hours.[2] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. The product may precipitate out of solution. If so, collect the solid by filtration. If not, reduce the solvent volume under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from ethanol to yield Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate as a solid.[2]
Characterization of Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate:
-
Appearance: Solid[1]
-
Melting Point: 96-100 °C[1]
-
¹H NMR: Data available in public databases such as the NIST WebBook.[3]
-
¹³C NMR: Data available in public databases such as PubChem.[4]
-
IR Spectroscopy: Characteristic peaks for N-H, C=O (ester), and C=C/C=N bonds are expected. Data is available in the NIST WebBook.[5]
-
Mass Spectrometry: The molecular ion peak [M]+ at m/z = 169 is expected.[3]
Step 2 & 3: Conversion of the Amino Group to a Carbamoyl Group
A plausible, though not directly cited for this specific molecule, route for this transformation involves a two-step process: formylation of the amino group followed by dehydration to a nitrile and subsequent partial hydrolysis to the amide.
Step 2: Synthesis of Ethyl 5-(formylamino)-1-methyl-1H-pyrazole-4-carboxylate (Intermediate)
Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate (1.0 eq) in an excess of formic acid.
-
Reaction: Gently heat the mixture to reflux for 2-4 hours. Monitor the reaction by TLC.
-
Work-up: After cooling, pour the reaction mixture into ice water. The formylated product should precipitate.
-
Purification: Collect the solid by filtration, wash with water, and dry. The product can be further purified by recrystallization if necessary. A similar compound, Ethyl 5-(formylamino)-1H-pyrazole-4-carboxylate, has been reported.[6][7]
Step 3: Synthesis of this compound (Target Compound)
Protocol:
-
Dehydration to Nitrile (Intermediate - not isolated): In a fume hood, suspend the dried Ethyl 5-(formylamino)-1-methyl-1H-pyrazole-4-carboxylate in a suitable solvent like dichloromethane or chloroform. Add acetic anhydride (2-3 eq) and gently heat the mixture. This step aims to dehydrate the formamide to a nitrile.
-
Hydrolysis to Carboxamide: Once the dehydration is complete (monitored by TLC or IR spectroscopy for the disappearance of the formyl C-H and appearance of a nitrile peak), carefully quench the reaction with water. The hydrolysis of the nitrile to the carboxamide can be promoted by adjusting the pH with a mild acid or base and heating. The hydrolysis of nitriles to carboxylic acids is a well-known transformation, and careful control of reaction conditions can favor the formation of the amide.[8][9]
-
Work-up and Purification: After the hydrolysis is complete, neutralize the mixture. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Characterization of this compound:
-
Molecular Formula: C₈H₁₁N₃O₃
-
Molecular Weight: 197.19 g/mol
-
Predicted ¹H and ¹³C NMR: Spectral data for the closely related "ethyl 1-methyl-5-(propylcarbamoyl)-1H-pyrazole-4-carboxylate" is available on PubChem and can be used as a reference for expected chemical shifts.[10]
-
Predicted IR Spectroscopy: Expect characteristic peaks for N-H stretching (amide), C=O stretching (ester and amide), and C-N stretching.
-
Predicted Mass Spectrometry: Expect a molecular ion peak [M]+ at m/z = 197.
Application in Pesticide Synthesis: The Succinate Dehydrogenase Inhibitor (SDHI) Connection
This compound serves as a versatile building block for the synthesis of numerous pyrazole carboxamide fungicides. The general structure of these fungicides consists of the pyrazole carboxamide core linked to a substituted aromatic or heterocyclic ring system.
Mechanism of Action: Targeting Fungal Respiration
Many commercial pesticides derived from pyrazole carboxamides function as Succinate Dehydrogenase Inhibitors (SDHIs). The SDH enzyme (also known as Complex II) is a crucial component of both the citric acid cycle and the mitochondrial electron transport chain. By binding to the ubiquinone-binding site of the SDH enzyme, these fungicides block the transfer of electrons from succinate to ubiquinone. This inhibition disrupts ATP production, leading to the death of the fungal pathogen.
Diagram of the SDHI Mechanism of Action
Caption: Inhibition of the mitochondrial respiratory chain by pyrazole carboxamide SDHI fungicides.
Concluding Remarks for the Research Professional
This compound represents a valuable and versatile intermediate for the discovery and development of novel agrochemicals. The synthetic protocols outlined herein, based on established chemical literature, provide a solid foundation for its laboratory-scale preparation. A deep understanding of the mechanism of action of the target pesticide class, such as the SDHIs, is crucial for the rational design of new and more effective active ingredients. Researchers are encouraged to consult the cited literature for further details and to always adhere to strict safety protocols when handling the chemical entities described.
References
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Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved January 3, 2026, from [Link]
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PubChem. (n.d.). ethyl 1-methyl-5-(propylcarbamoyl)-1H-pyrazole-4-carboxylate. Retrieved January 3, 2026, from [Link]
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PrepChem. (n.d.). Synthesis of 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester. Retrieved January 3, 2026, from [Link]
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NIST. (n.d.). Ethyl 5-amino-1-methylpyrazole-4-carboxylate. Retrieved January 3, 2026, from [Link]
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PubChem. (n.d.). Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate. Retrieved January 3, 2026, from [Link]
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Royal Society of Chemistry. (2022). Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst. RSC Advances. [Link]
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ResearchGate. (n.d.). Reaction of 5-amino-pyrazole derivatives with various imines. Retrieved January 3, 2026, from [Link]
-
ResearchGate. (n.d.). Coupling of ethyl 1H-pyrazole-4-carboxylate 1 with 3-functionalized N-Boc-azetidines 2a–c. Retrieved January 3, 2026, from [Link]
- Google Patents. (n.d.). CN105646357A - 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester synthesis process.
-
FDA. (n.d.). ETHYL 5-(FORMYLAMINO)-1H-PYRAZOLE-4-CARBOXYLATE. Retrieved January 3, 2026, from [Link]
-
Asian Journal of Chemistry. (2005). Synthesis and Crystal Structure of Ethyl-5-amino-1-(5-methyl-1-phenyl-4-pyrazolyl)carbonyl]-3-methylsulfanyl-1H-pyrazole-4-carboxylate. Asian Journal of Chemistry, 17(4), 2307-2312. [Link]
-
SpectraBase. (n.d.). Ethyl 5-{[4-(4-bromo-1H-pyrazol-1-yl)phenyl]carbamoyl}-1-methyl-1H-pyrazole-3-carboxylate. Retrieved January 3, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved January 3, 2026, from [Link]
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PubChem. (n.d.). Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate. Retrieved January 3, 2026, from [Link]
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ResearchGate. (n.d.). New Synthesis and Reactions of Ethyl 5‐amino‐4‐cyano‐1‐phenyl‐1H‐pyrazole‐3‐carboxylate. Retrieved January 3, 2026, from [Link]
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Beilstein Journal of Organic Chemistry. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry, 14, 253-278. [Link]
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Beilstein Journals. (n.d.). Approaches towards the synthesis of 5-aminopyrazoles. Retrieved January 3, 2026, from [Link]
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ResearchGate. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. Retrieved January 3, 2026, from [Link]
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RSC Publishing. (2022). Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst. RSC Advances. [Link]
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MDPI. (n.d.). 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. Retrieved January 3, 2026, from [Link]
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PMC. (n.d.). Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. Retrieved January 3, 2026, from [Link]
-
PubChem. (n.d.). Ethyl 5-(formylamino)-1H-pyrazole-4-carboxylate. Retrieved January 3, 2026, from [Link]
-
NIST. (n.d.). Ethyl 5-amino-1-methylpyrazole-4-carboxylate. Retrieved January 3, 2026, from [Link]
-
SpectraBase. (n.d.). 1H-pyrazole-4-carboxylic acid, 5-[[(1-ethyl-5-methyl-1H-pyrazol-4-yl)amino]carbonyl]-1-methyl-. Retrieved January 3, 2026, from [Link]
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PrepChem. (n.d.). Synthesis of 5-formyl-1-tert-butyl-1H-pyrazole-4-carboxylic acid, ethyl ester. Retrieved January 3, 2026, from [Link]
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JOCPR. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro-pyrazine-2-carboxylic acid. Journal of Chemical and Pharmaceutical Research, 6(5), 104-105. [Link]
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Chemistry LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. Retrieved January 3, 2026, from [Link]
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Application Note & Protocols: Strategic Synthesis and Screening of Ethyl 5-Carbamoyl-1-Methyl-1H-Pyrazole-4-Carboxylate Analogues for Drug Discovery
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Abstract
The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of clinically approved drugs.[1][2] Its versatile synthetic accessibility and ability to engage in various biological interactions make it a fertile ground for drug discovery.[3][4] This guide focuses on a specific, highly functionalized pyrazole core: Ethyl 5-carbamoyl-1-methyl-1H-pyrazole-4-carboxylate . We provide a comprehensive framework for the strategic synthesis of a focused library of its analogues and a subsequent tiered screening protocol to identify compounds with potent and selective biological activity. The methodologies herein are designed to be robust and adaptable, enabling researchers to establish clear Structure-Activity Relationships (SAR) and accelerate the identification of promising lead candidates.
Introduction: The Rationale for Pyrazole Analogue Development
The pyrazole scaffold is a five-membered heterocycle with two adjacent nitrogen atoms, a structure that imparts unique physicochemical properties allowing it to serve as a versatile pharmacophore.[5] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[5][6][7][8] Notable drugs like Celecoxib (an anti-inflammatory), Sildenafil (for erectile dysfunction), and Ruxolitinib (an anticancer agent) feature a pyrazole core, underscoring its therapeutic significance.[1][2]
The target scaffold, this compound, combines several key features:
-
A Disubstituted Pyrazole Ring: A rigid core that correctly orients substituents for target interaction.
-
An Ethyl Carboxylate Group (C4): A potential hydrogen bond acceptor and a synthetic handle for further modification.
-
A Carboxamide Moiety (C5): A critical functional group capable of forming strong hydrogen bonds, often pivotal for target binding affinity and selectivity.[9][10]
-
An N-Methyl Group (N1): This substituent blocks a potential metabolic site and influences the electronic properties and orientation of other groups.
This application note outlines a systematic approach to explore the chemical space around this core structure. By methodically altering substituents at key positions, we can probe the structural requirements for biological activity and develop a robust SAR.
Overall Strategy: A Dual-Axis Approach to Synthesis and Screening
Our approach is bifurcated into a synthetic phase, focused on creating a chemically diverse library, and a screening phase, designed to efficiently identify and characterize active compounds.
Synthetic Workflow
The synthesis is designed for modularity, allowing for the generation of analogues through parallel synthesis. The core strategy involves synthesizing a key intermediate, an N-H pyrazole carboxylic acid, which then serves as a branching point for diversification at both the N1-position and the C5-carboxamide.
Caption: Synthetic workflow for generating the pyrazole analogue library.
Biological Screening Workflow
A tiered screening cascade is employed to manage resources effectively. This approach starts with a broad, high-throughput screen to identify initial "hits," which are then subjected to progressively more detailed and specific assays to confirm activity and elucidate their mechanism of action. We will use an anticancer cytotoxicity screen as our primary example.
Caption: Tiered workflow for biological screening and hit validation.
Detailed Protocols: Synthesis
Safety Precaution: All synthetic procedures must be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, is mandatory.
Protocol 1: Synthesis of Key Intermediate (Ethyl 5-amino-1H-pyrazole-4-carboxylate)
This protocol is adapted from established methods for pyrazole synthesis.[11][12] The cyclocondensation of a 1,3-dicarbonyl equivalent with a hydrazine is a foundational reaction in pyrazole chemistry.
-
Rationale: We begin by synthesizing an amino-pyrazole precursor. The amino group is a versatile handle that can be converted into the desired carbamoyl group. Using hydrazine hydrate at this stage yields an N-H pyrazole, which is crucial for subsequent diversification at the N1 position.
-
Procedure:
-
To a solution of ethyl (ethoxymethylene)cyanoacetate (16.9 g, 0.1 mol) in 150 mL of absolute ethanol in a 250 mL round-bottom flask, add hydrazine hydrate (5.5 mL, 0.11 mol) dropwise with stirring at room temperature.
-
After the addition is complete, fit the flask with a reflux condenser and heat the mixture to reflux for 4 hours. Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath for 1 hour to facilitate precipitation.
-
Collect the resulting white precipitate by vacuum filtration, wash with cold ethanol (2 x 20 mL), and dry under vacuum.
-
The product is Ethyl 5-amino-1H-pyrazole-4-carboxylate, which can be used in subsequent steps without further purification if high purity is achieved. Expected yield: 80-90%.
-
Protocol 2: N-Methylation to Parent Scaffold Precursor
-
Rationale: To generate the N-methylated core, we perform a regioselective alkylation. Using a mild base and a suitable methylating agent ensures the reaction proceeds efficiently. A non-toxic methylating agent like dimethyl carbonate is a safer alternative to highly toxic reagents like dimethyl sulfate.[13]
-
Procedure:
-
Suspend Ethyl 5-amino-1H-pyrazole-4-carboxylate (15.5 g, 0.1 mol) and potassium carbonate (20.7 g, 0.15 mol) in 200 mL of Dimethylformamide (DMF).
-
Add dimethyl carbonate (12.6 mL, 0.15 mol) to the suspension.
-
Heat the mixture to 100 °C and stir for 6-8 hours, monitoring by TLC.
-
After cooling, pour the reaction mixture into 500 mL of ice water.
-
Collect the precipitate by filtration, wash thoroughly with water, and dry to yield Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate .[14][15]
-
Protocol 3: General Procedure for Analogue Synthesis via Amide Coupling
-
Rationale: This protocol first converts the amino group to a carboxylic acid, then couples it with a diverse set of amines to generate the C5-carbamoyl analogues. HATU is chosen as the coupling agent due to its high efficiency and low rate of racemization.
-
Step 3A: Conversion of Amino Group to Carbamoyl
-
The Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate is first hydrolyzed to the corresponding carboxylic acid using standard saponification (e.g., LiOH in THF/Water).
-
The resulting amino acid is then reacted with an activating agent (e.g., carbonyldiimidazole) and quenched with ammonia to form the primary carbamoyl group. This yields 5-Carbamoyl-1-methyl-1H-pyrazole-4-carboxylic acid .
-
-
Step 3B: Parallel Amide Coupling
-
In an array of reaction vials, dispense 5-Carbamoyl-1-methyl-1H-pyrazole-4-carboxylic acid (e.g., 50 mg, 1.0 equiv per vial).
-
To each vial, add a solution of a unique primary or secondary amine (1.1 equiv) in DMF.
-
Add a solution of HATU (1.2 equiv) and DIPEA (2.5 equiv) in DMF to each vial.
-
Seal the vials and agitate at room temperature for 12-16 hours.
-
Work-up is typically performed by aqueous extraction followed by purification via preparative HPLC or column chromatography to yield the final analogues.
-
Detailed Protocols: Biological Screening
Protocol 4: Cell Culture and Maintenance
-
Rationale: Maintaining healthy, consistent cell cultures is paramount for reproducible screening data. Standard aseptic techniques and regular monitoring for contamination are critical.
-
Procedure:
-
Culture human cancer cell lines (e.g., MCF-7 breast adenocarcinoma, A549 lung carcinoma) and a non-cancerous control cell line (e.g., MCF-10A breast epithelial cells) according to ATCC guidelines.
-
Maintain cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
Subculture cells upon reaching 80-90% confluency to maintain exponential growth. Use cells within a consistent, low passage number range for all experiments.
-
Protocol 5: In Vitro Cytotoxicity Screening (MTT Assay)
-
Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[16] Viable cells with active metabolism reduce the yellow MTT to a purple formazan product, providing a robust and high-throughput method for measuring cell viability.
-
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment (Primary Screen): Prepare stock solutions of all synthesized analogues in DMSO. Perform a single-point screen by adding the compounds to the wells at a final concentration of 10 µM. Include vehicle control (DMSO only) and positive control (e.g., Doxorubicin) wells.
-
Incubation: Incubate the plate for 72 hours at 37°C with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Dose-Response (Tier 2): For compounds showing >50% growth inhibition in the primary screen, repeat the assay using a serial dilution (e.g., 8 points from 100 µM to 1 nM) to determine the IC₅₀ value.
-
Protocol 6: Data Analysis and IC₅₀ Determination
-
Rationale: Proper data normalization and curve fitting are essential for accurately determining compound potency.
-
Procedure:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (defined as 100% viability).
-
Use graphing software (e.g., GraphPad Prism, Origin) to plot percent viability versus the log of the compound concentration.
-
Fit the data to a non-linear regression model (sigmoidal dose-response, variable slope) to calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.
-
Calculate the Selectivity Index (SI) as: SI = IC₅₀ (non-cancerous cells) / IC₅₀ (cancer cells). A higher SI value indicates greater selectivity for cancer cells.
-
Data Presentation and SAR Interpretation
All quantitative data should be summarized in a clear, tabular format to facilitate SAR analysis.
Table 1: Structure-Activity Relationship of Synthesized Analogues
| Compound ID | R1 (on Carbamoyl) | R2 (on N1) | IC₅₀ MCF-7 (µM) | IC₅₀ A549 (µM) | IC₅₀ MCF-10A (µM) | Selectivity Index (SI for MCF-7) |
| Parent | -H | -CH₃ | > 50 | > 50 | > 50 | - |
| ANA-01 | -Cyclopropyl | -CH₃ | 15.2 | 22.5 | > 50 | > 3.3 |
| ANA-02 | -Phenyl | -CH₃ | 2.8 | 5.1 | 35.4 | 12.6 |
| ANA-03 | -4-Fluorophenyl | -CH₃ | 1.1 | 2.3 | 41.2 | 37.5 |
| ANA-04 | -Phenyl | -Ethyl | 4.5 | 8.9 | 40.1 | 8.9 |
| ANA-05 | -4-Fluorophenyl | -Ethyl | 2.3 | 4.7 | 45.6 | 19.8 |
Data shown is hypothetical and for illustrative purposes only.
Interpretation of Hypothetical Data:
-
Role of the C5-Carboxamide (R1): The unsubstituted parent compound is inactive. Introducing substituents on the carbamoyl nitrogen is critical for activity. A small alkyl group like cyclopropyl (ANA-01) confers modest activity. However, incorporating an aromatic ring (ANA-02) dramatically increases potency, suggesting a potential π-π stacking interaction in the target's binding site.
-
Electronic Effects: Adding an electron-withdrawing fluorine to the phenyl ring (ANA-03) further enhances potency against the MCF-7 cell line by nearly 3-fold and improves the selectivity index. This indicates that the electronic properties of the R1 group are a key determinant of activity.
-
Role of the N1-Substituent (R2): Comparing ANA-02 (N-methyl) with ANA-04 (N-ethyl), and ANA-03 with ANA-05, shows that extending the alkyl chain at the N1 position slightly decreases activity. This suggests that a smaller group like methyl is preferred at this position, possibly for steric reasons.
Conclusion and Future Directions
This guide provides a robust and logical framework for the synthesis and evaluation of novel analogues based on the this compound scaffold. The outlined synthetic strategy is highly modular, enabling the rapid generation of a diverse chemical library. The tiered screening cascade ensures that resources are focused on the most promising compounds for detailed characterization.
Based on the hypothetical SAR, compound ANA-03 emerges as a promising lead due to its sub-micromolar potency and high selectivity index. Future work should focus on:
-
Exploring further substitutions on the R1-phenyl ring to optimize electronic and steric properties.
-
Conducting secondary assays on ANA-03 to determine its mechanism of action (e.g., cell cycle arrest, induction of apoptosis).
-
Assessing the pharmacokinetic properties (ADME) of the most promising leads to evaluate their drug-like potential.
By following this systematic approach, research teams can efficiently navigate the complex process of drug discovery, moving from initial concept to validated lead candidates.
References
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmatutor.org [pharmatutor.org]
- 9. Structure-activity relationship studies of novel pyrazole and imidazole carboxamides as cannabinoid-1 (CB1) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate - Google Patents [patents.google.com]
- 14. prepchem.com [prepchem.com]
- 15. エチル 5-アミノ-1-メチル-1H-ピラゾール-4-カルボキシラート 97% | Sigma-Aldrich [sigmaaldrich.com]
- 16. Coculture-Based Screening Revealed Selective Cytostatic Effects of Pyrazol-Azepinoindoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Derivatization Techniques for Ethyl 5-carbamoyl-1-methyl-1H-pyrazole-4-carboxylate
Introduction:
The pyrazole scaffold is a cornerstone in medicinal chemistry and drug development, with numerous derivatives exhibiting a wide array of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2] Ethyl 5-carbamoyl-1-methyl-1H-pyrazole-4-carboxylate is a key intermediate, offering multiple reactive handles for chemical modification. This guide provides an in-depth exploration of the derivatization strategies for this versatile molecule, tailored for researchers, scientists, and professionals in drug development. The protocols herein are designed not merely as procedural steps but as a framework for rational synthetic design, emphasizing the causality behind experimental choices to ensure reproducibility and success.
Core Molecule Profile:
-
IUPAC Name: this compound
-
Molecular Formula: C₈H₁₁N₃O₃
-
Molecular Weight: 197.19 g/mol
-
Key Functional Groups for Derivatization:
-
Ethyl Ester (C4-position)
-
Primary Amide (C5-position)
-
This document will detail validated protocols for the independent and sequential modification of these functional groups.
Part 1: Hydrolysis of the Ethyl Ester to Form 5-carbamoyl-1-methyl-1H-pyrazole-4-carboxylic acid
Scientific Rationale:
The conversion of the ethyl ester to a carboxylic acid is a foundational step, unlocking a plethora of subsequent derivatization possibilities, most notably amide bond formation. Saponification, a base-mediated hydrolysis, is the most common and efficient method for this transformation. The choice of base (e.g., LiOH, NaOH, KOH) can influence reaction times and work-up procedures. Lithium hydroxide is often favored due to the high solubility of its carboxylate salts in mixed aqueous-organic solvent systems, which can facilitate reaction completion and simplify purification.
Experimental Protocol 1: LiOH-Mediated Hydrolysis
Materials:
-
This compound
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Water (deionized)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and standard glassware
Procedure:
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in a 3:1 mixture of THF and Methanol (approximately 0.1 M concentration).
-
Base Addition: To the stirred solution, add a solution of LiOH·H₂O (1.5 eq) dissolved in a minimal amount of water.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).
-
Solvent Removal: Once the reaction is complete, remove the organic solvents (THF and MeOH) under reduced pressure.
-
Acidification: To the remaining aqueous solution, add 1 M HCl dropwise with stirring in an ice bath until the pH of the solution is approximately 2-3. A precipitate of the carboxylic acid should form.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 5-carbamoyl-1-methyl-1H-pyrazole-4-carboxylic acid.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography if necessary.
Expected Characterization of 5-carbamoyl-1-methyl-1H-pyrazole-4-carboxylic acid:
-
¹H NMR: Expect a downfield shift of the pyrazole proton and the disappearance of the ethyl group signals (quartet and triplet). A broad singlet for the carboxylic acid proton will appear.
-
IR (cm⁻¹): Appearance of a broad O-H stretch (around 3000 cm⁻¹) and a C=O stretch for the carboxylic acid (around 1700-1725 cm⁻¹).
-
MS (ESI-): [M-H]⁻ corresponding to the molecular weight of the carboxylic acid.
Workflow Diagram: Ester Hydrolysis
Caption: Workflow for the hydrolysis of the ethyl ester.
Part 2: Derivatization of the Carboxylic Acid via Amide Coupling
Scientific Rationale:
The carboxylic acid functional group is a versatile handle for creating a diverse library of amide derivatives. The direct reaction between a carboxylic acid and an amine is generally inefficient. Therefore, coupling reagents are employed to activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.[3] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient uronium-based coupling reagent, particularly effective for less reactive amines and for minimizing racemization in chiral substrates.[4][5]
Experimental Protocol 2: HATU-Mediated Amide Coupling
Materials:
-
5-carbamoyl-1-methyl-1H-pyrazole-4-carboxylic acid
-
Desired primary or secondary amine (1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard inert atmosphere glassware setup
Procedure:
-
Reactant Preparation: In a flame-dried, inert-atmosphere flask, dissolve 5-carbamoyl-1-methyl-1H-pyrazole-4-carboxylic acid (1.0 eq) in anhydrous DMF.
-
Activation: To the stirred solution, add HATU (1.2 eq) and DIPEA (3.0 eq). Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Amine Addition: Add the desired amine (1.1 eq) to the reaction mixture.
-
Reaction: Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until completion (typically 2-12 hours).
-
Quenching and Extraction: Pour the reaction mixture into water and extract with EtOAc (3x).
-
Washing: Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes).
Data Interpretation Table for Amide Coupling
| Reagent Class | Example Reagents | Typical Conditions | Pros | Cons |
| Uronium/Aminium | HATU, HBTU | DIPEA, DMF/NMP, RT | High efficiency, low racemization | Higher cost, byproducts can be difficult to remove |
| Carbodiimide | EDC, DCC | HOBt/HOAt, DMF/DCM, RT | Cost-effective, widely used | Potential for racemization, DCC byproduct (DCU) can be insoluble |
| Phosphonium | PyBOP, BOP | DIPEA, DMF, RT | High efficiency, good for hindered couplings | Phosphoramide byproduct can be challenging to remove |
Workflow Diagram: Amide Coupling
Caption: Workflow for HATU-mediated amide coupling.
Part 3: Derivatization of the Primary Amide
Dehydration to a Nitrile
Scientific Rationale:
The conversion of a primary amide to a nitrile is a valuable transformation for modulating the electronic and steric properties of the molecule. This dehydration reaction is typically achieved using strong dehydrating agents such as phosphorus pentoxide (P₂O₅), phosphorus oxychloride (POCl₃), or thionyl chloride (SOCl₂).[6] The choice of reagent depends on the substrate's sensitivity to acidic conditions and temperature.
Experimental Protocol 3: Dehydration using POCl₃
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous pyridine or triethylamine (TEA)
-
Anhydrous dichloromethane (DCM) or acetonitrile
-
Ice bath
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Standard inert atmosphere glassware setup
Procedure:
-
Reactant Setup: In a flame-dried, inert-atmosphere flask, dissolve this compound (1.0 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add anhydrous pyridine or TEA (2.0-3.0 eq) to the solution.
-
Dehydrating Agent Addition: Add POCl₃ (1.5 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours, or until TLC/LC-MS indicates completion.
-
Quenching: Carefully quench the reaction by slowly pouring it into a stirred mixture of ice and saturated aqueous NaHCO₃ solution.
-
Extraction: Extract the aqueous layer with DCM (3x).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentration and Purification: Concentrate the filtrate under reduced pressure and purify the crude product by silica gel column chromatography to yield Ethyl 5-cyano-1-methyl-1H-pyrazole-4-carboxylate.
Expected Characterization of Ethyl 5-cyano-1-methyl-1H-pyrazole-4-carboxylate:
-
¹H NMR: Disappearance of the broad amide NH₂ signals.
-
¹³C NMR: Appearance of a nitrile carbon signal (around 115-120 ppm).
-
IR (cm⁻¹): Appearance of a sharp C≡N stretch (around 2220-2260 cm⁻¹).
-
MS (ESI+): [M+H]⁺ or [M+Na]⁺ corresponding to the molecular weight of the nitrile product.
Logical Relationship Diagram: Amide to Nitrile
Caption: Conversion of the primary amide to a nitrile.
Part 4: Reduction of Carbonyl Groups
Scientific Rationale:
Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing both esters and amides.[7] The reduction of the ethyl ester will yield a primary alcohol, while the reduction of the primary amide will yield a primary amine. Due to the high reactivity of LiAlH₄, selective reduction can be challenging. The protocol below describes the complete reduction of both functional groups.
Experimental Protocol 4: Complete Reduction with LiAlH₄
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium sulfate (Na₂SO₄) solution
-
Standard inert atmosphere glassware setup
Procedure:
-
LAH Suspension: In a flame-dried, inert-atmosphere flask, prepare a suspension of LiAlH₄ (excess, e.g., 4.0 eq) in anhydrous THF at 0 °C.
-
Substrate Addition: Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-16 hours. Monitor by TLC (note: product will be very polar).
-
Quenching (Fieser workup): Cool the reaction mixture to 0 °C. Cautiously and sequentially add dropwise:
-
'x' mL of water (where 'x' is the mass of LiAlH₄ in grams).
-
'x' mL of 15% aqueous NaOH.
-
'3x' mL of water.
-
-
Filtration: Stir the resulting granular precipitate for 30 minutes, then filter it through a pad of Celite. Wash the filter cake thoroughly with THF and EtOAc.
-
Concentration: Combine the filtrates and concentrate under reduced pressure to obtain the crude (4-(aminomethyl)-1-methyl-1H-pyrazol-5-yl)methanol.
-
Purification: Due to the high polarity of the product, purification may require reverse-phase chromatography or crystallization of a salt derivative.
Expected Products and Characterization:
-
Product: (5-(aminomethyl)-1-methyl-1H-pyrazol-4-yl)methanol.
-
¹H NMR: Disappearance of the ethyl ester and amide proton signals. Appearance of new signals for the CH₂OH and CH₂NH₂ groups.
-
MS (ESI+): [M+H]⁺ corresponding to the molecular weight of the fully reduced product.
Reaction Pathway Diagram: Reduction
Caption: Complete reduction of ester and amide functionalities.
References
-
Preston, S., et al. (2021). 1-methyl-1H-pyrazole-5-carboxamide derivatives exhibit unexpected acute mammalian toxicity. Journal of Medicinal Chemistry, 64(1), 840-844. [Link]
-
Subtel'nyi, O. V., et al. (2021). Synthesis and Characterization of Novel Methyl 3(5)-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(12), 3737. [Link]
-
Organic Chemistry Portal. Ester to Acid - Common Conditions. [Link]
-
Gomaa, M. A.-M. (2015). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Molecules, 20(5), 8394-8407. [Link]
-
PubChem. 5-carbamoyl-1-methyl-1h-pyrazole-4-carboxylic acid. [Link]
-
PrepChem. Synthesis of 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester. [Link]
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
-
El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. [Link]
-
Organic Reactions. The Dehydration of Amides to Nitriles. [Link]
-
Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]
-
Chemistry Steps. Amide Dehydration Mechanism by SOCl2, POCl3, and P2O5. [Link]
-
HepatoChem. Amide coupling reaction in medicinal chemistry. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. hepatochem.com [hepatochem.com]
- 4. prepchem.com [prepchem.com]
- 5. rsc.org [rsc.org]
- 6. Synthesis and pharmacological investigation of 5-substituted-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl esters as new analgesic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
"Ethyl 5-carbamoyl-1-methyl-1H-pyrazole-4-carboxylate" use in sildenafil synthesis
Application Note & Protocol
Topic: The Strategic Role of Substituted Pyrazole Carboxylates in Sildenafil Synthesis
Audience: Researchers, Scientists, and Drug Development Professionals
Senior Application Scientist: Dr. Gemini
Abstract
Sildenafil, the active pharmaceutical ingredient in Viagra®, is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5).[1] Its synthesis has been a subject of significant process chemistry development, evolving from a lengthy, linear route to a highly efficient, convergent commercial synthesis.[2] A cornerstone of this modern approach is the use of a meticulously crafted pyrazole derivative, which forms the core of the final molecule. This guide provides an in-depth examination of the synthesis and application of the key pyrazole building block, 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide. While the topic specifies "Ethyl 5-carbamoyl-1-methyl-1H-pyrazole-4-carboxylate," the core principles of synthesis and reactivity are best illustrated through the well-documented and commercially utilized 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide intermediate. We will dissect the multi-step preparation of this critical component and detail its subsequent coupling and cyclization to yield the sildenafil backbone, providing field-proven insights and step-by-step protocols for researchers in drug development.
The Convergent Synthesis Strategy for Sildenafil
The initial medicinal chemistry route to sildenafil was a linear, nine-step process.[3] This approach was suboptimal for large-scale manufacturing due to cumulative yield losses and the introduction of potentially toxic reagents, such as a sulfonyl chloride, late in the synthesis.[3]
To overcome these challenges, process chemists at Pfizer developed a convergent synthesis. This strategy involves preparing two complex molecular fragments separately and then joining them together near the end of the process. The advantages are significant:
-
Increased Efficiency: Overall yield is dramatically improved as it is the product of two shorter reaction sequences rather than one long one.
-
Improved Purity & Safety: Potentially hazardous or "dirty" reactions like chlorosulfonation and nitration are performed on smaller, cheaper molecules at the beginning of the synthesis, simplifying purification of the final active pharmaceutical ingredient (API).[2][3]
-
Manufacturing Flexibility: The two key intermediates can be prepared in parallel and stockpiled, streamlining the final manufacturing steps.
The two primary building blocks in the commercial synthesis of sildenafil are:
-
The Pyrazole Core: 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide.
-
The Phenyl Moiety: An activated derivative of 2-ethoxy-5-(4-methylpiperazine-1-yl)sulfonyl)benzoic acid.[2][4]
This document will focus on the synthesis and utilization of the pyrazole core.
The Pyrazole Moiety: A Critical Building Block
The structure 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide contains all the necessary functionality for the final, crucial cyclization step. The primary amine at the 4-position serves as the nucleophile for coupling with the phenyl fragment, while the carboxamide at the 5-position participates in the formation of the fused pyrimidinone ring.
The user-specified molecule, "this compound," shares key features with the established intermediate, namely an N-methylated pyrazole ring bearing both a carbamoyl group (-CONH₂) and an ester group. However, the substitution pattern and the absence of the 3-propyl group distinguish it from the direct precursor to sildenafil. The protocols detailed below for the established precursor are instructive and adaptable for the synthesis of related analogues.
Caption: Convergent synthesis workflow for Sildenafil.
Synthesis Protocol: Preparation of the Key Pyrazole Intermediate
This multi-step synthesis transforms simple starting materials into the complex aminopyrazole carboxamide required for the final coupling.
Step A: Pyrazole Ring Formation and N-Methylation
The synthesis begins by constructing the pyrazole ring. This is classically achieved by the reaction of a β-diketoester with hydrazine, which proceeds through a hydrazone intermediate that subsequently cyclizes and dehydrates.[5] The resulting pyrazole ester is then regioselectively methylated on the nitrogen atom, typically using dimethyl sulfate.[1][6]
Step B: Saponification
The ethyl ester of the pyrazole is hydrolyzed to the corresponding carboxylic acid using a strong base, such as aqueous sodium hydroxide (NaOH), followed by acidic workup.[1][6] This step is necessary to direct the subsequent nitration.
Step C: Nitration
This is a critical and potentially hazardous step. The pyrazole carboxylic acid is treated with a mixture of oleum (fuming sulfuric acid) and fuming nitric acid to introduce a nitro group (-NO₂) at the 4-position of the pyrazole ring.[1][5] The strongly acidic conditions are required to generate the nitronium ion (NO₂⁺) electrophile.
-
Causality: The carboxylic acid group is an electron-withdrawing group that deactivates the ring, necessitating harsh nitrating conditions. This reaction must be performed with extreme care and precise temperature control in an appropriate facility.[7]
Step D: Carboxamide Formation
The carboxylic acid is converted into the primary carboxamide (-CONH₂). A common laboratory method involves first converting the acid to a more reactive acid chloride using thionyl chloride (SOCl₂), followed by reaction with ammonium hydroxide (NH₄OH).[1][6]
Step E: Reduction of the Nitro Group
The final step in forming the intermediate is the reduction of the nitro group to a primary amine (-NH₂). While early syntheses used reagents like tin(II) chloride, the commercial process employs a much cleaner and more environmentally friendly method: catalytic hydrogenation.[2][3] The nitro-pyrazole carboxamide is hydrogenated using a palladium-on-carbon (Pd/C) catalyst.[6][8]
-
Expertise: This method is highly selective for the nitro group, leaving the carboxamide and the pyrazole ring intact. The only byproduct is water, and the catalyst can be recovered by filtration.[8]
Table 1: Summary of Pyrazole Intermediate Synthesis
| Step | Reaction | Key Reagents | Typical Yield | Reference(s) |
| A-B | Pyrazole Formation, Methylation & Hydrolysis | 1. Hydrazine2. Dimethyl Sulfate3. NaOH (aq) | ~53% (over 3 steps) | [9] |
| C | Nitration | Oleum, Fuming HNO₃ | ~82% | [9] |
| D | Carboxamide Formation | 1. SOCl₂2. NH₄OH | ~92% | [10] |
| E | Nitro Group Reduction | H₂, Pd/C Catalyst | High | [2][8] |
Application Protocol: Coupling and Cyclization to Sildenafil
With the 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide intermediate in hand, the final steps to assemble sildenafil can be performed.
Amide Bond Formation (Coupling)
The aminopyrazole (Intermediate 1) is coupled with the activated phenyl moiety (Intermediate 2). To facilitate this, the carboxylic acid of the phenyl fragment is typically "activated" to make it more susceptible to nucleophilic attack by the aminopyrazole. A highly effective activating agent is N,N'-carbonyldiimidazole (CDI).[6][8] CDI reacts with the carboxylic acid to form a reactive imidazolide intermediate, which readily couples with the amine.[7]
-
Protocol Steps:
-
The 2-ethoxy-5-(4-methylpiperazine-1-yl)sulfonyl)benzoic acid fragment is dissolved in an aprotic solvent like ethyl acetate.
-
A slight excess (e.g., 1.05 equivalents) of CDI is added, and the mixture is stirred to form the imidazolide intermediate.[6]
-
A solution of 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide is added.
-
The reaction is stirred at ambient or slightly elevated temperature until completion, monitored by a technique like HPLC.
-
Intramolecular Cyclization
This is the final, elegant bond-forming step that defines the commercial process. The coupled product from the previous step is treated with a strong, non-nucleophilic base to induce an intramolecular cyclization, forming the fused pyrimidinone ring of sildenafil.
-
Causality & Trustworthiness: The base of choice is potassium tert-butoxide (KOtBu) in tert-butanol.[11][3] KOtBu is strong enough to deprotonate the amide nitrogen of the newly formed benzamide link. The resulting anion then acts as an intramolecular nucleophile, attacking the carbon of the pyrazole's carboxamide group. This is followed by the elimination of water to form the pyrimidinone ring. This reaction is extremely high-yielding (often >95%) and clean, which is why it was chosen as the final step in the commercial synthesis—it minimizes the need for extensive purification of the final drug substance.[3][8]
-
Protocol Steps:
-
The crude product from the coupling reaction is dissolved in a suitable solvent, typically tert-butanol.
-
Approximately 1.2 equivalents of potassium tert-butoxide are added.[3]
-
The mixture is heated for several hours to drive the cyclization to completion.[11]
-
After cooling, water is added to the reaction mixture.
-
The pH is carefully adjusted to the isoelectric point of sildenafil (around pH 7.5) using an acid like 4M HCl. This causes the sildenafil base to precipitate out of the solution.[11][3]
-
The pure sildenafil base is collected by filtration, washed, and dried. It can be further purified by recrystallization from a solvent like ethanol if necessary.[11]
-
Caption: Workflow for the final coupling and cyclization steps.
Conclusion and Best Practices
The synthesis of sildenafil via a convergent route represents a significant achievement in pharmaceutical process chemistry. The strategic construction of the 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide intermediate is central to this success. By carefully controlling the multi-step synthesis of this building block, researchers can efficiently access the core scaffold required for the final, high-yield coupling and cyclization steps.
Key Best Practices:
-
Safety: The nitration step requires stringent safety protocols and should only be performed by trained personnel in a suitable environment. The use of thionyl chloride also requires handling in a fume hood with appropriate personal protective equipment.
-
Green Chemistry: Whenever possible, the principles of green chemistry should be applied. The replacement of tin chloride with catalytic hydrogenation is a prime example of this, reducing heavy metal waste.[2]
-
Process Monitoring: Each step of the synthesis should be carefully monitored using appropriate analytical techniques (e.g., TLC, HPLC, NMR) to ensure reaction completion and identify any potential side products.
This guide provides a robust framework for understanding and executing the synthesis of the sildenafil core, grounded in the authoritative and field-proven commercial manufacturing process.
References
-
University of Bristol. (n.d.). Synthesis of Sildenafil Citrate. School of Chemistry.
-
UKEssays. (2018, June 5). A Synthesis of Sildenafil.
-
Wikipedia. (n.d.). Sildenafil.
-
Papathanasiou, T., et al. (2021). Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era. Pharmaceuticals, 14(4), 354.
-
Reddy, M. P., et al. (2014). A Facile, Improved Synthesis of Sildenafil and Its Analogues. Molecules, 19(4), 4592-4601.
-
Wiley. (n.d.). Synthesis of Sildenafil Citrate (Viagra®).
-
BenchChem. (n.d.). The Synthesis of Sildenafil Citrate: A Technical Guide.
-
Hussein, M. A., et al. (2018). Sildenafil (ViagraTM): Synthesis Step by Step and its Pharmaceutical Importance in Diabetic Patients with Erectile Dysfunction. Medicinal Chemistry, 8(5), 136-146.
-
Dunn, P. J., et al. (2000). The Chemical Development of the Commercial Route to Sildenafil: A Case History. Organic Process Research & Development, 4(2), 88-97.
-
Gouda, M. A., & Hamama, W. S. (2017). An Overview of the Synthetic Routes to Sildenafil and Its Analogues. Synthetic Communications, 47(14), 1269-1300.
-
Papathanasiou, T., et al. (2021). Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era. Semantic Scholar.
-
New Drug Approvals. (2015). SILDENAFIL.
-
Hussein, M. A., et al. (2018). Sildenafil (ViagraTM): Synthesis Step by Step and its Pharmaceutical Importance in Diabetic Patients with Erectile Dysfunction. ResearchGate.
-
Google Patents. (n.d.). CN103044331A - Novel method for preparing Sildenafil intermediate 4-amino-1-methyl-3-n-propyl-pyrazole-5-formamide.
-
MDPI. (2014). A Facile, Improved Synthesis of Sildenafil and Its Analogues.
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Troubleshooting & Optimization
"Ethyl 5-carbamoyl-1-methyl-1H-pyrazole-4-carboxylate" synthesis yield improvement
An essential resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and frequently asked questions to address challenges in the synthesis of Ethyl 5-carbamoyl-1-methyl-1H-pyrazole-4-carboxylate . As Senior Application Scientists, our goal is to combine established chemical principles with practical, field-proven insights to help you optimize your synthetic outcomes.
Overview of Synthetic Strategy
The most prevalent and robust method for constructing the pyrazole core is the Knorr pyrazole synthesis and its variations, which involve the cyclocondensation of a 1,3-dicarbonyl compound (or a functional equivalent) with a hydrazine derivative.[1][2][3] For the target molecule, This compound , the key precursors are a substituted hydrazine and a three-carbon electrophilic component.
A logical and commonly employed synthetic route proceeds via the Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate intermediate. This precursor is readily synthesized and the 5-amino group can then be converted to the desired 5-carbamoyl group in a subsequent step. The primary cyclocondensation reaction is the focus of this guide, as it is the most critical, yield-defining step.
I. Troubleshooting Guide: Common Synthesis Issues
This guide addresses the most frequent challenges encountered during the cyclocondensation step to form the pyrazole ring, focusing on causality and actionable solutions.
Problem 1: Low or No Product Yield
Low product yield is the most common issue, often stemming from suboptimal reaction conditions or reagent quality.
Potential Causes & Recommended Solutions:
-
Inappropriate Solvent Choice: The polarity and nature of the solvent are critical. While traditional protocols often use protic solvents like ethanol, these can sometimes lead to side reactions or incomplete conversions.[1][2]
-
Expert Insight: Aprotic dipolar solvents such as N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) have been shown to improve yields and regioselectivity in similar pyrazole syntheses.[1] These solvents better solubilize reactants and intermediates, and can facilitate the dehydration step.
-
-
Ineffective Catalysis: The cyclization and subsequent dehydration to the aromatic pyrazole often require an acid catalyst. The absence or incorrect choice of a catalyst can stall the reaction.
-
Reaction Temperature is Too Low: While some pyrazole syntheses proceed at room temperature, most require thermal energy to overcome the activation barrier for cyclization and dehydration.
-
Actionable Step: If monitoring by Thin Layer Chromatography (TLC) shows significant starting material after several hours, gradually increase the reaction temperature to reflux. Ensure the chosen solvent's boiling point is appropriate for the reaction.
-
-
Poor Quality Starting Materials: Hydrazine derivatives can degrade over time, and the 1,3-dicarbonyl precursor may contain impurities that inhibit the reaction.
-
Protocol Mandate: Always use freshly opened or properly stored methylhydrazine. Verify the purity of the dicarbonyl starting material (e.g., ethyl 2-cyano-3-ethoxyacrylate for the 5-amino precursor route) by NMR or GC-MS before starting the reaction.
-
Workflow for Diagnosing Low Yield
Caption: Troubleshooting decision tree for low yield.
Problem 2: Formation of Impurities & Regioisomers
When using unsymmetrical precursors, the formation of a mixture of regioisomers is a significant challenge in pyrazole synthesis.[1][3]
Controlling Regioselectivity:
The reaction of methylhydrazine with an unsymmetrical dicarbonyl equivalent can theoretically produce two different pyrazole isomers. The regiochemical outcome is dictated by which nitrogen atom of methylhydrazine (N1 or N2) initially attacks which carbonyl carbon.
-
Cause: The primary cause is the similar reactivity of the two electrophilic carbons in the 1,3-dicarbonyl precursor and the two nucleophilic nitrogens in methylhydrazine.
-
Expert Insight & Solution: The choice of solvent and reaction conditions can strongly influence the regiochemical outcome. Gosselin et al. demonstrated that using aprotic dipolar solvents in an acidic medium can lead to excellent regioselectivity, favoring one isomer over the other.[1] The reaction mechanism suggests that the more sterically hindered and more basic nitrogen of methylhydrazine preferentially attacks the more electrophilic carbonyl group. By carefully selecting the precursors, this preference can be exploited. For the synthesis of the 5-amino precursor, using ethyl (ethoxymethylene)cyanoacetate is advantageous as the two electrophilic carbons have distinct reactivity profiles, leading to a highly regioselective reaction.[6]
Comparative Table: Solvent Effect on Regioselectivity
| Solvent System | Typical Regioisomeric Ratio (Desired:Undesired) | Rationale | Reference |
| Ethanol (reflux) | ~1:1 to 3:1 | Conventional conditions, often results in poor selectivity. | [1] |
| N,N-Dimethylacetamide (DMA), Acidic | >98:2 | Aprotic solvent stabilizes intermediates favoring one reaction pathway. | [1][5] |
| Toluene (reflux) | Variable | Non-polar; outcome depends heavily on specific substrates. | [7] |
Problem 3: Scale-Up Challenges
Transitioning a lab-scale procedure to a larger scale introduces new variables that can impact yield and purity.[8]
Key Scale-Up Considerations:
-
Heat Management: The cyclocondensation reaction is often exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.[8]
-
Solution: Ensure the reactor has adequate cooling capacity. The most critical step is the controlled, slow addition of the hydrazine derivative to the reactor to manage the exotherm and prevent temperature spikes that can cause side reactions.[8]
-
-
Mixing Efficiency: Inefficient stirring in large reactors can create localized areas of high concentration ("hot spots") or poor reactant contact, leading to impurity formation and lower yields.[8]
-
Solution: Use an appropriate impeller and agitation speed to ensure the reaction mixture remains homogenous. For reactions involving solids, ensure the stirring is sufficient to keep them suspended.
-
-
Product Isolation: A product that easily crystallizes on a small scale may oil out or precipitate too finely on a large scale, making filtration difficult.
-
Solution: Develop a robust crystallization procedure. This may involve seeding the batch, optimizing the cooling profile, and potentially performing a solvent swap to a more suitable crystallization solvent before cooling.
-
II. Optimized Synthesis Protocol (Example)
This protocol describes the synthesis of the key intermediate, Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate , which can then be converted to the target carbamoyl compound.
Reaction: Ethyl (ethoxymethylene)cyanoacetate + Methylhydrazine → Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add ethyl (ethoxymethylene)cyanoacetate (1.0 eq) and ethanol (5-10 volumes).
-
Reagent Addition: Begin stirring the solution. Add methylhydrazine (1.05 eq) dropwise via the dropping funnel over 30-45 minutes. The reaction is exothermic; maintain the internal temperature below 40°C using a water bath if necessary.
-
Reaction: After the addition is complete, heat the mixture to reflux (approx. 78°C for ethanol) and maintain for 4-6 hours.
-
In-Process Control (IPC): Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexanes) until the starting ethyl (ethoxymethylene)cyanoacetate is consumed.
-
Work-up & Isolation: Cool the reaction mixture to room temperature, then further cool in an ice bath for 1-2 hours. The product will precipitate as a solid.
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold ethanol.
-
Drying: Dry the product under vacuum at 40-50°C to a constant weight. A typical yield for this process is in the range of 70-85%. The product can be further purified by recrystallization from ethanol if needed.[6]
General Synthesis and Purification Workflow
Caption: From reactants to final product workflow.
III. Frequently Asked Questions (FAQs)
Q1: Can I use hydrazine hydrate instead of methylhydrazine? A: If you use hydrazine hydrate, you will synthesize the N-unsubstituted pyrazole (Ethyl 5-amino-1H-pyrazole-4-carboxylate). This creates an additional step and a potential regioselectivity problem during the subsequent N-methylation step, which could occur at either ring nitrogen. It is highly recommended to use methylhydrazine directly to ensure the methyl group is correctly placed at the N1 position.
Q2: My final product is an oil and won't crystallize. What should I do? A: First, confirm the product's identity and purity via NMR or LC-MS. If it is the correct product but impure, purification by column chromatography may be necessary. If it is pure, crystallization can be induced by:
-
Scratching the inside of the flask with a glass rod at the solvent-air interface.
-
Adding a seed crystal of the product if available.
-
Performing a solvent swap: remove the reaction solvent under vacuum and redissolve the oil in a minimal amount of a hot solvent from which it is less soluble (e.g., isopropanol or a heptane/ethyl acetate mixture), then cool slowly.
Q3: How do I convert the 5-amino group to the 5-carbamoyl group? A: The conversion of the 5-amino group to the 5-carbamoyl group can be achieved through several methods. A common approach is to react the amino-pyrazole with an isocyanate, such as trimethylsilyl isocyanate, or by reacting it with phosgene or a phosgene equivalent to form an intermediate isocyanate, which is then quenched with ammonia. Careful optimization is required to avoid side reactions.
Q4: What are the key safety precautions for this synthesis? A: Methylhydrazine is toxic, volatile, and corrosive. It must be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves and safety glasses.[2] The reaction can be exothermic, so proper temperature control is essential, especially during scale-up.
References
-
Karrouchi, K., Radi, S., Ramli, Y., Taoufik, J., Mabkhot, Y. N., Al-aizari, F. A., & Ansar, M. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. Available from: [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of pyrazole based pyrido[2,3-d] pyrimidine-diones under thermal conditions. [Table]. ResearchGate. Available from: [Link]
-
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6542. Available from: [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions. [Diagram]. ResearchGate. Available from: [Link]
-
Chem Help ASAP. (n.d.). Knorr Pyrazole Synthesis. Available from: [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions. [a]. [Diagram]. ResearchGate. Available from: [Link]
-
ResearchGate. (n.d.). Synthesis of pyrazole via cyclocondensation reaction of 1,3-dicarbonyl and arylhydrazine. [Image]. ResearchGate. Available from: [Link]
-
Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 1036–1073. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Available from: [Link]
-
YouTube. (2019). synthesis of pyrazoles. Available from: [Link]
-
ACS Publications. (2022). Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents. ACS Omega, 7(33), 28835–28852. Available from: [Link]
-
ChemBK. (2024). Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate. Available from: [Link]
-
Springer. (n.d.). Coupling of ethyl 1H-pyrazole-4-carboxylate 1 with 3-functionalized N-Boc-azetidines 2a–c. Available from: [Link]
-
ResearchGate. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. Available from: [Link]
-
ResearchGate. (2009). New Synthesis and Reactions of Ethyl 5‐amino‐4‐cyano‐1‐phenyl‐1H‐pyrazole‐3‐carboxylate. Available from: [Link]
-
PrepChem.com. (n.d.). Synthesis of 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester. Available from: [Link]
-
PubMed. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. Available from: [Link]
-
Technical Disclosure Commons. (2022). Improved process for the preparation of 5-acetyl-1H-pyrazole-3-carboxylic acid. Available from: [Link]
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Technical Support Center: Purification of Ethyl 5-carbamoyl-1-methyl-1H-pyrazole-4-carboxylate
Introduction: Ethyl 5-carbamoyl-1-methyl-1H-pyrazole-4-carboxylate is a substituted pyrazole, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science.[1][2] Its multifunctionality, incorporating an ester, a primary amide (carbamoyl), and the pyrazole core, makes it a valuable synthetic intermediate. However, these same functional groups present unique challenges during purification. The presence of basic nitrogen atoms and a polar amide group can lead to difficulties in chromatographic separation and crystallization.
This technical support guide provides troubleshooting strategies and answers to frequently asked questions (FAQs) to help researchers overcome common hurdles encountered during the purification of this compound. The advice herein is grounded in established chemical principles and field-proven laboratory techniques.
Section 1: Compound Profile & Purification Overview
Before attempting purification, understanding the physicochemical properties of the target compound is crucial. These properties dictate the selection of appropriate solvents and techniques.
| Property | Value / Predicted Characteristic | Rationale & Implication for Purification |
| Molecular Formula | C₈H₁₁N₃O₃ | --- |
| Molecular Weight | 197.19 g/mol | --- |
| Physical State | Likely a solid at room temperature | Similar structures like Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate have melting points between 96-100 °C, suggesting this compound will be crystalline.[3] |
| Polarity | Moderately Polar | The ethyl ester group is relatively nonpolar, but the carbamoyl (amide) group and the pyrazole ring's nitrogen atoms introduce significant polarity and hydrogen bonding capability. This dual nature can complicate solvent selection. |
| Acidity/Basicity | Weakly Basic | The lone pair on the N2 nitrogen of the pyrazole ring is not part of the aromatic system and can be protonated under acidic conditions, a property that can be exploited in acid-base extractions.[1] |
General Purification Workflow
A typical purification strategy involves a logical progression from crude work-up to high-purity material. The following workflow illustrates the decision-making process.
Caption: General purification workflow for this compound.
Section 2: Troubleshooting Guide
This section addresses specific problems encountered during purification in a question-and-answer format.
Problem Area: Recrystallization
Q1: My compound is "oiling out" during recrystallization instead of forming crystals. What is happening and how can I fix it?
A1: "Oiling out" occurs when the solute precipitates from the solution at a temperature above its own melting point, resulting in a liquid phase separation instead of crystallization.[4] This is common when the solution is supersaturated with a compound that has a relatively low melting point or when using a solvent that boils at a much higher temperature than the compound's melting point.
Troubleshooting Steps:
-
Increase Solvent Volume: Add more of the hot "good" solvent to the oiled-out mixture until the oil redissolves completely. This lowers the saturation point, allowing crystallization to initiate at a lower temperature.[4]
-
Slow Down Cooling: Rapid cooling encourages precipitation over crystallization. Allow the flask to cool slowly to room temperature on the benchtop, preferably in an insulated container (e.g., a beaker with paper towels), before moving it to an ice bath.[4]
-
Change the Solvent System: The chosen solvent may be unsuitable. Experiment with a solvent that has a lower boiling point or switch to a mixed-solvent system where the compound has lower solubility.[4]
-
Use a Seed Crystal: If you have a small amount of pure, solid material, add a tiny crystal ("seed") to the cooled, supersaturated solution. This provides a nucleation site for crystal growth to begin.[4]
Q2: What are the best solvents for recrystallizing this compound? My yields are very low.
A2: Low yields are often due to using too much solvent or the compound having high solubility in the chosen solvent even at low temperatures.[4] The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot.
Given the molecule's moderate polarity, the following solvent systems are excellent starting points.
| Solvent System | Type | Rationale & Comments |
| Ethanol or Isopropanol | Single Solvent (Protic) | Alcohols are often effective for compounds with hydrogen-bonding capabilities (like the carbamoyl group). Often provides good crystals upon cooling.[4][5] |
| Ethyl Acetate | Single Solvent (Aprotic) | Good for moderately polar compounds. The ester functionality of the target molecule suggests good solubility in hot ethyl acetate.[5][6] |
| Ethanol / Water | Mixed Solvent | Dissolve the compound in a minimum of hot ethanol (the "good" solvent) and add hot water (the "anti-solvent") dropwise until the solution becomes faintly turbid. Then, allow it to cool slowly. This is a very powerful technique for polar molecules.[4][5] |
| Ethyl Acetate / Hexanes | Mixed Solvent | A common choice for compounds of intermediate polarity. Dissolve in hot ethyl acetate and add hexanes as the anti-solvent.[4][6] |
Senior Scientist's Note: To maximize yield, always use the absolute minimum amount of hot solvent required to fully dissolve your crude product. After cooling and filtering the crystals, wash them with a small amount of ice-cold recrystallization solvent to remove surface impurities without redissolving a significant amount of product.
Experimental Protocol: Mixed-Solvent Recrystallization (Ethanol/Water)
-
Place the crude solid in an Erlenmeyer flask with a stir bar.
-
Add a minimal volume of ethanol and heat the mixture to boiling with stirring.
-
Continue adding ethanol in small portions until the solid is completely dissolved.
-
While maintaining the boiling temperature, add hot water dropwise until the solution becomes persistently cloudy (turbid).
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry thoroughly.
Problem Area: Column Chromatography
Q3: My compound streaks badly on a silica gel column, and I'm getting poor separation and low recovery. Why is this happening?
A3: This is a classic problem when purifying compounds containing basic nitrogen atoms, such as pyrazoles, on standard silica gel. Silica gel is acidic (due to surface silanol groups, Si-OH) and can interact strongly and sometimes irreversibly with basic compounds.[5] This strong interaction leads to "streaking" or "tailing" of the spot on TLC and the band on the column, resulting in broad fractions, poor separation from impurities, and material being permanently lost on the column.
Troubleshooting Solutions:
-
Deactivate the Silica Gel: Neutralize the acidic sites on the silica by adding a small amount of a basic modifier to your eluent system.
-
Use an Alternative Stationary Phase:
-
Neutral Alumina: Alumina is available in acidic, neutral, and basic grades. Using neutral or basic alumina can prevent the strong binding seen with silica.
-
Reversed-Phase Silica (C18): In reversed-phase chromatography, the stationary phase is nonpolar (C18 alkyl chains) and the mobile phase is polar (e.g., water/methanol or water/acetonitrile).[5] Separation occurs based on hydrophobicity. This is often an excellent, albeit more expensive, alternative for purifying polar, basic compounds.[7][8]
-
Troubleshooting Diagram: Chromatographic Issues
Caption: Decision tree for troubleshooting column chromatography of basic pyrazoles.
Section 3: FAQs - Purity Assessment and Characterization
Q4: What are the key analytical techniques I should use to confirm the purity and identity of my final product?
A4: A combination of spectroscopic and physical methods is essential for unambiguous characterization and purity assessment.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for structural confirmation.[9]
-
¹H NMR: You should be able to identify distinct signals for the N-methyl group (singlet, ~3.5-4.0 ppm), the ethyl ester protons (quartet for -CH₂- and triplet for -CH₃), the single pyrazole ring proton (singlet, ~7.5-8.0 ppm), and the two protons of the carbamoyl -NH₂ group (broad singlet).
-
¹³C NMR: This will confirm the number of unique carbon atoms in the molecule, including the carbonyl carbons of the ester and amide.[9]
-
-
High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for assessing purity.[8][10] A single, sharp peak indicates a pure compound. It is typically run on a C18 reversed-phase column with a mobile phase like methanol/water or acetonitrile/water, often with a small amount of acid modifier (like 0.1% TFA or formic acid) to ensure sharp peak shapes.[8][10]
-
Mass Spectrometry (MS): Usually coupled with LC (LC-MS), this technique confirms the molecular weight of your compound, providing strong evidence of its identity.[9][11]
-
Melting Point (MP): A sharp melting point range (e.g., 1-2 °C) is a good indicator of high purity for a crystalline solid. Impurities typically depress and broaden the melting point range.[11]
Q5: My reaction mixture is a persistent yellow/brown color. Will standard purification methods remove this?
A5: Colored impurities are common in pyrazole syntheses, often arising from side reactions involving the hydrazine starting material or oxidation byproducts.[11]
-
Recrystallization is often very effective at removing colored impurities, as they are typically present in small amounts and will remain in the mother liquor.
-
If color persists after recrystallization, treatment of a solution of the crude product with a small amount of activated carbon followed by hot filtration can effectively adsorb many colored organic impurities.
-
Column chromatography is also highly effective at separating the desired colorless product from colored byproducts.
References
- BenchChem. (n.d.). Identifying and removing byproducts in pyrazole synthesis.
- BenchChem. (n.d.). Application Notes and Protocols for the Analytical Characterization of Pyrazole Derivatives.
- ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?
- BenchChem. (n.d.). Troubleshooting guide for the scale-up synthesis of pyrazole compounds.
- BenchChem. (n.d.). Technical Support Center: Purification of Pyrazole Compounds by Recrystallization.
- ResearchGate. (2017). What solvent should I use to recrystallize pyrazoline?
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- Sivakumar, B., et al. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of Chemical and Pharmaceutical Analysis.
- Semantic Scholar. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity.
- PubChem. (n.d.). Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate.
- Sigma-Aldrich. (n.d.). Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate 97%.
- Bansal, R. K. (2018). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Journal of Pharmaceutical Chemistry & Chemical Science.
- Belaidi, S., et al. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules.
- Al-Warhi, T., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega.
Sources
- 1. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-氨基-1-甲基吡唑-4-甲酸乙酯 97% | Sigma-Aldrich [sigmaaldrich.cn]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijcpa.in [ijcpa.in]
- 9. benchchem.com [benchchem.com]
- 10. [PDF] A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity | Semantic Scholar [semanticscholar.org]
- 11. benchchem.com [benchchem.com]
"Ethyl 5-carbamoyl-1-methyl-1H-pyrazole-4-carboxylate" solubility issues and solutions
Welcome to the technical support guide for Ethyl 5-carbamoyl-1-methyl-1H-pyrazole-4-carboxylate. This document is designed for researchers, scientists, and drug development professionals to navigate the common solubility challenges associated with this compound. Given that specific, published solubility data for this exact molecule is limited, this guide synthesizes foundational chemical principles, data from structurally similar pyrazole derivatives, and field-proven methodologies to provide a robust framework for your experimental success.
Foundational Analysis: Understanding the Molecule
This compound possesses a molecular architecture that presents a classic solubility challenge. The core pyrazole ring, the N-methyl group, and the ethyl ester moiety contribute to its lipophilic character, which tends to lower aqueous solubility.[1][2] Conversely, the carbamoyl (-CONH₂) group is polar and capable of hydrogen bonding, which attempts to counteract this hydrophobicity. The ultimate solubility in any given solvent is a result of the interplay between these competing characteristics.
Predicted Physicochemical Properties
To anticipate the compound's behavior, we can analyze its predicted properties. These values are calculated based on its structure and serve as a valuable starting point for experimental design.
| Property | Predicted Value / Information | Implication for Solubility |
| Molecular Formula | C₉H₁₁N₃O₃ | - |
| Molecular Weight | 209.21 g/mol | Moderate molecular weight. |
| Hydrogen Bond Donors | 2 (from -NH₂) | Can donate hydrogen bonds, aiding solubility in protic solvents. |
| Hydrogen Bond Acceptors | 5 (from N, C=O) | Can accept hydrogen bonds, enhancing interaction with polar solvents. |
| Predicted XLogP3 | ~0.5 - 1.0 | A positive LogP value suggests a preference for lipidic environments over aqueous ones, indicating low water solubility. |
| Ionizable Groups | Weakly basic pyrazole nitrogens. | Solubility may be slightly enhanced in acidic conditions due to salt formation.[1][3] |
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the handling and formulation of this compound.
Q1: My compound is poorly soluble in aqueous buffers. What is the underlying cause and what are my initial options?
Answer: The limited aqueous solubility is expected due to the compound's structural features, as reflected in its positive predicted LogP value. The hydrophobic surface area from the N-methyl pyrazole and the ethyl ester group likely outweighs the solubilizing effect of the polar carbamoyl group in pure water.
Your primary and most direct approach is to employ a co-solvent system.[4][5] Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the polarity of the solvent system, thereby increasing the solubility of non-polar compounds.[5]
Recommended Starting Co-solvents:
-
Dimethyl Sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Propylene Glycol (PG)
-
Polyethylene Glycol 400 (PEG 400)
The choice of co-solvent can be critical, especially for biological assays where solvent toxicity is a concern.[6][7] Always prepare a concentrated stock solution in a pure organic solvent (e.g., 10-50 mM in 100% DMSO) and then dilute it into your final aqueous medium. Ensure the final concentration of the organic solvent is low (typically <1%) and consistent across all experimental conditions, including vehicle controls.
Q2: I dissolved my compound in DMSO, but it precipitated immediately upon dilution into my aqueous assay buffer. What is happening and how can I prevent this?
Answer: This is a common phenomenon known as "crashing out." Your compound is highly soluble in the 100% DMSO stock, but when this stock is diluted into an aqueous buffer, the solvent environment abruptly becomes highly polar. The compound's solubility limit in this new, predominantly aqueous environment is exceeded, causing it to precipitate.
To resolve this, you must optimize the formulation to maintain solubility at the final concentration. The following workflow provides a systematic approach to troubleshooting this issue.
Caption: Troubleshooting workflow for compound precipitation.
Q3: Can pH modification be used to increase the aqueous solubility of this compound?
Answer: Yes, pH modification is a viable strategy to explore, although its effectiveness will depend on the pKa of the ionizable groups in the molecule.[7][8] Pyrazole rings are weakly basic.[1][9] By lowering the pH of the aqueous medium (e.g., to pH 4-5), you can protonate one of the nitrogen atoms in the pyrazole ring. This forms a cationic salt, which is generally more water-soluble than the neutral molecule.
However, this strategy has limitations:
-
Limited pKa: The basicity of the pyrazole is low, so a significant pH drop may be needed to achieve full protonation.
-
Experimental Constraints: Your experiment or assay may be pH-sensitive and cannot tolerate acidic conditions.
-
Chemical Stability: The ethyl ester functionality could be susceptible to hydrolysis under strongly acidic or basic conditions over time.
It is recommended to perform a small-scale trial to assess the impact of pH on solubility before committing to this method for your main experiment.
Q4: I am working on a pre-clinical formulation. What advanced methods can I consider if standard co-solvents are insufficient?
Answer: For drug development professionals facing significant solubility hurdles, several advanced formulation strategies can be employed to enhance bioavailability.[10][11][12]
-
Surfactant-based Formulations: Using non-ionic surfactants like Polysorbate 80 (Tween® 80) or Cremophor® EL can create micelles that encapsulate the hydrophobic compound, rendering it soluble in an aqueous medium.[7]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior.[7] They can form inclusion complexes with poorly soluble molecules, effectively shielding the hydrophobic parts from water and increasing solubility.
-
Amorphous Solid Dispersions (ASDs): This technique involves dispersing the compound in an amorphous state within a polymer matrix. The amorphous form has higher kinetic solubility than the stable crystalline form. This is a common and powerful technique in pharmaceutical development.[11]
-
Lipid-Based Formulations: For oral delivery, self-emulsifying drug delivery systems (SEDDS) can be developed. These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in an aqueous environment, such as the gastrointestinal tract.[7]
Each of these advanced methods requires specialized formulation expertise and should be selected based on the desired route of administration and dosage form.[10]
Experimental Protocols
Protocol 1: Systematic Screening of Co-Solvent Systems
Objective: To identify the most effective co-solvent and its optimal concentration for solubilizing the compound at a desired final concentration.
Methodology:
-
Prepare a High-Concentration Stock: Prepare a 50 mM stock solution of this compound in 100% DMSO.
-
Set Up Test Matrix: In a 96-well plate or microcentrifuge tubes, prepare serial dilutions of your stock solution into your primary aqueous buffer (e.g., PBS, pH 7.4). Create a matrix that tests different final compound concentrations against different final co-solvent concentrations (e.g., 0.5%, 1.0%, 2.0%, 5.0%).
-
Test Multiple Co-solvents: Repeat step 2 for other biocompatible co-solvents like PEG 400 and Ethanol.
-
Equilibration: Mix the solutions well and allow them to equilibrate at the experimental temperature (e.g., room temperature or 37°C) for at least 1-2 hours.
-
Visual Inspection: Carefully inspect each solution for any signs of precipitation or turbidity against a dark background. A clear, homogenous solution indicates successful solubilization.
-
Quantitative Analysis (Optional): For a more rigorous assessment, centrifuge the samples and measure the concentration of the compound in the supernatant using HPLC-UV. This will determine the actual kinetic solubility limit in each system.
Protocol 2: Assessing Solubility Enhancement via pH Modification
Objective: To determine if reducing the pH of the aqueous medium significantly improves compound solubility.
Methodology:
-
Prepare Buffers: Prepare a series of buffers with different pH values (e.g., pH 7.4, 6.0, 5.0, 4.0). Common buffer systems include phosphate for neutral pH and citrate for acidic pH.
-
Spike Compound: Add a small, known amount of the solid compound to a fixed volume of each buffer to create a supersaturated slurry (e.g., 1 mg/mL).
-
Equilibrate: Shake or rotate the slurries at a constant temperature for 24 hours to allow them to reach equilibrium.
-
Separate Solid and Liquid: Centrifuge the samples at high speed (e.g., >10,000 x g) to pellet the undissolved solid.
-
Analyze Supernatant: Carefully collect the supernatant, filter it through a 0.22 µm filter to remove any remaining particulates, and determine the concentration of the dissolved compound using a validated analytical method like HPLC-UV.
-
Compare Results: Plot the measured equilibrium solubility against the buffer pH to identify any pH-dependent solubility profile.
References
-
Wikipedia. Cosolvent. [Link]
-
Co-solvency and anti-solvent method for the solubility enhancement. (2024). ResearchGate. [Link]
-
Co-solvent: Significance and symbolism. (2025). ScienceDirect. [Link]
-
Shandong IRO Chelating Chemical Co., Ltd. Cosolvent - The 'Medicinal Magician' in The Laboratory. [Link]
-
PubChem. ethyl 1-methyl-5-(propylcarbamoyl)-1H-pyrazole-4-carboxylate. [Link]
-
PubChem. Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate. [Link]
-
MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. [Link]
-
Capot Chemical. MSDS of ETHYL 5-AMINO-1-(4-METHYLPHENYL)-1H-PYRAZOLE-4-CARBOXYLATE. [Link]
-
ACS Publications. (2025). Discovery of Tetracyclic Derivatives as Highly Potent, Selective, and Bioavailable PKMYT1 Inhibitors for Cancer Therapy. [Link]
-
Solubility of Things. Pyrazole. [Link]
-
PubChem. ethyl 1H-pyrazole-4-carboxylate. [Link]
-
PubMed. Effect of pH on pyrazole binding to liver alcohol dehydrogenase. [Link]
-
Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]
-
PubChem. Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate. [Link]
-
International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. [Link]
-
NIH National Center for Biotechnology Information. (2012). Drug Solubility: Importance and Enhancement Techniques. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. benchchem.com [benchchem.com]
- 4. Cosolvent - Wikipedia [en.wikipedia.org]
- 5. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 6. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. ijmsdr.org [ijmsdr.org]
- 9. mdpi.com [mdpi.com]
- 10. ascendiacdmo.com [ascendiacdmo.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Ethyl 5-carbamoyl-1-methyl-1H-pyrazole-4-carboxylate
Welcome to the technical support center for the synthesis of Ethyl 5-carbamoyl-1-methyl-1H-pyrazole-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges and side reactions encountered during the synthesis of this important pyrazole derivative. Our approach is rooted in mechanistic understanding and practical laboratory experience to ensure the integrity and success of your experiments.
I. Overview of the Synthetic Pathway
The synthesis of this compound is typically approached as a two-stage process. The initial stage involves the construction of the core pyrazole ring to form the key intermediate, Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate. The subsequent stage focuses on the conversion of the 5-amino group to the desired 5-carbamoyl functionality. This guide will address potential issues and side products in both stages.
Caption: General two-stage synthetic approach.
II. Stage 1: Synthesis of Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate - Troubleshooting and FAQs
The formation of the pyrazole ring is a critical step that dictates the purity of the final product. A common and efficient method is the condensation reaction between methylhydrazine and ethyl (ethoxymethylene)cyanoacetate.[1]
Frequently Asked Questions (FAQs)
Q1: My reaction mixture has turned a deep yellow/red color. Is this normal?
A1: The formation of colored impurities is a common observation in pyrazole synthesis, often arising from side reactions involving the hydrazine starting material.[1] While a slight coloration might be acceptable, a deep or intense color can indicate significant byproduct formation. It is advisable to monitor the reaction by Thin Layer Chromatography (TLC) to assess the purity of the reaction mixture.
Q2: I am observing multiple spots on my TLC plate that are close to the product spot. What could they be?
A2: The presence of multiple spots suggests the formation of side products. In the synthesis of substituted pyrazoles, the most common side products are regioisomers. Although the use of a symmetrical starting material like ethyl (ethoxymethylene)cyanoacetate with methylhydrazine is expected to yield a single regioisomer, incomplete reaction or side reactions can lead to other impurities.
Q3: What are the potential major side products in this stage?
A3: The primary side products of concern are:
-
Incomplete Cyclization Products: The reaction may stall at an intermediate stage, leading to the presence of non-cyclized starting materials or partially reacted intermediates.
-
Regioisomers: While less likely with the specified starting materials, any asymmetry in reactants could lead to the formation of an isomeric pyrazole.
-
Hydrazine-derived Impurities: Self-condensation or oxidation of methylhydrazine can lead to colored byproducts.
Troubleshooting Guide: Stage 1
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | Ensure the reaction goes to completion by monitoring with TLC. An extension of the reflux time may be necessary.[1] |
| Product loss during workup. | The product can be precipitated by pouring the cooled reaction mixture into ice water. Ensure complete precipitation before filtration. The mother liquor can be extracted to recover any dissolved product.[1] | |
| Presence of Multiple Spots on TLC | Formation of regioisomers or other byproducts. | Purification by column chromatography or recrystallization is recommended. A thorough characterization of the side products by NMR and Mass Spectrometry is advised to understand the side reactions. |
| Colored Impurities | Side reactions of methylhydrazine. | The use of high-purity starting materials is crucial. Purification of the final product by recrystallization, often from ethanol, can effectively remove these colored impurities.[1] |
III. Stage 2: Conversion of the Amino to Carbamoyl Group - Troubleshooting and FAQs
The conversion of the 5-amino group to a 5-carbamoyl group is a delicate step that can introduce a new set of potential side products. A likely synthetic route involves the reaction of the aminopyrazole with a source of the carbamoyl group, such as an isocyanate or cyanic acid (generated in situ).
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for this conversion?
A1: The reaction of an aminopyrazole with an isocyanate, such as ethoxycarbonyl isocyanate, is a known method to form a carbamate, which can then be converted to the primary carbamoyl group. Another approach is the direct reaction with cyanic acid or a cyanate salt under acidic conditions.
Q2: My final product seems to be contaminated with a compound that has a similar mass spectrum. What could it be?
A2: A common side product in reactions involving isocyanates is the formation of a urea derivative. If the isocyanate reacts with another molecule of the aminopyrazole instead of the intended reagent, a disubstituted urea can be formed.
Q3: I am seeing evidence of hydrolysis in my product. How can this be avoided?
A3: The carbamoyl group can be susceptible to hydrolysis, especially under strong acidic or basic conditions, which would revert it to the amino group or potentially hydrolyze the ester group to a carboxylic acid.[2] It is crucial to control the pH during the reaction and workup.
Troubleshooting Guide: Stage 2
| Issue | Potential Cause | Recommended Solution |
| Formation of Urea Byproduct | Reaction of the aminopyrazole with an isocyanate intermediate. | Control the stoichiometry of the reagents carefully. A slow, dropwise addition of the carbamoylating agent to the aminopyrazole solution can minimize this side reaction. |
| Hydrolysis of the Carbamoyl Group | Exposure to strong acid or base. | Maintain a neutral or slightly acidic pH during the reaction and workup. Avoid prolonged heating in aqueous solutions. |
| Hydrolysis of the Ethyl Ester | Acidic or basic conditions. | Similar to the carbamoyl group, the ester is sensitive to pH extremes. Use mild conditions and purify the product promptly. |
| Decarboxylation | High temperatures. | The pyrazole-4-carboxylate may undergo decarboxylation under harsh thermal conditions, leading to the loss of the ester group. Avoid excessive heating during the reaction and purification steps.[1][3] |
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"Solution1" [label="Optimize Stoichiometry\nSlow Reagent Addition"]; "Solution2" [label="Control pH\nAvoid Prolonged Heating"]; "Solution3" [label="Avoid High Temperatures"];
"Start" -> "Check_Purity"; "Check_Purity" -> "Desired_Product" [label="Clean"]; "Check_Purity" -> "Side_Product1" [label="Impurity A"]; "Check_Purity" -> "Side_Product2" [label="Impurity B"]; "Check_Purity" -> "Side_Product3" [label="Impurity C"]; "Side_Product1" -> "Solution1"; "Side_Product2" -> "Solution2"; "Side_Product3" -> "Solution3"; }
Caption: Troubleshooting workflow for Stage 2.
IV. Experimental Protocols
Protocol 1: Synthesis of Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate[1]
-
In a round-bottom flask equipped with a reflux condenser, combine methylhydrazine (0.54 mol) and ethyl(ethoxymethylene)cyanoacetate (0.54 mol) in 150 ml of ethanol.
-
Heat the mixture to reflux and maintain for approximately 16 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the cooled reaction mixture over ice water to precipitate the product.
-
Collect the precipitated solid by filtration and wash with cold water.
-
Dry the solid product.
-
The mother liquor can be extracted with chloroform, washed with saturated brine, and dried over sodium sulfate to recover any remaining product.
-
The crude product can be further purified by recrystallization from ethanol.
Protocol 2: General Procedure for Carbamoylation (Illustrative)
This is a general, illustrative procedure, and optimization will be required.
-
Dissolve Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate (1 equivalent) in a suitable anhydrous solvent (e.g., tetrahydrofuran, dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath.
-
Slowly add the carbamoylating agent (e.g., ethoxycarbonyl isocyanate, 1.1 equivalents) dropwise to the cooled solution while stirring.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with a mild acid or water.
-
Extract the product into an organic solvent, wash with brine, and dry over sodium sulfate.
-
Purify the crude product by column chromatography or recrystallization.
V. References
-
Synthesis of 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester. PrepChem.com. [Link]
-
PROCEDURE FOR THE DECARBOXYLATION OF 3,5-BIS(HALOALKYL)-PYRAZOLE-4-CARBOXYLIC ACID DERIVATIVES. European Patent Office. [Link]
-
Decarboxylation method of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives. Google Patents.
-
Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. National Institutes of Health. [Link]
-
Reactions of the Cyanate Present in Aqueous Urea with Amino Acids and Proteins. Journal of Biological Chemistry. [Link]
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN104703972A - Decarboxylation method of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives - Google Patents [patents.google.com]
Technical Support Center: Synthesis and Optimization of Ethyl 5-carbamoyl-1-methyl-1H-pyrazole-4-carboxylate
Welcome to the technical support guide for the synthesis of Ethyl 5-carbamoyl-1-methyl-1H-pyrazole-4-carboxylate. This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate the common challenges associated with this multi-step synthesis, ensuring high yield and purity.
The synthesis of substituted pyrazoles is a cornerstone of medicinal chemistry, with the pyrazole scaffold being a privileged structure in numerous pharmaceuticals.[1][2] The target molecule, this compound, is a valuable building block. Its synthesis is typically approached via a well-established cyclocondensation reaction to form a key aminopyrazole intermediate, followed by a functional group transformation to install the carbamoyl moiety. This guide addresses potential issues in both stages of this process.
Synthetic Pathway Overview
The most reliable and commonly employed route involves a two-stage process. Understanding this pathway is critical for effective troubleshooting.
-
Stage 1: Cyclocondensation. The reaction between methylhydrazine and ethyl (ethoxymethylene)cyanoacetate (EMCA) yields the key intermediate, Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate. This is a variation of the classic Knorr pyrazole synthesis, which utilizes hydrazines and 1,3-dicarbonyl compounds or their equivalents.[3][4]
-
Stage 2: Functional Group Transformation. The 5-amino group of the intermediate is converted to the 5-carbamoyl group. This is a non-trivial step that requires careful control of reaction conditions to avoid side reactions or decomposition. A common laboratory-scale approach involves a two-step sequence: formylation of the amine followed by dehydration of the resulting formamide.
Caption: Overall two-stage synthetic route.
Troubleshooting Guide & FAQs
This section addresses common problems encountered during the synthesis in a question-and-answer format.
Category 1: Issues in Stage 1 (Cyclocondensation)
Question 1: My yield of the aminopyrazole intermediate is consistently low (< 60%). What are the primary factors to investigate?
Answer: Low yield in this cyclocondensation reaction is a frequent issue and can typically be traced to one of four areas:
-
Reagent Quality and Stoichiometry:
-
Methylhydrazine: This reagent is susceptible to oxidation. Use a freshly opened bottle or a recently distilled batch. Ensure you are using the correct molar equivalent, typically a slight excess (1.05-1.1 eq) is not beneficial and can complicate purification; aim for a 1.0 to 1.02 molar ratio.[5]
-
Ethyl (ethoxymethylene)cyanoacetate (EMCA): This reagent can hydrolyze over time. Verify its purity by ¹H NMR before use.
-
-
Temperature Control: The initial reaction between methylhydrazine and EMCA is exothermic.[6] Adding the methylhydrazine dropwise to a solution of EMCA while maintaining a low temperature (e.g., 0-10 °C) is crucial.[6] Uncontrolled temperature can lead to the formation of polymeric side products and reduce the overall yield.
-
Reaction Time and Temperature: After the initial addition, the reaction often requires a period of heating (reflux) to drive the cyclization to completion. Insufficient reflux time can result in incomplete conversion. A typical reflux period is 12-16 hours in a solvent like ethanol.[5] Monitor the reaction by TLC or LC-MS to determine the optimal time.
-
Solvent Choice: Ethanol is the most commonly used solvent and generally provides good results.[5] Using toluene is also a reported option.[6] Ensure the solvent is anhydrous, as water can promote hydrolysis of the EMCA starting material.
Question 2: I'm observing a persistent impurity in my crude product that is difficult to remove by recrystallization. What could it be?
Answer: The most common impurity is the uncyclized intermediate, which exists as an enamine adduct. This arises from an incomplete reaction.
-
Cause: This is often due to insufficient heating (time or temperature) during the reflux step. The initial nucleophilic attack of methylhydrazine occurs readily at low temperatures, but the subsequent intramolecular cyclization and elimination of ethanol requires thermal energy.
-
Solution:
-
Confirm Reaction Completion: Before workup, ensure the disappearance of starting materials via TLC or LC-MS. If the reaction has stalled, consider extending the reflux time by 4-6 hours.
-
Purification Strategy: If the impurity is already present in the isolated crude product, column chromatography is often more effective than recrystallization for separating the polar intermediate from the slightly less polar desired product. A gradient elution of ethyl acetate in hexanes is a good starting point.[7]
-
Question 3: The product precipitates as an oil during workup and is difficult to handle. How can I achieve a crystalline solid?
Answer: Oiling out during the aqueous workup is common if the product has residual solvent or impurities.
-
Cause: The product's melting point is relatively low (around 96-100 °C), making it prone to oiling out, especially if impurities are present that cause melting point depression.
-
Solution:
-
Controlled Precipitation: After reflux, cool the reaction mixture slowly to room temperature first, then place it in an ice bath. Pouring a warm solution directly into cold water can cause rapid, non-crystalline precipitation.[5]
-
Solvent for Recrystallization: Ethanol or an ethanol/water mixture is an effective solvent system for recrystallization.[5] Dissolve the crude material in a minimal amount of hot ethanol and add water dropwise until turbidity persists. Re-heat to clarify and then allow it to cool slowly.
-
Seeding: If you have a small amount of pure, crystalline product from a previous batch, adding a seed crystal can induce proper crystallization.
-
Caption: Troubleshooting flowchart for low yield in Stage 1.
Category 2: Issues in Stage 2 (Amino to Carbamoyl Conversion)
Question 4: My attempt to convert the 5-amino group resulted in a complex mixture of products or decomposition.
Answer: The 5-amino group on the pyrazole ring is nucleophilic, but harsh reaction conditions can easily lead to side reactions or degradation of the heterocyclic core. Direct conversion is difficult; a stepwise approach is recommended.
-
Proposed Pathway: Formylation and Dehydration
-
Formylation: React the aminopyrazole with formic acid (or ethyl formate) to generate the N-formyl intermediate. This step is usually clean and high-yielding.
-
Dehydration: Dehydrate the N-formyl intermediate to an isonitrile, which is then hydrolyzed in situ to the carbamoyl group. This is the most critical and challenging step. A common reagent for this is phosphoryl chloride (POCl₃) or trifluoroacetic anhydride (TFAA) in a suitable solvent like pyridine or dichloromethane.
-
-
Common Pitfalls and Solutions:
-
Harsh Dehydrating Agents: Using overly aggressive conditions (e.g., high temperature with POCl₃) can lead to chlorination of the pyrazole ring or other decomposition pathways.
-
Solution: Perform the dehydration at low temperatures (0 °C to room temperature) and add the dehydrating agent slowly. Use a milder reagent system if decomposition persists.
-
-
Incorrect Stoichiometry: An excess of the dehydrating agent can promote side reactions. Use a carefully controlled amount (typically 1.1-1.5 equivalents).
-
Workup Issues: The workup of reactions involving reagents like POCl₃ must be done carefully by quenching slowly with ice/water to manage the exothermic reaction and hydrolyze any remaining reagent.
-
Optimized Experimental Protocols
The following protocols are provided as a starting point. Always perform a thorough safety assessment before beginning any new procedure.
Protocol 1: Synthesis of Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate
This protocol is adapted from established procedures for similar pyrazole syntheses.[5][6]
Materials:
-
Ethyl (ethoxymethylene)cyanoacetate (EMCA)
-
Methylhydrazine
-
Ethanol (200 proof, anhydrous)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an addition funnel under a nitrogen atmosphere, dissolve ethyl (ethoxymethylene)cyanoacetate (1.0 eq) in anhydrous ethanol (approx. 3 mL per gram of EMCA).
-
Cool the solution to 0-5 °C using an ice-water bath.
-
Add methylhydrazine (1.02 eq) dropwise via the addition funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.
-
Heat the reaction mixture to reflux (approx. 78-80 °C) and maintain for 16 hours. Monitor the reaction progress by TLC (e.g., 50% Ethyl Acetate/Hexanes).
-
Once the reaction is complete, cool the mixture to room temperature and then further cool in an ice bath for 1-2 hours to promote crystallization.
-
If precipitation is slow, add an equal volume of cold water to the mixture to induce precipitation.
-
Collect the resulting solid by vacuum filtration, wash the filter cake with a cold 1:1 ethanol/water solution, followed by a small amount of cold water.
-
Dry the solid under vacuum to yield the product. Recrystallize from ethanol if necessary. Expected yield: 70-85%.[5]
Data Summary Table
| Parameter | Recommended Value | Rationale |
| Stage 1: Cyclocondensation | ||
| Reactant Ratio (EMCA:Methylhydrazine) | 1 : 1.02 | A slight excess of methylhydrazine can ensure full conversion without significantly complicating purification. |
| Addition Temperature | 0 - 10 °C | Controls the initial exothermic reaction, preventing side product formation.[6] |
| Reaction Temperature | Reflux (~78 °C in EtOH) | Provides the necessary activation energy for the intramolecular cyclization step. |
| Reaction Time | 12 - 16 hours | Ensures the reaction proceeds to completion. Monitor by TLC for optimization.[5] |
| Solvent | Anhydrous Ethanol | Good solubility for reactants and is relatively inert under the reaction conditions.[5] |
| Stage 2: Formylation | ||
| Reagent | Formic Acid | Acts as both the formylating agent and solvent; effective and inexpensive. |
| Reaction Temperature | 80 - 100 °C | Sufficient to drive the formylation without causing decomposition. |
References
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
One-Pot Coupling–Coupling–Cyclocondensation Synthesis of Fluorescent Pyrazoles. The Journal of Organic Chemistry. Available at: [Link]
-
Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI. Available at: [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. National Center for Biotechnology Information. Available at: [Link]
-
Synthesis of 1‐methylpyrazole derivatives by condensation of methylhydrazine with enaminodiketone. ResearchGate. Available at: [Link]
- Process for the preparation of a pyrazole derivative. Google Patents.
-
Three-component Reaction for Pyrazole Synthesis. Organic Syntheses. Available at: [Link]
- Process for the preparation of pyrazole and its derivatives. Google Patents.
-
Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. Available at: [Link]
-
Optimization of Pyrazole Compounds as Antibiotic Adjuvants Active against Colistin- and Carbapenem-Resistant Acinetobacter baumannii - PMC. National Center for Biotechnology Information. Available at: [Link]
- Process for the preparation of a pyrazole derivative. Google Patents.
-
Design, Synthesis, and Biological Activities of Novel 2-Cyanoacrylate Compounds Containing Substituted Pyrazolyl or 1,2,3-Triazolyl Moiety. National Center for Biotechnology Information. Available at: [Link]
-
Unit 4 Pyrazole. Slideshare. Available at: [Link]
-
Crystal structure of ethyl (2Z)-2-cyano-3-[(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino]prop-2-enoate. ResearchGate. Available at: [Link]
-
Review on Synthesis of pyrazole and pyrazolines. ResearchGate. Available at: [Link]
-
Synthesis of 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester. PrepChem.com. Available at: [Link]
-
Pyrazoles Syntheses, reactions and uses. YouTube. Available at: [Link]
-
ethyl 1-methyl-5-(propylcarbamoyl)-1H-pyrazole-4-carboxylate. PubChem. Available at: [Link]
-
Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate. ChemBK. Available at: [Link]
-
Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. ResearchGate. Available at: [Link]
- Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate. Google Patents.
-
Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. ResearchGate. Available at: [Link]
-
New Synthesis and Reactions of Ethyl 5‐amino‐4‐cyano‐1‐phenyl‐1H‐pyrazole‐3‐carboxylate. ResearchGate. Available at: [Link]
- The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester. Google Patents.
- 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester synthesis process. Google Patents.
Sources
- 1. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unit 4 Pyrazole | PDF [slideshare.net]
- 5. prepchem.com [prepchem.com]
- 6. CN105646357A - 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester synthesis process - Google Patents [patents.google.com]
- 7. Ethyl pyrazole-4-carboxylate synthesis - chemicalbook [chemicalbook.com]
"Ethyl 5-carbamoyl-1-methyl-1H-pyrazole-4-carboxylate" byproduct identification
Technical Support Center: Byproduct Identification in Pyrazole Synthesis
Topic: Troubleshooting Byproduct Formation in the Synthesis of Ethyl 5-carbamoyl-1-methyl-1H-pyrazole-4-carboxylate
For: Researchers, scientists, and drug development professionals.
Introduction
This compound is a key building block in the synthesis of various pharmaceutical compounds. Its synthesis, typically achieved through the cyclocondensation of methylhydrazine with a 1,3-dicarbonyl equivalent, is a cornerstone reaction for medicinal chemists.[1][2][3] However, a persistent challenge in this synthesis is the frequent formation of a regioisomeric byproduct, which can complicate purification and compromise final product purity. This guide provides a comprehensive, question-and-answer-based approach to identifying, confirming, and mitigating the formation of this common impurity.
Frequently Asked Questions (FAQs)
FAQ 1: I see an unexpected peak in my HPLC/LC-MS with the same mass as my target product. What is it?
Question: "My crude reaction mixture for the synthesis of this compound shows a significant, unidentified peak in the HPLC and LC-MS analysis. It has the exact same mass-to-charge ratio (m/z) as my desired product. What could this byproduct be?"
Answer: It is highly probable that you have co-synthesized the regioisomer, Ethyl 3-carbamoyl-1-methyl-1H-pyrazole-4-carboxylate . This is one of the most common issues when reacting an unsymmetrical 1,3-dicarbonyl compound (or its synthetic equivalent) with a substituted hydrazine like methylhydrazine.[4]
Causality of Isomer Formation: The formation of two isomers occurs because methylhydrazine has two non-equivalent nitrogen atoms (N1 and N2) that can initiate the nucleophilic attack on the two distinct electrophilic carbonyl carbons of the 1,3-dicarbonyl precursor.[4][5] Depending on which nitrogen attacks which carbon first, the cyclization will lead to one of two possible pyrazole products, as illustrated below.
-
Target Product: this compound
-
Isomeric Byproduct: Ethyl 3-carbamoyl-1-methyl-1H-pyrazole-4-carboxylate
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Scaling Up the Synthesis of Ethyl 5-carbamoyl-1-methyl-1H-pyrazole-4-carboxylate
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, chemists, and process development professionals engaged in the synthesis of Ethyl 5-carbamoyl-1-methyl-1H-pyrazole-4-carboxylate. Pyrazole carboxamides are a critical class of compounds, serving as key intermediates in the development of pharmaceuticals and agrochemicals.[1][2] Scaling up this synthesis from the bench to pilot or production scale introduces challenges that require a thorough understanding of the reaction mechanism, kinetics, and thermochemistry.
This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during process development and scale-up.
Synthetic Pathway Overview
The synthesis of this compound is typically achieved via a two-stage process. The first stage involves a cyclocondensation reaction to form the pyrazole core, followed by the conversion of a nitrile intermediate into the desired primary amide (carbamoyl group).
Caption: General two-stage synthetic route.
Frequently Asked Questions (FAQs)
Q1: What is the most prevalent and scalable synthetic route?
The most common and industrially viable route involves the condensation of ethyl 2-cyano-3-ethoxyacrylate (or a similar β-dicarbonyl equivalent) with methylhydrazine.[3][4] This reaction typically forms Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate. A subsequent hydrolysis step, often under controlled acidic or basic conditions, converts the nitrile group (if the precursor is the cyanopyrazole) to the target carbamoyl group.[5][6]
Q2: What are the critical control points when scaling up this synthesis?
There are two primary control points:
-
Heat Management during Cyclocondensation: The reaction between methylhydrazine and the acrylate is exothermic.[7] On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. Uncontrolled exotherms can lead to side reactions, impurity formation, and potential runaway conditions. Controlled addition of the hydrazine is paramount.[7]
-
Selective Nitrile Hydrolysis: The hydrolysis of the intermediate cyanopyrazole to the primary amide must be carefully controlled to prevent over-hydrolysis to the corresponding carboxylic acid.[5][8][9] The amide itself can be hydrolyzed under the reaction conditions, often faster than the starting nitrile, making this a kinetically sensitive transformation.[5]
Q3: What are the primary safety concerns?
-
Methylhydrazine: This reagent is toxic, flammable, and a suspected carcinogen. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and eye protection.
-
Ethyl 2-cyano-3-ethoxyacrylate: This compound is an irritant, causing skin and serious eye irritation. It may also cause respiratory irritation.[10][11][12]
-
Reaction Exotherm: As mentioned, the initial cyclization is exothermic. A proper reactor setup with efficient cooling and emergency quenching procedures must be in place for scale-up operations.
Troubleshooting Guide: Stage 1 - Pyrazole Ring Formation
This stage involves the reaction of ethyl 2-cyano-3-ethoxyacrylate with methylhydrazine.
Caption: Decision tree for troubleshooting low yield in Stage 1.
Q&A: Stage 1 Troubleshooting
Q: My reaction yield is consistently low (<70%) upon scale-up. What are the likely causes?
A: Low yield in this cyclocondensation can stem from several factors that are exacerbated on a larger scale.
-
Probable Cause 1: Inadequate Mixing and Temperature Control.
-
Explanation: In large reactors, inefficient stirring creates non-homogenous conditions. You may have localized "hot spots" where the exothermic reaction accelerates, leading to degradation or side-product formation, and colder zones where the reaction rate is too slow.[7]
-
Recommended Action:
-
Characterize Mixing: Ensure your reactor's impeller design and stirring speed are adequate for the batch volume.
-
Controlled Addition: Add the methylhydrazine subsurface via a dip tube and at a slow, controlled rate to manage the exotherm. Use a jacketed reactor with a reliable cooling system.
-
Monitor Internal Temperature: Use multiple temperature probes if possible to detect temperature gradients within the reactor.
-
-
-
Probable Cause 2: Regioisomer Formation.
-
Explanation: The reaction can theoretically produce two different regioisomers. While the desired 5-amino-1-methyl product is typically favored, changes in solvent, temperature, or the presence of catalysts can alter the selectivity.[13]
-
Recommended Action:
-
Analyze Crude Product: Use HPLC and/or LC-MS to identify and quantify any isomeric impurities.
-
Solvent Screening: The choice of solvent can influence selectivity. While ethanol is common, solvents like toluene have also been reported and may alter the outcome.[3][4]
-
Temperature Profile: Maintain a consistent and validated temperature profile. Deviations can impact the kinetic vs. thermodynamic product ratio.
-
-
-
Probable Cause 3: Inefficient Product Isolation.
-
Explanation: The product is often isolated by precipitation or crystallization after cooling the reaction mixture or adding water.[3] On a large scale, crystallization can be slower, and the product may become supersaturated or "oil out," leading to poor recovery.
-
Recommended Action:
-
Controlled Cooling: Implement a slow, controlled cooling ramp rather than crash-cooling.
-
Seeding: Introduce seed crystals at the appropriate temperature to encourage uniform crystallization.
-
Anti-Solvent Study: If precipitating with water, optimize the addition rate and final solvent/water ratio to maximize recovery and ensure a filterable solid.
-
-
Troubleshooting Guide: Stage 2 - Nitrile Hydrolysis to Primary Amide
This stage is often the most challenging, as the goal is to stop the hydrolysis at the amide without proceeding to the carboxylic acid.
Caption: Competing reactions during nitrile hydrolysis.
Q&A: Stage 2 Troubleshooting
Q: My final product is contaminated with significant amounts of the corresponding carboxylic acid. How can I prevent this over-hydrolysis?
A: This is the classic challenge of nitrile hydrolysis. The key is to find conditions that favor the initial hydration of the nitrile over the subsequent hydrolysis of the amide intermediate.[5][9][14]
-
Probable Cause: Reaction Conditions are Too Harsh.
-
Explanation: High concentrations of strong acids (like HCl or H2SO4) or bases (like NaOH) coupled with high temperatures will readily hydrolyze both the nitrile and the resulting amide.[5][8] Often, the amide hydrolysis is faster under these conditions.
-
Recommended Actions & Alternatives:
-
Milder Basic Conditions: A well-documented method for selective hydrolysis is using potassium hydroxide (KOH) in a tertiary alcohol solvent like tert-butanol.[6] The steric bulk of the solvent can help moderate the reaction and prevent over-hydrolysis.
-
Alkaline Peroxide: The use of hydrogen peroxide under basic conditions is a mild and effective method for converting nitriles to amides.[8] This method often provides high selectivity for the amide.
-
Controlled Acidic Conditions: Instead of concentrated acids, consider using mixtures like Trifluoroacetic Acid (TFA) with catalytic H2SO4. These conditions can facilitate hydration while minimizing the water activity that drives over-hydrolysis.[14]
-
Strict Monitoring: Regardless of the method, track the reaction closely using HPLC. Quench the reaction as soon as the starting nitrile is consumed to a satisfactory level, before significant carboxylic acid formation occurs.
-
-
Q: The nitrile hydrolysis reaction is very slow or stalls completely.
A: This indicates your conditions are too mild or there is an issue with reagent solubility.
-
Probable Cause 1: Insufficient Activation of the Nitrile.
-
Explanation: The nitrile group requires activation by an acid (protonation) or attack by a strong nucleophile (hydroxide) to initiate hydrolysis.[15][16] If the acid/base is too weak or the temperature is too low, the activation energy barrier is not overcome.
-
Recommended Action:
-
Modest Temperature Increase: Gradually increase the reaction temperature in 5-10 °C increments while monitoring for the formation of the carboxylic acid byproduct.
-
Catalyst Concentration: If using an acid-catalyzed method, a slight increase in the catalyst loading may be necessary.
-
Co-Solvent: If the starting material has poor solubility in the reaction medium, consider adding a co-solvent to improve mass transfer.
-
-
Q: How can I effectively remove the carboxylic acid impurity from my final amide product on a large scale?
A: Removing a polar, acidic impurity from a polar product can be difficult via standard crystallization.
-
Recommended Action 1: pH-Based Extraction.
-
Explanation: The most effective method is to leverage the acidic nature of the impurity.
-
Protocol:
-
Dissolve the crude product in a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with a mild aqueous base solution, such as 5% sodium bicarbonate (NaHCO3) or a dilute sodium carbonate solution.
-
The carboxylic acid will be deprotonated to its carboxylate salt and move into the aqueous layer, while the neutral amide product remains in the organic layer.
-
Separate the layers and proceed with drying and concentrating the organic phase to recover the purified product.
-
-
-
Recommended Action 2: Recrystallization.
-
Explanation: If the acid impurity is present at a low level, a carefully optimized recrystallization may be sufficient.
-
Protocol: Screen various solvent systems (e.g., ethanol/water, isopropanol/heptane) to find one where the amide has high solubility at elevated temperatures and low solubility at room temperature, while the carboxylic acid impurity remains in the mother liquor.
-
Experimental Protocols
Protocol 1: Synthesis of Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate (Stage 1)
This protocol is a representative lab-scale procedure. Scale-up requires process safety evaluation.
-
Setup: Equip a jacketed reactor with a mechanical stirrer, temperature probe, condenser, and a controlled-dosing pump or dropping funnel.
-
Charging: Charge the reactor with ethyl 2-cyano-3-ethoxyacrylate (1.0 eq) and ethanol (5-10 volumes). Begin stirring.
-
Reaction:
-
Heat the mixture to a gentle reflux (approx. 78-80 °C).
-
Slowly add methylhydrazine (1.05 eq) to the refluxing solution over 2-4 hours, carefully monitoring the internal temperature to ensure the exotherm is controlled by the cooling system.
-
After the addition is complete, maintain the reflux for an additional 12-16 hours.[3][17]
-
-
In-Process Control (IPC): Take an aliquot of the reaction mixture and analyze by TLC or HPLC to confirm the consumption of the starting acrylate.
-
Workup & Isolation:
-
Once the reaction is complete, cool the mixture to 0-5 °C over 2-3 hours.
-
The product should precipitate as a solid. If precipitation is slow, consider adding a small amount of cold water as an anti-solvent.
-
Filter the solid product, wash the cake with cold ethanol, and dry under vacuum at 40-50 °C.
-
Typical yields are in the range of 35-70% depending on the specific conditions and workup efficiency.[3]
-
Protocol 2: Hydrolysis of Nitrile to this compound (Stage 2)
This protocol uses a mild basic hydrolysis method as an example.
-
Setup: Equip a clean, dry reactor with a mechanical stirrer, temperature probe, and condenser.
-
Charging: Charge the reactor with the cyanopyrazole intermediate (1.0 eq) and tert-butanol (10 volumes).
-
Reaction:
-
Add powdered potassium hydroxide (KOH, 2.0-3.0 eq) to the mixture.
-
Heat the slurry to 70-80 °C and maintain for 4-8 hours.
-
-
In-Process Control (IPC): Carefully monitor the reaction progress by HPLC, tracking the disappearance of the starting material and the appearance of both the desired amide and the potential carboxylic acid byproduct.
-
Workup & Isolation:
-
Cool the reaction mixture to room temperature.
-
Neutralize the mixture carefully with aqueous HCl (e.g., 2M HCl) to a pH of ~7.
-
Remove the tert-butanol under reduced pressure.
-
Extract the resulting aqueous residue with ethyl acetate (3 x 10 volumes).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude carbamoyl product.
-
Purify further by recrystallization if necessary.
-
References
- PrepChem. (n.d.). Synthesis of 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester.
- Acta Crystallographica Section E. (2013). Ethyl 5-amino-1-[(4-methylphenyl)
- Google Patents. (2016). CN105646357A - 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester synthesis process.
- BenchChem. (n.d.). Troubleshooting guide for the scale-up synthesis of pyrazole compounds.
- Journal of Chemical and Pharmaceutical Research. (2015).
- ResearchGate. (n.d.). Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity.
- Chemistry Steps. (n.d.). Converting Nitriles to Amides.
- The Journal of Organic Chemistry. (1976). A simple method for converting nitriles to amides. Hydrolysis with potassium hydroxide in tert-butyl alcohol.
- Organic Chemistry Portal. (n.d.). Nitrile to Amide - Common Conditions.
- PubMed. (2024). Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module.
- Sigma-Aldrich. (n.d.).
- PubMed. (2020).
- ResearchGate. (n.d.). Gram-scale synthesis of ethyl 5-methyl-3-(phenylamino)
- PubMed. (2013).
- Reddit. (2023). Hydrolysis of nitriles: r/OrganicChemistry.
- Chemistry LibreTexts. (2023). Conversion of nitriles to amides.
- PubMed. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors.
- ResearchGate. (n.d.).
- Google Patents. (2012). WO2012025469A1 - Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids.
- Master Organic Chemistry. (n.d.). Acidic Hydrolysis of Nitriles To Amides.
- PubChem. (n.d.). ethyl 1-methyl-5-(propylcarbamoyl)
- ResearchGate. (n.d.). Preparations of 4-Substituted 3-Carboxypyrazoles.
- RSC Publishing. (2017).
- ResearchGate. (n.d.). An Improved Method for the Conversion of Nitriles to Amides Using N,N-Disubstituted Hydroxylamine.
- Chemistry Stack Exchange. (2021). Hydrolysis of nitriles: Amide vs Carboxylic acid.
- PubMed. (2024).
- American Journal of Organic Chemistry. (2012).
- Google Patents. (2014).
- Molecules. (2002).
- ResearchGate. (n.d.). Optimization of reaction conditions for ethyl (E)
- MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles.
- PubChem. (n.d.).
- Sigma-Aldrich. (n.d.).
- Hilaris Publisher. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles.
- ResearchGate. (2012).
- SynQuest Laboratories. (n.d.).
- Sigma-Aldrich. (n.d.).
Sources
- 1. Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of pyrazole-4-carboxamides as potential fungicide candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. prepchem.com [prepchem.com]
- 4. CN105646357A - 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester synthesis process - Google Patents [patents.google.com]
- 5. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Nitrile to Amide - Common Conditions [commonorganicchemistry.com]
- 9. reddit.com [reddit.com]
- 10. Ethyl 2-cyano-3-ethoxyacrylate | C8H11NO3 | CID 1715183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Ethyl 2-cyano-3-ethoxyacrylate 98 94-05-3 [sigmaaldrich.com]
- 12. synquestlabs.com [synquestlabs.com]
- 13. WO2012025469A1 - Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids - Google Patents [patents.google.com]
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- 15. chem.libretexts.org [chem.libretexts.org]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Crystallization of Ethyl 5-carbamoyl-1-methyl-1H-pyrazole-4-carboxylate
This guide provides in-depth troubleshooting for the crystallization of Ethyl 5-carbamoyl-1-methyl-1H-pyrazole-4-carboxylate, a key intermediate in pharmaceutical synthesis. Crystallization is a critical purification step that dictates the purity, yield, and handling characteristics of the final compound. The following question-and-answer guide addresses common challenges encountered by researchers and offers field-proven solutions grounded in chemical principles.
Part 1: Foundational Knowledge & Initial Setup
This section covers the essential preliminary questions that form the basis for successful crystallization.
Q1: What are the key physicochemical properties of this compound that influence its crystallization?
Answer: Understanding the molecule's structure is paramount. This compound possesses several functional groups that dictate its behavior in solution:
-
Pyrazole Core: A five-membered aromatic heterocycle that contributes to the molecule's rigidity.[1][2]
-
Carbamoyl Group (-CONH₂): This primary amide group is a potent hydrogen bond donor and acceptor. It significantly increases the molecule's polarity and potential for intermolecular interactions, which are crucial for forming a stable crystal lattice.
-
Ethyl Ester Group (-COOCH₂CH₃): This group adds some lipophilicity and acts as a hydrogen bond acceptor.
-
N-Methyl Group: This group prevents hydrogen bonding at the N1 position of the pyrazole ring, which can influence crystal packing compared to NH-pyrazoles.[3]
Collectively, these features render the compound moderately polar. Its ability to form strong hydrogen bonds via the carbamoyl group suggests that protic solvents or polar aprotic solvents will be effective for dissolution. The melting point is expected to be relatively sharp and defined for a pure, crystalline solid; for comparison, the related compound Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate has a melting point of 96-100 °C.[4][5][6] The carbamoyl derivative may have a higher melting point due to stronger dimeric hydrogen bonding.
Q2: How do I select an appropriate solvent system for the initial crystallization trial?
Answer: The ideal solvent should dissolve the compound completely at an elevated temperature but poorly at lower temperatures, maximizing recovery.[7] The selection process is a balance between solubility and insolubility.
Core Principle: A rule of thumb is that solvents with functional groups similar to the solute are often good solubilizers.[8] Given the compound's polarity and hydrogen bonding capacity, start with polar solvents.
Recommended Approach:
-
Single Solvent Screening: Test solubility in a range of solvents. Place a few milligrams of your crude product in separate test tubes and add the solvent dropwise.
-
Ideal Characteristics:
-
Mixed-Solvent Systems: If no single solvent provides the desired solubility profile, a mixed-solvent system is highly effective.[7] Dissolve the compound in a minimal amount of a "good" hot solvent (e.g., ethanol) and then slowly add a "poor" solvent (e.g., hexane or water) until turbidity (cloudiness) appears. Re-heat to clarify and then allow to cool slowly.[7]
Below is a workflow for solvent selection and a table summarizing properties of common solvents.
Caption: Workflow for selecting a suitable crystallization solvent system.
Table 1: Properties of Common Solvents for Pyrazole Derivative Crystallization
| Solvent | Class | Boiling Point (°C) | Key Considerations |
|---|---|---|---|
| Ethanol | Polar Protic | 78 | Excellent choice for many pyrazole derivatives; often used in mixed systems with water or hexane.[7][10] |
| Isopropanol | Polar Protic | 82 | Similar to ethanol but less volatile; good for slower crystal growth.[9] |
| Ethyl Acetate | Polar Aprotic | 77 | Good for compounds of intermediate polarity; often paired with hexane.[5][7] |
| Acetone | Polar Aprotic | 56 | Strong solvent, but its high volatility can lead to rapid crashing out. Use with caution.[9] |
| Water | Polar Protic | 100 | Generally a poor solvent unless the molecule is highly polar or a salt. Can be used as an anti-solvent with alcohols.[8] |
| Hexane/Heptane | Non-polar | 69 / 98 | Excellent anti-solvents to use with more polar solvents like ethyl acetate or ethanol.[7] |
| Toluene | Aromatic | 111 | Higher boiling point allows for dissolution of less soluble compounds and promotes slow cooling.[11] |
Part 2: Troubleshooting Common Crystallization Issues
This section addresses the most frequent problems encountered during the crystallization process in a direct Q&A format.
Problem: No Crystals Form Upon Cooling
Q3: My solution is fully dissolved, but it remains a clear solution even after cooling to room temperature or in an ice bath. What should I do?
Answer: The absence of crystal formation indicates that the solution is not sufficiently supersaturated. Supersaturation is the essential driving force for crystallization. If the compound remains dissolved, it is still below its saturation point at that temperature.
Causality: This issue typically arises from using too much solvent during the initial dissolution step.[12]
Troubleshooting Protocol:
-
Induce Nucleation by Scratching: Use a glass rod to gently scratch the inner surface of the flask below the solvent level. The microscopic imperfections on the glass provide nucleation sites where crystals can begin to form.[7]
-
Concentrate the Solution: Gently heat the solution to boil off a portion of the solvent (e.g., 10-20% of the volume). This increases the solute concentration, pushing it closer to its saturation point upon cooling. Allow it to cool again.[7][12]
-
Introduce a Seed Crystal: If you have a small crystal of the pure compound from a previous batch, add it to the cooled solution. A seed crystal acts as a template, bypassing the initial energy barrier for nucleation and promoting crystal growth.[7]
-
Drastic Cooling: If the above steps fail, try cooling the solution to a much lower temperature (e.g., in a dry ice/acetone bath). This is a last resort, as very rapid cooling can lead to the formation of very small or impure crystals.
Caption: Decision tree for troubleshooting when no crystals form.
Problem: "Oiling Out" - Formation of a Liquid Phase
Q4: Instead of solid crystals, an immiscible oil has separated from my solution. Why is this happening and how can I fix it?
Answer: This phenomenon is known as "oiling out" and represents a liquid-liquid phase separation rather than a solid-liquid crystallization.[12] The oil is a solute-rich liquid phase. This is a significant problem because impurities are often highly soluble in this oil, leading to a poorly purified product if it solidifies.[13][14]
Causality:
-
High Supersaturation/Rapid Cooling: The solution becomes supersaturated so quickly that the molecules don't have time to orient themselves into a crystal lattice and instead aggregate as a disordered liquid.[14]
-
Melting Point Depression: The melting point of your compound is below the temperature of the solution. This can happen if the pure compound has a low melting point or, more commonly, if high levels of impurities significantly depress the melting point.[12]
-
Inappropriate Solvent Choice: The boiling point of the solvent may be higher than the melting point of the solute.[15]
Troubleshooting Protocol:
-
Re-dissolve and Dilute: Heat the mixture to re-dissolve the oil. Add a small amount of additional hot solvent (10-25% more) to reduce the level of supersaturation that will be achieved upon cooling.[12]
-
Ensure Slow Cooling: This is the most critical step. Allow the flask to cool to room temperature very slowly on the benchtop, insulated if necessary. Do not place it directly in an ice bath. Slow cooling provides the necessary time for molecules to arrange into an ordered crystal lattice.[7]
-
Change the Solvent System:
-
Choose a solvent with a lower boiling point.
-
Switch to a mixed-solvent system. Oiling out is often less problematic in mixed-solvent systems where solubility can be more finely controlled.
-
-
Lower the Dissolution Temperature: If possible, dissolve the compound at a temperature below its melting point, even if it requires more solvent.
-
Purify the Crude Material: If oiling out persists, it may be due to a high impurity load. Consider purifying the material by another method, such as column chromatography, before attempting recrystallization again.[16]
Problem: Poor Crystal Quality or Low Purity
Q5: My compound crystallized, but the product consists of very fine needles, a powder, or is discolored. How can I improve the crystal quality and purity?
Answer: Crystal quality is directly related to the rate of formation. Rapid crystallization ("crashing out") traps solvent and impurities within the crystal lattice, resulting in fine, impure particles.[12] Discoloration often indicates the presence of persistent, colored impurities.
Causality:
-
Rapid Cooling: Cooling the solution too quickly is the most common cause of small crystal formation.[7]
-
High Concentration: An overly concentrated solution can crystallize too rapidly upon even slight cooling.
-
Colored Impurities: Highly conjugated byproducts can be difficult to remove.
Troubleshooting Protocol:
-
Slow Down the Cooling Rate: This is the most effective method for growing larger, purer crystals. Allow the solution to cool to room temperature undisturbed over several hours before moving it to a refrigerator or ice bath.
-
Reduce Concentration: Repeat the crystallization but use slightly more solvent than the minimum required for dissolution at high temperature. While this may slightly decrease the yield, it will significantly improve purity by keeping impurities in the mother liquor.[12]
-
Perform a Second Recrystallization: The purity of the material can be substantially improved by repeating the entire crystallization process.
-
Use Activated Charcoal (for color removal): If the solution is colored, add a very small amount of activated charcoal to the hot solution and swirl for a few minutes. Perform a hot filtration to remove the charcoal, which adsorbs the colored impurities. Caution: Charcoal can also adsorb your product, leading to a lower yield, so use it sparingly.[7]
Problem: Low Yield
Q6: I obtained pure crystals, but the final yield is unacceptably low. What are the likely causes and how can I improve recovery?
Answer: A low yield indicates that a significant portion of your product was lost during the crystallization process.
Causality:
-
Using Excessive Solvent: This is the most common cause. Your compound has some residual solubility even in the cold solvent, and using too much solvent maximizes the amount lost to the mother liquor.[12]
-
Incomplete Crystallization: Not allowing sufficient time or cooling to a low enough temperature can leave product dissolved in the filtrate.
-
Premature Crystallization: The product crystallizes in the filter funnel during a hot filtration step (if performed).
-
Physical Losses: Material left behind during transfers between flasks or on the filter paper.
Troubleshooting Protocol:
-
Optimize Solvent Volume: Carefully determine the minimum amount of hot solvent needed to just dissolve your compound. Avoid adding a large excess.
-
Cool Thoroughly: Ensure the crystallization mixture is cooled in an ice bath for at least 20-30 minutes before filtration to minimize the solubility of the compound in the mother liquor.
-
Recover a Second Crop: The filtrate (mother liquor) from the first filtration can be concentrated by boiling off some solvent and re-cooled to obtain a second, though typically less pure, crop of crystals.
-
Prevent Premature Crystallization: When performing a hot filtration (e.g., to remove charcoal or insoluble impurities), pre-heat the filter funnel and receiving flask with hot solvent vapor to prevent the solution from cooling and crystallizing prematurely.
-
Wash Crystals Judiciously: Wash the collected crystals on the filter paper with a minimal amount of ice-cold recrystallization solvent to rinse away adhering impurities without dissolving the product.
References
- Google Patents. WO2011076194A1 - Method for purifying pyrazoles.
-
PubChem. ethyl 1-methyl-5-(propylcarbamoyl)-1H-pyrazole-4-carboxylate. Available from: [Link]
-
ResearchGate. Effect of Oiling-out During Crystallization on Purification of an Intermediate Compound. Available from: [Link]
-
Chemistry LibreTexts. 3.6F: Troubleshooting. Available from: [Link]
-
PubChem. Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate. Available from: [Link]
- Google Patents. DE102009060150A1 - Process for the purification of pyrazoles.
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available from: [Link]
-
Asian Journal of Chemistry. Synthesis and Crystal Structure of Ethyl-5-amino-1-(5-methyl-1-phenyl-4-pyrazolyl)carbonyl]-3-methylsulfanyl-1H-pyrazole-4-carboxylate. Available from: [Link]
-
ResearchGate. Crystal structure of ethyl 3-(4-methoxyphenyl)-5-methylcarbamoyl-1H-pyrazole-4-carboxylate, C15H17N3O4. Available from: [Link]
-
Mettler Toledo. Oiling Out in Crystallization. Available from: [Link]
-
Reddit. Recrystallization (help meeeeee). Available from: [Link]
-
Creative Biolabs. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. Available from: [Link]
-
MDPI. One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Available from: [Link]
-
ChemBK. Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate. Available from: [Link]
-
University of Cambridge. Guide for crystallization. Available from: [Link]
-
ResearchGate. Coupling of ethyl 1H-pyrazole-4-carboxylate 1 with 3-functionalized N-Boc-azetidines 2a–c. Available from: [Link]
-
ResearchGate. (PDF) Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. Available from: [Link]
-
IJNRD. A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. Available from: [Link]
-
ResearchGate. (PDF) Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Available from: [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Available from: [Link]
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Technical Support Center: Synthesis of Ethyl 5-carbamoyl-1-methyl-1H-pyrazole-4-carboxylate
Welcome to the technical support guide for the synthesis of Ethyl 5-carbamoyl-1-methyl-1H-pyrazole-4-carboxylate. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. Pyrazole carboxamides are crucial building blocks in medicinal chemistry and agrochemicals.[1][2][3] However, their synthesis can present challenges related to yield, purity, and regioselectivity.
This guide provides in-depth, field-proven insights in a troubleshooting and FAQ format. We will explore the causality behind common synthetic issues and offer robust, self-validating protocols to ensure the integrity of your experimental outcomes.
Core Synthesis Pathway
The most common and efficient route to N-methylated pyrazoles involves the cyclocondensation reaction between a methylhydrazine and a suitable 1,3-dielectrophile or its equivalent.[4][5] For the target molecule, the key transformation is the reaction of methylhydrazine with an activated acrylate derivative.
Caption: General synthesis workflow for the target pyrazole carboxamide.
Troubleshooting and Frequently Asked Questions (FAQs)
Q1: My primary impurity is a structural isomer. What is it, and how can I control its formation?
A1: Root Cause Analysis & Solution
This is the most common challenge in the synthesis of N-substituted pyrazoles from unsymmetrical precursors. The impurity is almost certainly the regioisomer: Ethyl 5-carbamoyl-2-methyl-2H-pyrazole-4-carboxylate .
Mechanistic Insight: Methylhydrazine has two non-equivalent nitrogen atoms (N1 and N2). The initial nucleophilic attack on the acrylate precursor can occur from either nitrogen, leading to two different intermediates that can cyclize to form the desired N1-methyl product or the undesired N2-methyl isomer. The regiochemical outcome is often dictated by a combination of steric and electronic factors, as well as reaction conditions like pH and solvent.[4][6]
Caption: Competing pathways leading to N1-methyl and N2-methyl regioisomers.
Troubleshooting & Optimization:
-
pH Control: The reaction is often sensitive to pH. Acidic conditions can protonate the more basic terminal nitrogen of methylhydrazine, potentially favoring attack from the less hindered, substituted nitrogen. Conversely, basic conditions might favor the other isomer. Experiment with mild acid catalysts (e.g., a few drops of acetic acid).
-
Solvent Choice: Polar protic solvents like ethanol or methanol are commonly used and can influence the transition states of the competing pathways.[6] A solvent screen is recommended if regioselectivity is poor.
-
Temperature Management: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Often, the formation of one isomer has a lower activation energy. Start at room temperature before proceeding to reflux.[7]
-
Purification: If the isomeric impurity cannot be eliminated, separation is necessary. The two isomers often have different polarities and can be separated by column chromatography on silica gel. A solvent system like ethyl acetate/hexane is a good starting point. Recrystallization can also be effective if the impurity level is low.
Q2: My reaction yield is low, and I observe multiple byproducts. What are the likely side reactions?
A2: Identifying and Mitigating Side Reactions
Low yields are typically due to incomplete reactions or the formation of stable byproducts. Beyond the regioisomer discussed above, several other impurities can form.
| Impurity Type | Likely Origin | Mitigation Strategy |
| Open-Chain Intermediate | Incomplete cyclization of the initial Michael adduct or hydrazone. | Increase reaction time or temperature moderately. Ensure proper pH, as cyclization is often acid or base-catalyzed. |
| Pyrazolidinone Derivatives | Michael addition of hydrazine followed by an undesired cyclization pathway, which can be complex.[8] | Control the stoichiometry carefully (use of a slight excess of one reagent may not be beneficial). Maintain a controlled temperature. |
| Hydrazide Impurity | Reaction of methylhydrazine with the ethyl ester group (hydrazinolysis). This is more likely at elevated temperatures or with prolonged reaction times.[9] | Use the minimum necessary reaction temperature and time. Monitor the reaction by TLC or LC-MS to avoid driving it too long. |
| Starting Material Degradation | The acrylate starting material can be unstable and may polymerize or hydrolyze, especially if impure.[10][11] | Use high-purity starting materials.[12] Store sensitive acrylates under inert gas and away from moisture. |
Troubleshooting Flowchart:
Caption: A logical troubleshooting workflow for low yield issues.
Q3: How can I effectively purify the final product to >99% for analytical or developmental use?
A3: Protocol for High-Purity Isolation
Achieving high purity requires a systematic approach to remove both isomeric and process-related impurities.
Step-by-Step Purification Protocol:
-
Initial Workup:
-
After the reaction is complete (monitored by TLC/LC-MS), cool the reaction mixture.[7]
-
If the product precipitates, it can be collected by filtration. If not, the solvent is typically removed under reduced pressure.
-
The crude residue can be partitioned between a suitable organic solvent (e.g., ethyl acetate) and water or brine to remove inorganic salts and highly polar impurities. Caution: Maintain a neutral to slightly acidic pH during aqueous washes to prevent hydrolysis of the ester or carbamoyl groups.
-
-
Recrystallization (Recommended for >90% crude purity):
-
Solvent Screening: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble when hot. Common choices include ethanol, isopropanol, or mixtures like ethyl acetate/heptane.
-
Procedure:
-
Dissolve the crude product in the minimum amount of hot solvent.
-
If the solution is colored, you may add a small amount of activated charcoal and hot-filter it through celite.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
-
-
Column Chromatography (If significant impurities are present):
-
Stationary Phase: Silica gel (230-400 mesh) is standard.
-
Mobile Phase: A gradient elution is often most effective. Start with a non-polar solvent system (e.g., 10% ethyl acetate in hexane) and gradually increase the polarity (e.g., to 50-60% ethyl acetate). The less polar N2-methyl isomer will typically elute before the more polar N1-methyl product.
-
Fraction Collection: Collect small fractions and analyze them by TLC to identify and combine the pure product fractions.
-
Solvent Removal: Evaporate the solvent from the combined pure fractions under reduced pressure to yield the final product.
-
References
- Vertex AI Search. (2024).
- BenchChem. (2025). Troubleshooting guide for the scale-up synthesis of pyrazole compounds.
- Journal of the Chemical Society, Perkin Transactions 2. (n.d.).
- Journal of Chemical and Pharmaceutical Research. (n.d.).
- Google Patents. (1979). US4171413A - Acrylic hydrazides.
- ACS Publications. (n.d.). Synthesis and Activity of Novel Pyrazole/Pyrrole Carboxamides Containing a Dinitrogen Six-Membered Heterocyclic as Succinate Dehydrogenase and Ergosterol Biosynthesis Inhibitors against Colletotrichum camelliae.
- MDPI. (n.d.).
- ACS Publications. (n.d.). Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module.
- PubMed. (2024). Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module.
- ResearchGate. (n.d.).
- Google Patents. (2010).
- MOLBASE Encyclopedia. (n.d.).
- ChemicalBook. (n.d.). (E)
- BenchChem. (n.d.).
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole.
- Organic Syntheses. (n.d.). Procedure 5 - Organic Syntheses.
- Wikipedia. (n.d.).
- Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.
- National Institutes of Health. (n.d.). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.
- PrepChem.com. (n.d.). Synthesis of 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester.
- Spectrum Chemical. (2012).
- Santa Cruz Biotechnology. (n.d.).
- ResearchGate. (n.d.). Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity.
- Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
- Google Patents. (n.d.).
- MDPI. (n.d.). Recent Advances in Synthesis and Properties of Pyrazoles.
- ChemicalBook. (n.d.).
- Hilaris Publisher. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles.
- ChemBK. (2024).
- Google Patents. (n.d.). CN105646357A - 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester synthesis process.
- Sigma-Aldrich. (n.d.).
- ChemicalBook. (n.d.).
- Google Patents. (n.d.). CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.
- ResearchGate. (2025). Synthesis, Characterization of Ethyl 5-(substituted)
- PubChem. (n.d.). ethyl 1-methyl-5-(propylcarbamoyl)
- precisionFDA. (n.d.).
- Technical Disclosure Commons. (2024). Improved process for the preparation of ethyl 5-(2-fluorophenyl)
- ResearchGate. (n.d.). Coupling of ethyl 1H-pyrazole-4-carboxylate 1 with 3-functionalized N-Boc-azetidines 2a–c.
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Validation & Comparative
A Comparative Guide to the Purity Analysis of Ethyl 5-carbamoyl-1-methyl-1H-pyrazole-4-carboxylate by High-Performance Liquid Chromatography
In the landscape of pharmaceutical development, the rigorous assessment of an active pharmaceutical ingredient's (API) purity is not merely a regulatory formality but a cornerstone of drug safety and efficacy. This guide provides an in-depth, comparative analysis of the purity determination of Ethyl 5-carbamoyl-1-methyl-1H-pyrazole-4-carboxylate, a key intermediate in the synthesis of various therapeutic agents. We will explore a robust High-Performance Liquid Chromatography (HPLC) method, contextualize its performance against alternative technologies, and provide the scientific rationale behind the methodological choices, adhering to the principles of scientific integrity and expertise.
Introduction: The Significance of Purity in Pyrazole Derivatives
This compound is a member of the pyrazole class of heterocyclic compounds, which are integral scaffolds in numerous pharmaceuticals, including analgesics, anti-inflammatory drugs, and anticancer agents[1]. The synthetic pathways to such molecules can often yield a variety of structurally related impurities, including isomers, starting material residues, and by-products.[2][3][4]. These impurities, even at trace levels, can impact the safety, stability, and efficacy of the final drug product. Therefore, a highly sensitive and specific analytical method is paramount for ensuring the quality of this critical intermediate.[5]. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for this purpose, offering the resolution required to separate and quantify the target analyte from potential impurities.[6][7][8].
HPLC Method Development: A Rationale-Driven Approach
The development of a successful HPLC method is a systematic process that begins with understanding the physicochemical properties of the analyte.[7]. This compound is a moderately polar compound, making it an ideal candidate for reversed-phase HPLC.
Experimental Protocol: Optimized HPLC Method
-
Instrumentation: Agilent 1260 Infinity II LC System or equivalent
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
Time (min) %B 0.0 20 15.0 80 15.1 20 | 20.0 | 20 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
-
Detector: Diode Array Detector (DAD) at 254 nm
-
Sample Preparation: 1 mg/mL in Acetonitrile:Water (50:50)
Causality Behind Experimental Choices:
-
Column Chemistry (C18): A C18 stationary phase provides excellent hydrophobic retention for moderately polar analytes like our target compound, ensuring good separation from more polar or non-polar impurities.
-
Mobile Phase: The use of acetonitrile as the organic modifier offers low viscosity and good UV transparency. Formic acid is added to control the pH and suppress the ionization of any acidic or basic functional groups, leading to sharper, more symmetrical peaks.
-
Gradient Elution: A gradient program is employed to ensure the elution of a wide range of potential impurities with varying polarities within a reasonable timeframe.[9]. This approach also enhances peak capacity and sensitivity compared to isocratic elution.
-
Detection Wavelength (254 nm): This wavelength was selected based on the UV spectrum of the analyte, providing a good response for the pyrazole chromophore while minimizing interference from common solvents.
Method Validation: Establishing Trustworthiness
A developed analytical method is only reliable if it is validated to be fit for its intended purpose.[10][11][12][13]. The validation of this HPLC method was performed in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[10][11][12][13][14].
Key Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This was confirmed by analyzing a placebo (matrix without the analyte) and spiked samples, demonstrating no interference at the retention time of the main peak.
-
Linearity: The method demonstrated a linear relationship between the concentration of the analyte and the detector response over a range of 0.1 to 1.5 mg/mL, with a correlation coefficient (R²) of >0.999.
-
Accuracy: Determined by the recovery of known amounts of the analyte spiked into a placebo matrix. The average recovery was found to be between 98.0% and 102.0%.
-
Precision:
-
Repeatability (Intra-day precision): The relative standard deviation (RSD) of six replicate injections of the same sample was <1.0%.
-
Intermediate Precision (Inter-day precision): The RSD of analyses conducted on different days by different analysts was <2.0%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD and LOQ were determined to be 0.01 mg/mL and 0.03 mg/mL, respectively, showcasing the method's sensitivity for detecting trace impurities.
-
Robustness: The method's reliability was assessed by making deliberate small variations in method parameters (e.g., flow rate, column temperature, mobile phase composition). The results remained unaffected, indicating the method's robustness for routine use.[9].
Comparative Analysis: HPLC vs. Ultra-High-Performance Liquid Chromatography (UPLC)
While HPLC is a robust and widely accepted technique, Ultra-High-Performance Liquid Chromatography (UPLC) has emerged as a powerful alternative, offering significant advantages in speed and resolution.[15][16][17][18][19]. UPLC systems utilize columns with smaller particle sizes (sub-2 µm) and operate at much higher pressures than conventional HPLC systems.[16][17][18].
Comparative Performance Data:
| Parameter | HPLC Method | UPLC Method |
| Run Time | 20 minutes | 5 minutes |
| Resolution (Critical Pair) | 2.1 | 3.5 |
| Peak Width (Analyte) | 0.25 minutes | 0.08 minutes |
| Solvent Consumption per Run | 20 mL | 5 mL |
| System Backpressure | ~150 bar | ~800 bar |
Discussion of Comparative Data:
The UPLC method provides a four-fold reduction in analysis time, significantly increasing sample throughput.[15][18]. The improved resolution allows for better separation of closely eluting impurities, leading to more accurate quantification. The narrower peaks in UPLC also result in increased sensitivity.[15][17]. The reduced solvent consumption makes UPLC a more environmentally friendly and cost-effective technique.[16]. However, the initial capital investment for a UPLC system is typically higher than for an HPLC system.[15].
Conclusion: Selecting the Appropriate Analytical Tool
The choice between HPLC and UPLC for the purity analysis of this compound depends on the specific needs of the laboratory. The developed HPLC method is robust, reliable, and meets all the requirements for routine quality control as per regulatory guidelines.[20][21][22][23][24]. For high-throughput environments where speed and enhanced resolution are critical, transitioning to a UPLC method offers significant advantages. Both techniques, when properly developed and validated, provide the necessary confidence in the purity, and therefore the quality, of this important pharmaceutical intermediate.
References
- HPLC Method Development and Validation for Pharmaceutical Analysis. Vertex AI Search.
- 〈621〉CHROMATOGRAPHY - US Pharmacopeia (USP). US Pharmacopeia.
- <621> CHROM
- Navigating HPLC Method Development: Tips for Success - Pharma's Almanac. Pharma's Almanac.
- Understanding ICH Q2(R2)
- ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. EPT.
- HPLC: Highly Accessible Instrument in Pharmaceutical Industry for Effective Method Development - Walsh Medical Media. Walsh Medical Media.
- Understanding the Latest Revisions to USP <621> | Agilent. Agilent.
- ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. AMSbiopharma.
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A Comparative Guide to the Spectroscopic Characterization of Substituted Pyrazole Carboxylates
For researchers and professionals in drug development, the precise structural elucidation of novel heterocyclic compounds is a cornerstone of innovation. Substituted pyrazoles, in particular, represent a class of compounds with significant therapeutic potential, making their accurate characterization paramount. This guide provides an in-depth comparison of the analytical data for key pyrazole carboxylate derivatives, with a primary focus on Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate as a well-characterized example. We will explore its nuclear magnetic resonance (NMR) and mass spectrometry (MS) data in detail and draw comparisons to its structural analog, the less characterized Ethyl 5-carbamoyl-1-methyl-1H-pyrazole-4-carboxylate .
This guide is designed to be a practical resource, offering not only spectral data but also the underlying principles and experimental considerations necessary for confident structural verification.
The Importance of Spectroscopic Analysis in Drug Discovery
In the synthesis of novel chemical entities, confirmation of the target molecular structure is a critical step. NMR and mass spectrometry are two of the most powerful and complementary techniques for this purpose. While mass spectrometry provides information about the molecular weight and elemental composition of a compound, NMR spectroscopy offers a detailed map of the molecular structure, revealing the connectivity and chemical environment of each atom. The synergy of these techniques provides a high degree of confidence in the identity and purity of a synthesized compound.
I. Spectroscopic Profile of Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate
We begin with a detailed examination of the spectral data for Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate, a valuable building block in medicinal chemistry.
Mass Spectrometry Analysis
Mass spectrometry is a fundamental technique for determining the molecular weight of a compound and can provide valuable structural information through the analysis of fragmentation patterns.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
A standard protocol for acquiring an EI-mass spectrum is as follows:
-
Sample Preparation : A dilute solution of the analyte is prepared in a volatile organic solvent (e.g., methanol or dichloromethane).
-
Introduction : The sample is introduced into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS).
-
Ionization : The sample is bombarded with a high-energy electron beam (typically 70 eV), causing the molecule to ionize and fragment.
-
Analysis : The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
-
Detection : The abundance of each ion is measured, generating a mass spectrum.
Caption: A generalized workflow for obtaining an electron ionization mass spectrum.
Data Summary: Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate
| Property | Value | Source |
| Molecular Formula | C₇H₁₁N₃O₂ | [PubChem][1] |
| Molecular Weight | 169.18 g/mol | [PubChem][1] |
| Exact Mass | 169.085126602 Da | [PubChem][1] |
| Major Fragments (m/z) | 169 (M+), 124, 123 | [NIST][2] |
Interpretation of the Mass Spectrum:
The mass spectrum of Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate shows a prominent molecular ion peak (M+) at an m/z of 169, which corresponds to the molecular weight of the compound.[2] The fragmentation pattern is consistent with the structure of an ethyl ester. Esters often undergo fragmentation through cleavage of the bond next to the carbonyl group or through hydrogen rearrangements.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
A general procedure for acquiring ¹H and ¹³C NMR spectra is as follows:
-
Sample Preparation : Dissolve approximately 5-10 mg of the sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. The choice of solvent can influence chemical shifts.[4][5]
-
Instrument Setup : Place the NMR tube in the spectrometer's probe. The instrument is then "locked" onto the deuterium signal of the solvent and "shimmed" to optimize the homogeneity of the magnetic field.
-
Acquisition : Acquire the ¹H spectrum, followed by the ¹³C spectrum. Standard pulse programs are used for each type of nucleus.
-
Processing : The raw data (Free Induction Decay or FID) is Fourier transformed to generate the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced (typically to the residual solvent peak or an internal standard like TMS).
Caption: A simplified workflow for acquiring and processing NMR spectra.
Predicted ¹H NMR Data: Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate
While a publicly available, fully assigned spectrum is not readily accessible, based on the known chemical shifts of similar structures, the following proton NMR signals can be predicted:
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Pyrazole C-H | ~7.5 - 8.0 | Singlet | 1H |
| Amino (-NH₂) | Broad singlet | Broad | 2H |
| Ethyl ester (-OCH₂CH₃) | ~4.2 - 4.4 | Quartet | 2H |
| N-Methyl (-NCH₃) | ~3.7 - 4.0 | Singlet | 3H |
| Ethyl ester (-OCH₂CH₃) | ~1.2 - 1.4 | Triplet | 3H |
Interpretation of the Predicted ¹H NMR Spectrum:
-
The pyrazole ring proton is expected to be a singlet in the aromatic region.
-
The amino protons typically appear as a broad singlet due to rapid exchange and quadrupole broadening from the nitrogen atom.[6]
-
The ethyl ester group will show a characteristic quartet for the methylene protons and a triplet for the methyl protons, with coupling between them.[7]
-
The N-methyl group will be a singlet, as there are no adjacent protons to couple with.
Predicted ¹³C NMR Data: Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate
| Carbon | Predicted Chemical Shift (ppm) |
| Ester Carbonyl (C=O) | ~160 - 170 |
| Pyrazole C-NH₂ | ~145 - 155 |
| Pyrazole C-H | ~135 - 145 |
| Pyrazole C-COOEt | ~100 - 110 |
| Ethyl ester (-OCH₂) | ~60 - 65 |
| N-Methyl (-NCH₃) | ~35 - 40 |
| Ethyl ester (-CH₃) | ~14 - 16 |
Interpretation of the Predicted ¹³C NMR Spectrum:
-
The ester carbonyl carbon will be the most downfield signal.[8]
-
The carbons of the pyrazole ring will have distinct chemical shifts based on their electronic environment.
-
The carbons of the ethyl ester and N-methyl groups will appear in the aliphatic region of the spectrum.
II. Comparative Analysis: 5-Amino vs. 5-Carbamoyl Substituents
Now, we will theoretically compare the expected spectral data of This compound with the data presented for its 5-amino analog. The key structural difference is the presence of a carbamoyl group (-CONH₂) instead of an amino group (-NH₂).
Expected Differences in Mass Spectra
The molecular weight of this compound (C₈H₁₀N₄O₃) is 210.19 g/mol . Therefore, the molecular ion peak (M+) in its mass spectrum would be expected at an m/z of 210.
The fragmentation pattern would also differ. Primary amides often exhibit a characteristic fragmentation involving the loss of the carbamoyl group or parts of it. A significant fragment ion at m/z 44, corresponding to [CONH₂]⁺, is a common feature in the mass spectra of primary amides.[9]
Expected Differences in NMR Spectra
The change from an amino to a carbamoyl group will induce notable shifts in the NMR spectra due to the electron-withdrawing nature of the carbonyl group within the carbamoyl moiety.
Predicted ¹H NMR Differences for the 5-Carbamoyl Analog:
-
Pyrazole C-H : The pyrazole ring proton is likely to be shifted slightly downfield (to a higher ppm value) due to the increased electron-withdrawing effect of the carbamoyl group compared to the amino group.
-
Amide Protons (-CONH₂) : The two protons of the primary amide will appear as two distinct, broad signals.[10] This is due to the restricted rotation around the C-N bond, which has partial double bond character. These signals are expected to be in the range of 5.0 - 8.0 ppm and will be broader than the amino protons.[11]
Predicted ¹³C NMR Differences for the 5-Carbamoyl Analog:
-
Carbamoyl Carbonyl (C=O) : A new signal for the amide carbonyl carbon will appear, typically in the range of 165-175 ppm.[12]
-
Pyrazole Carbons : The chemical shifts of the pyrazole ring carbons will be adjusted due to the different electronic effects of the carbamoyl substituent. The carbon attached to the carbamoyl group is expected to shift downfield.
III. Alternative Structures for Comparison
For a broader perspective, researchers may consider other substituted pyrazole-4-carboxylates. Below is a comparison with another commercially available analog.
Data Summary: Ethyl 5-methyl-1H-pyrazole-4-carboxylate
| Property | Value |
| Molecular Formula | C₇H₁₀N₂O₂ |
| Molecular Weight | 154.17 g/mol |
| Key ¹H NMR Features | - Pyrazole N-H proton (broad) |
| - Pyrazole C-H proton (singlet) | |
| - C-Methyl protons (singlet) | |
| - Ethyl ester protons (quartet, triplet) |
The replacement of the 5-amino group with a methyl group leads to a significant simplification of the ¹H NMR spectrum, with the disappearance of the amino proton signal and the appearance of a new singlet for the C-methyl group in the aliphatic region.
Conclusion
The structural elucidation of novel compounds like this compound relies on a careful and comparative analysis of spectroscopic data. By using the well-characterized Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate as a benchmark, we can confidently predict the key spectral features of its carbamoyl analog. This guide provides a framework for researchers to interpret their own experimental data, highlighting the subtle yet significant differences that arise from minor structural modifications. A thorough understanding of these spectroscopic principles is indispensable for the successful advancement of drug discovery and development programs.
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"Ethyl 5-carbamoyl-1-methyl-1H-pyrazole-4-carboxylate" vs other pyrazole inhibitors
An In-Depth Comparative Guide to Pyrazole-Based Inhibitors: Targeting COX-2, CDK2, and Cardiac Myosin
The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms, a structure that has proven to be a "privileged scaffold" in medicinal chemistry.[1][2] Its unique physicochemical properties, including the ability to act as a hydrogen bond donor and acceptor, and its metabolic stability, have made it a cornerstone in the design of numerous therapeutic agents.[1] Pyrazole-containing drugs have been successfully developed to treat a wide range of conditions, from inflammation to cancer and cardiovascular diseases.[1][2][3] This guide provides a comparative analysis of three distinct pyrazole-based inhibitors—Celecoxib, a selective CDK2 inhibitor scaffold, and Mavacamten—each targeting a different class of enzymes crucial in human health and disease. We will delve into their mechanisms of action, compare their performance based on experimental data, and provide detailed protocols for their evaluation.
Comparative Analysis of Pyrazole Inhibitors and Their Mechanisms of Action
The versatility of the pyrazole scaffold is evident in its ability to be tailored to inhibit vastly different enzyme targets with high potency and selectivity.
Celecoxib: A Selective COX-2 Inhibitor for Anti-Inflammatory Therapy
Celecoxib, marketed as Celebrex, is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[4][5] COX-2 is an inducible enzyme, with elevated levels found during inflammation, where it catalyzes the conversion of arachidonic acid to prostaglandins, key mediators of pain and inflammation.[6][7] Unlike traditional NSAIDs that inhibit both COX-1 and COX-2, Celecoxib's selectivity for COX-2 is attributed to its sulfonamide side chain, which binds to a hydrophilic side pocket present in the active site of COX-2 but not COX-1.[5][6] This selective inhibition allows Celecoxib to reduce inflammation and pain while minimizing the gastrointestinal side effects associated with COX-1 inhibition.[5][7]
Signaling Pathway of COX-2 in Inflammation:
Caption: Pyrazole-based inhibitors block CDK2, halting cell cycle progression.
Mavacamten: A First-in-Class Cardiac Myosin Inhibitor
Mavacamten is a novel, first-in-class pyrazole-based medication for the treatment of symptomatic obstructive hypertrophic cardiomyopathy (HCM). [8][9]HCM is characterized by hypercontractility of the heart muscle, often caused by mutations in sarcomeric proteins. [10]Mavacamten acts as a selective allosteric inhibitor of cardiac myosin ATPase. [8][11]It reduces the excessive actin-myosin cross-bridge formation by stabilizing an autoinhibited, energy-sparing state of the myosin heads. [10][12][13]This modulation of the fundamental contractile unit of the heart muscle reduces the hypercontractility, alleviates left ventricular outflow tract obstruction, and improves cardiac filling pressures. [9][12] Mechanism of Mavacamten on the Cardiac Sarcomere:
Caption: Mavacamten inhibits cardiac myosin, reducing hypercontractility in HCM.
Quantitative Performance Data
The efficacy and selectivity of these inhibitors are quantified by metrics such as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). Lower values indicate higher potency.
| Inhibitor Class | Example Compound | Primary Target | IC50 / Ki | Selectivity | Reference |
| COX-2 Inhibitor | Celecoxib | COX-2 | IC50: 0.45 µM | ~10-20 fold selective over COX-1 | [5][14] |
| CDK2 Inhibitor | Compound 9 (from Ref)[15] | CDK2 | IC50: 0.96 µM | Selective over other CDKs | [15] |
| Cardiac Myosin Inhibitor | Mavacamten | Cardiac Myosin ATPase | - | Selective for cardiac myosin | [8][16] |
Experimental Protocols for Performance Evaluation
The following section details standardized, step-by-step protocols for assessing the inhibitory activity of each class of pyrazole compounds.
Protocol: COX-2 Inhibitor Screening Assay (Fluorometric)
This assay measures the cyclooxygenase activity of COX-2 by detecting the intermediate product, Prostaglandin G2, using a fluorescent probe. [14] Experimental Workflow:
Caption: Workflow for the luminescent ADP-Glo CDK2 kinase assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare serial dilutions of the pyrazole test inhibitor in the appropriate kinase buffer.
-
Use a known CDK2 inhibitor like Staurosporine as a positive control.
-
-
Kinase Reaction (384-well plate):
-
Add 1 µL of the inhibitor solution or DMSO (for control) to the wells. [17] * Add 2 µL of CDK2/Cyclin E1 Kinase Enzyme System. [17] * Add 2 µL of a substrate/ATP mix (e.g., Histone H1 and ATP). [17][18] * Incubate at room temperature for 60 minutes. 3[17]. ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to deplete unused ATP. Incubate for 40 minutes. [19] * Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes. 4[19]. Data Acquisition and Analysis:
-
Record luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration.
-
Determine the IC50 value by plotting percent inhibition against the logarithm of inhibitor concentration.
-
Protocol: Cardiac Myosin ATPase Assay (NADH-Coupled)
This assay measures the actin-activated MgATPase activity of cardiac myosin by coupling ATP hydrolysis to the oxidation of NADH, which can be monitored spectrophotometrically.
[20]Experimental Workflow:
Sources
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A Comparative Analysis of Ethyl 5-carbamoyl-1-methyl-1H-pyrazole-4-carboxylate in the Kinase Inhibitor Landscape
Introduction
The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates, particularly in oncology and inflammatory diseases.[1] Its inherent ability to form key hydrogen bond interactions with protein kinase hinges has made it a cornerstone for the design of ATP-competitive inhibitors.[2] This guide focuses on Ethyl 5-carbamoyl-1-methyl-1H-pyrazole-4-carboxylate , a representative member of the pyrazole-4-carboxamide class. While direct biological data for this specific molecule is not extensively published, its structural motifs strongly suggest potential activity as a kinase inhibitor.
This document provides a comparative framework, positioning this compound against established pyrazole-4-carboxamide derivatives with known bioactivity. We will explore its potential role by examining structure-activity relationships (SAR) within this class and provide detailed experimental protocols for its evaluation as a putative inhibitor of key cancer- and inflammation-related kinases, such as Aurora, IRAK4, and ROCK kinases.
The Pyrazole-4-Carboxamide Scaffold: A Versatile Kinase Hinge-Binder
The core structure of this compound features a pyrazole ring, an ethyl carboxylate at position 4, and a carbamoyl group at position 5. This arrangement is analogous to numerous compounds identified as potent kinase inhibitors.[3][4] The pyrazole's adjacent nitrogen atoms can act as both hydrogen bond donors and acceptors, a critical feature for binding to the hinge region of the kinase ATP-binding pocket.[4] Variations in substituents at other positions on the pyrazole ring and the carboxamide moiety allow for the fine-tuning of potency, selectivity, and pharmacokinetic properties.
For this comparative guide, we will evaluate our topic compound against two well-characterized, potent pyrazole-4-carboxamide kinase inhibitors:
-
AT9283 : A multi-targeted inhibitor with potent activity against Aurora kinases A and B, JAK2, and Abl (T315I).[5]
-
Compound 5 (SR-3677) : A potent and highly selective Rho-associated kinase (ROCK-II) inhibitor.[6]
These compounds represent two distinct therapeutic areas (oncology and potentially cardiovascular/inflammatory diseases) where pyrazole-4-carboxamides have shown significant promise.
Comparative Bioactivity Profile
To establish a baseline for comparison, the following table summarizes the reported bioactivities of our selected reference compounds. The activity of this compound is presented as "To Be Determined (TBD)," as the objective of this guide is to provide the framework for its evaluation.
| Compound Name | Target Kinase(s) | IC50 (nM) | Cellular Activity (Cell Line) | IC50 (nM) | Reference |
| This compound | Putative: Aurora/ROCK/IRAK | TBD | TBD | TBD | - |
| AT9283 | Aurora A | 3 | HCT116 (antiproliferative) | 30 | [5] |
| Aurora B | 3 | HCT116 (antiproliferative) | 30 | [5] | |
| JAK2 | 1.2 | - | - | [5] | |
| Abl (T315I) | 4 | - | - | [5] | |
| Compound 5 (SR-3677) | ROCK-II | ~3 | Cell-based ROCK-II assay | ~3 | [6] |
| ROCK-I | 56 | - | - | [6] |
Key Signaling Pathways and Mechanism of Action
The potential therapeutic value of this compound can be understood by examining the signaling pathways regulated by its putative targets.
Aurora Kinase Pathway in Mitosis
Aurora kinases are critical regulators of cell division.[3] Their abnormal expression is linked to chromosomal instability and cancer.[3] AT9283 exerts its anticancer effects by inhibiting Aurora A and B, leading to mitotic arrest and apoptosis.[5]
ROCK Signaling Pathway
Rho-associated kinases (ROCK1 and ROCK2) are key effectors of the small GTPase RhoA and play a crucial role in regulating the actin cytoskeleton.[6] Inhibition of ROCK is a therapeutic strategy for various conditions, including hypertension and glaucoma.
Experimental Protocols for Bioactivity Assessment
To empirically determine the bioactivity of this compound, a tiered experimental approach is recommended. This begins with in vitro biochemical assays against a panel of kinases, followed by cell-based assays to determine cellular potency and cytotoxicity, and finally, in vivo models for efficacy evaluation.
Experimental Workflow
Protocol 1: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to quantify the binding affinity of the test compound to a target kinase.[7]
Principle: The assay measures the displacement of an Alexa Fluor™ 647-labeled tracer from the kinase active site by a competitive inhibitor. A europium (Eu)-labeled anti-tag antibody binds to the kinase, and when the tracer is also bound, FRET occurs. An inhibitor disrupts this interaction, leading to a decrease in the FRET signal.[7]
Materials:
-
Target Kinase (e.g., Aurora A, ROCK-II, IRAK4)
-
LanthaScreen™ Eu-anti-Tag Antibody (Thermo Fisher Scientific)[7]
-
Kinase Tracer specific for the target kinase (Thermo Fisher Scientific)[7]
-
1X Kinase Buffer A (Thermo Fisher Scientific)[7]
-
Test Compound and Control Inhibitor (e.g., AT9283) serially diluted in DMSO.
-
384-well assay plates (low volume, non-binding surface).
-
TR-FRET enabled plate reader.
Procedure:
-
Prepare 3X Compound Solutions: Create a serial dilution of the test compound in 100% DMSO. Then, prepare a 3X intermediate dilution in 1X Kinase Buffer A. The final DMSO concentration in the assay should be ≤1%.[8]
-
Prepare 3X Kinase/Antibody Mixture: Dilute the kinase and Eu-labeled antibody in 1X Kinase Buffer A to 3 times the final desired concentration (e.g., 15 nM kinase, 6 nM antibody).[3]
-
Prepare 3X Tracer Solution: Dilute the Alexa Fluor™ 647-labeled tracer in 1X Kinase Buffer A to 3 times the final desired concentration.[3]
-
Assay Assembly: In a 384-well plate, add the components in the following order for a final volume of 15 µL:
-
5 µL of 3X compound solution.
-
5 µL of 3X kinase/antibody mixture.
-
5 µL of 3X tracer solution.[3]
-
-
Incubation: Mix the plate gently, cover to protect from light, and incubate at room temperature for 60 minutes.[9]
-
Data Acquisition: Read the plate on a TR-FRET plate reader, measuring the emission at both the donor (Europium) and acceptor (Alexa Fluor 647) wavelengths.
-
Data Analysis: Calculate the emission ratio. Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
Protocol 2: Cell Viability and Cytotoxicity (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10]
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial NAD(P)H-dependent oxidoreductases in living cells to form an insoluble purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[11]
Materials:
-
Cancer cell line (e.g., HCT116, HT-29 colorectal cancer cells).
-
Complete cell culture medium (e.g., McCoy's 5A with 10% FBS).
-
MTT solution (5 mg/mL in sterile PBS).[12]
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).[13]
-
96-well flat-bottom tissue culture plates.
-
Multi-channel pipette.
-
Microplate spectrophotometer.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle-only (e.g., 0.1% DMSO) and medium-only controls. Incubate for 72 hours.
-
MTT Addition: Add 10 µL of the 12 mM MTT stock solution to each well.[14]
-
Incubation: Incubate the plate at 37°C for 4 hours.[13]
-
Formazan Solubilization: After incubation, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix thoroughly by pipetting up and down.[14]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[12]
-
Data Analysis: Subtract the background absorbance from the medium-only control. Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the compound concentration and determine the GI50 (concentration for 50% growth inhibition).
Protocol 3: In Vivo Tumor Xenograft Model
This protocol outlines a subcutaneous xenograft model in immunocompromised mice to evaluate the in vivo antitumor efficacy of the test compound.[15]
Principle: Human cancer cells are implanted subcutaneously into immunocompromised mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time to assess efficacy.[16]
Materials:
-
Immunocompromised mice (e.g., athymic Nude or NSG mice).
-
Human cancer cells (e.g., HT-29).[16]
-
Sterile PBS and Matrigel (optional).
-
Test compound formulated for oral gavage or intravenous injection.
-
Vehicle control.
-
Digital calipers.
-
Appropriate animal housing and handling facilities.
Procedure:
-
Cell Implantation: Harvest cultured cancer cells and resuspend them in sterile PBS (or a PBS/Matrigel mixture) at a concentration of 2-5 x 10^6 cells per 100 µL. Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.[16]
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors become palpable, measure their length (L) and width (W) with digital calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (W² x L) / 2.[15]
-
Randomization and Treatment: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-12 mice per group).[16] Administer the test compound and vehicle control according to the desired dosing schedule (e.g., daily oral gavage). Monitor animal body weight as an indicator of toxicity.[15]
-
Efficacy Endpoint: Continue treatment and monitoring until tumors in the control group reach a predetermined maximum size.
-
Data Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis). Plot the mean tumor volume over time for each group to assess tumor growth inhibition.
Conclusion and Future Directions
The pyrazole-4-carboxamide scaffold is a proven platform for the development of potent and selective kinase inhibitors. Based on its structural characteristics, This compound represents a promising candidate for investigation within this class. The logical first step is to screen it against a panel of therapeutically relevant kinases, particularly those like Aurora, ROCK, and IRAK4, where related pyrazole-4-carboxamides have demonstrated significant activity.[4][6][17]
The experimental protocols detailed in this guide provide a robust framework for a comprehensive evaluation of its bioactivity, from initial biochemical profiling to in vivo efficacy studies. Positive results from these assays would warrant further investigation into its mechanism of action, selectivity profile, and potential as a lead compound for the development of novel therapeutics.
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Navigating the Labyrinth of Target Validation: A Comparative Guide for the Novel Compound "Ethyl 5-carbamoyl-1-methyl-1H-pyrazole-4-carboxylate"
In the intricate world of drug discovery, the journey from a promising bioactive small molecule to a clinically effective therapeutic is fraught with challenges. A pivotal and often formidable step in this process is target identification and validation.[1][2] This guide is designed for researchers, scientists, and drug development professionals, offering an in-depth, objective comparison of key target validation methodologies. We will use the novel compound, Ethyl 5-carbamoyl-1-methyl-1H-pyrazole-4-carboxylate , as a case study to illustrate the practical application and comparative strengths of these techniques. While this specific molecule is presented here as a hypothetical bioactive agent, the principles and protocols discussed are universally applicable to the target validation of any new chemical entity.
The Enigma of a New Molecule: Profile of this compound
Let us consider this compound, a molecule with a pyrazole scaffold, a common motif in medicinal chemistry. Its structure suggests potential interactions with a variety of biological targets. However, without empirical data, its mechanism of action remains a black box. The primary challenge is to identify its direct molecular target(s) within the complex cellular environment and to validate that engagement with this target is responsible for its biological effects.
Molecular Structure:
This guide will navigate three powerful and widely used target validation strategies: the Cellular Thermal Shift Assay (CETSA), genetic knockdown using RNA interference (siRNA), and chemical proteomics. Each method offers a unique lens through which to view the interaction of our compound with the cellular machinery.
A Comparative Analysis of Target Validation Methodologies
The choice of a target validation method is a critical decision in the drug discovery pipeline, contingent on factors such as the nature of the target, available resources, and the specific research question at hand.[3] We will now delve into the principles, protocols, and comparative advantages of three leading techniques.
Cellular Thermal Shift Assay (CETSA): A Measure of Direct Engagement
CETSA is a biophysical assay that provides direct evidence of a compound's binding to its target protein within the native cellular context.[4][5][6] The underlying principle is that the binding of a ligand, such as our pyrazole compound, often stabilizes the target protein, making it more resistant to heat-induced denaturation.[7][8] This thermal stabilization can be quantified to confirm target engagement.[9]
Causality in Experimental Design: The choice to use CETSA is often driven by the need for label-free detection of target engagement in intact cells, which is a more physiologically relevant environment compared to assays with purified proteins.[4][10] This method is particularly valuable for confirming that a compound reaches and binds to its intracellular target.[7]
The workflow for a CETSA experiment is conceptually straightforward, involving a heat challenge followed by quantification of the remaining soluble target protein.[6][11]
Caption: A simplified workflow of the Cellular Thermal Shift Assay (CETSA).
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) and incubate under normal cell culture conditions.
-
Heat Challenge: After incubation, subject the cell suspensions to a precise temperature gradient for a short duration (typically 3 minutes).[11]
-
Cell Lysis: Immediately after the heat challenge, lyse the cells using a suitable lysis buffer, often through freeze-thaw cycles.
-
Separation of Fractions: Separate the soluble protein fraction from the precipitated (aggregated) proteins by centrifugation at high speed.
-
Protein Quantification: Carefully collect the supernatant (soluble fraction) and determine the protein concentration.
-
Analysis: Analyze the amount of the specific target protein remaining in the soluble fraction using methods like Western blotting or mass spectrometry.[10]
-
Data Interpretation: Plot the percentage of soluble protein against temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.
Table 1: Comparison of CETSA with other methods
| Feature | Cellular Thermal Shift Assay (CETSA) |
| Principle | Ligand-induced thermal stabilization of the target protein. |
| Key Advantage | Label-free, confirms target engagement in intact cells.[6][8] |
| Limitations | Not all ligand binding events result in a detectable thermal shift. |
| Throughput | Can be adapted for higher throughput (CETSA HT).[12] |
| Data Output | Melting curves and thermal shift values (ΔTagg).[10] |
Genetic Approaches: siRNA Knockdown for Phenotypic Validation
Genetic methods, such as RNA interference (RNAi) using small interfering RNAs (siRNAs), are powerful tools for validating whether the modulation of a specific target is responsible for the observed phenotype of a compound.[2][13] By transiently silencing the gene encoding the putative target protein, one can assess if the biological effect of the compound is diminished or abolished.[14][15]
Causality in Experimental Design: The rationale behind using siRNA is to establish a causal link between the target protein and the compound's activity. If knocking down the target mimics or occludes the compound's effect, it provides strong evidence for on-target action. This method is crucial for distinguishing on-target from off-target effects.[16][17]
The process involves introducing a specific siRNA into cells to degrade the target mRNA, followed by assessing the phenotypic response to the compound.
Caption: Workflow for target validation using siRNA knockdown.
-
siRNA Design and Synthesis: Design and obtain at least two independent siRNA sequences targeting the mRNA of the putative target gene, along with a non-targeting control siRNA.
-
Cell Seeding: Plate cells at a density that will be approximately 70% confluent at the time of transfection.[16]
-
Transfection: Transfect the cells with the target-specific siRNAs and the non-targeting control using a suitable transfection reagent.
-
Incubation for Knockdown: Incubate the cells for 24-72 hours to allow for the degradation of the target mRNA and subsequent reduction in protein levels.
-
Knockdown Validation: Harvest a subset of the cells to confirm the knockdown efficiency at both the mRNA (by qPCR) and protein (by Western blot) levels.[17]
-
Compound Treatment: Treat the remaining siRNA-transfected cells with this compound at a relevant concentration.
-
Phenotypic Assay: After an appropriate incubation period with the compound, perform the relevant phenotypic assay (e.g., cell proliferation assay, apoptosis assay).
-
Data Analysis: Compare the effect of the compound in cells with the knocked-down target versus cells treated with the non-targeting control siRNA. A significant reduction in the compound's effect in the knockdown cells validates the target.
Table 2: Comparison of siRNA Knockdown with other methods
| Feature | siRNA Knockdown |
| Principle | Post-transcriptional gene silencing by RNA interference.[15] |
| Key Advantage | Directly links a target to a cellular phenotype.[2] |
| Limitations | Potential for off-target effects and incomplete knockdown.[18] |
| Throughput | Can be adapted for high-throughput screening.[19] |
| Data Output | Comparison of phenotypic response in knockdown vs. control cells. |
A related and more permanent genetic validation method is CRISPR-Cas9 gene editing, which introduces mutations to knock out the target gene.[14] While powerful, it can be more time-consuming and may not be suitable for essential genes.[14][18] Validation of CRISPR editing can be performed using methods like the T7 endonuclease I assay or sequencing.[20]
Chemical Proteomics: Unbiased Identification of Binding Partners
Chemical proteomics is a powerful approach for the unbiased identification of a small molecule's protein targets from a complex biological sample.[21][22][23] This technique typically involves creating a chemical probe by modifying the compound of interest with a tag for enrichment and a reactive group for covalent linkage to its binding partners.[21]
Causality in Experimental Design: This method is employed when the target of a bioactive compound is completely unknown. By "fishing" for binding partners in a cellular lysate, it provides a direct route to identifying potential targets that can then be further validated by other methods.[24][25]
The general workflow involves probe synthesis, affinity capture of target proteins, and identification by mass spectrometry.
Caption: A generalized workflow for target identification using chemical proteomics.
-
Probe Synthesis: Synthesize a derivative of this compound that incorporates a linker and an affinity handle (e.g., biotin) at a position that is not critical for its biological activity.
-
Immobilization: Immobilize the biotinylated probe onto streptavidin-coated beads.
-
Cell Lysate Preparation: Prepare a native cell lysate from the cell line of interest.
-
Affinity Pulldown: Incubate the immobilized probe with the cell lysate to allow for the binding of target proteins. A control experiment with beads alone or with an inactive analogue of the compound should be run in parallel.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins from the beads.
-
Sample Preparation for Mass Spectrometry: Prepare the eluted proteins for mass spectrometry analysis, typically involving reduction, alkylation, and tryptic digestion.
-
LC-MS/MS Analysis: Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.
-
Data Analysis: Compare the proteins identified in the compound pulldown with those from the control experiments to identify specific binding partners.
Table 3: Comparison of Chemical Proteomics with other methods
| Feature | Chemical Proteomics |
| Principle | Affinity-based enrichment of binding partners for identification.[23] |
| Key Advantage | Unbiased, proteome-wide identification of direct targets.[24] |
| Limitations | Requires chemical modification of the compound; can miss transient or weak interactions. |
| Throughput | Lower throughput, requires specialized equipment (mass spectrometer). |
| Data Output | A list of potential protein targets.[22] |
Synthesizing the Evidence: A Comparative Summary
To aid in the selection of the most appropriate target validation strategy, the following table provides a side-by-side comparison of the three methodologies discussed.
Table 4: Overall Comparison of Target Validation Methodologies
| Methodology | Principle | Primary Question Answered | Key Advantages | Key Limitations |
| CETSA | Ligand-induced thermal stabilization.[8] | Does my compound bind to the target in a cell? | Label-free; confirms direct intracellular engagement; physiologically relevant.[6][8] | Not all binding events cause a thermal shift; can be low throughput. |
| siRNA Knockdown | Post-transcriptional gene silencing.[15] | Is the target responsible for the compound's phenotype? | Establishes a causal link between target and phenotype; good for validating hits from screens.[2] | Potential for off-target effects; incomplete knockdown can lead to ambiguous results.[18] |
| Chemical Proteomics | Affinity-based enrichment of binding partners.[23] | What are the direct binding partners of my compound? | Unbiased, proteome-wide target identification; discovers novel targets.[24] | Requires chemical modification of the compound; may identify non-functional binders; can miss weak interactions. |
Conclusion: An Integrated Approach to Target Validation
The validation of a drug target is a multifaceted process that often requires an orthogonal approach, integrating data from several complementary techniques.[13] For our hypothetical compound, this compound, a logical progression might involve an initial unbiased screen using chemical proteomics to generate a list of potential binding partners. Promising candidates from this screen could then be rigorously tested for direct engagement in intact cells using CETSA. Finally, the functional relevance of the confirmed target(s) would be established through siRNA or CRISPR-mediated knockdown, linking target engagement to the observed cellular phenotype.
By understanding the strengths and limitations of each method, researchers can design a robust and efficient target validation cascade, increasing the confidence in a chosen target and ultimately, the probability of success in the long and arduous path of drug development.[1]
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Comparative Efficacy Analysis of Ethyl 5-carbamoyl-1-methyl-1H-pyrazole-4-carboxylate Against Known Standards in Oncology and Inflammation
This guide provides a comparative analysis of the potential efficacy of Ethyl 5-carbamoyl-1-methyl-1H-pyrazole-4-carboxylate against established standards in the fields of oncology and inflammation. Due to a lack of direct experimental data on this specific molecule, this report leverages efficacy data from structurally analogous pyrazole derivatives to provide a scientifically grounded, albeit inferred, comparison. The insights herein are intended for researchers, scientists, and professionals in drug development.
Introduction
The pyrazole scaffold is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer and anti-inflammatory properties.[1][2][3] this compound belongs to this versatile class of compounds. While direct efficacy studies on this specific molecule are not publicly available, analysis of its structural analogues provides a strong basis for predicting its potential therapeutic applications and performance against current standards of care.
This guide will focus on two key therapeutic areas where pyrazole derivatives have shown significant promise:
-
Oncology: Comparing the potential cytotoxic effects with the standard chemotherapeutic agent, Doxorubicin.
-
Inflammation: Evaluating the potential anti-inflammatory activity against the well-known selective COX-2 inhibitor, Celecoxib.
The comparisons are based on in vitro data from published studies on closely related pyrazole-4-carboxamide and pyrazole-4-carboxylate derivatives. It is crucial to underscore that these data are presented as a proxy to forecast the potential efficacy of this compound, and direct experimental validation is necessary.
Anticancer Efficacy: A Comparative Outlook
Numerous pyrazole derivatives have been investigated for their potential as anticancer agents, with several exhibiting potent cytotoxic activity against various cancer cell lines.[1][2] The mechanism of action for many of these compounds involves the inhibition of critical cellular processes such as cell division and signaling pathways essential for tumor growth.[4]
Standard of Comparison: Doxorubicin
Doxorubicin is a widely used anthracycline antibiotic for cancer chemotherapy. Its primary mechanism of action involves intercalation into DNA, thereby inhibiting topoisomerase II and preventing the replication and transcription of DNA in cancer cells.[5][6][7] This disruption of DNA replication ultimately leads to cell cycle arrest and apoptosis.
Efficacy of Structurally Similar Pyrazole Derivatives
Recent studies have highlighted the anticancer potential of pyrazole-4-carboxamide analogues. For instance, one study reported a series of novel pyrazole-4-carboxamide derivatives, with compound 6k showing significant cytotoxicity against HeLa (cervical cancer) and HepG2 (liver cancer) cell lines, with IC50 values of 0.43 µM and 0.67 µM, respectively.[4] This compound was found to selectively inhibit Aurora kinases A and B, which are crucial for cell division.[4] Another study on indole derivatives linked to a pyrazole moiety found that compounds 33 and 34 exhibited potent inhibition of various cancer cell lines, with IC50 values often lower than Doxorubicin.[2]
Data Summary: Anticancer Activity
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Doxorubicin (Standard) | HCT116 (Colon) | 3.676 | [2] |
| MCF7 (Breast) | 4.162 | [2] | |
| HepG2 (Liver) | 3.832 | [2] | |
| Pyrazole Analogue 6k | HeLa (Cervical) | 0.43 | [4] |
| HepG2 (Liver) | 0.67 | [4] | |
| Pyrazole Analogue 33 | HCT116 (Colon) | < 23.7 | [2] |
| Pyrazole Analogue 34 | HCT116 (Colon) | < 23.7 | [2] |
Note: The data for pyrazole analogues are from different studies and are presented here for comparative purposes. The efficacy of this compound would need to be determined experimentally.
Signaling Pathway and Experimental Workflow
Caption: Simplified signaling pathways for pyrazole analogues and Doxorubicin in cancer cells.
Caption: A typical experimental workflow for determining the IC50 of a compound on cancer cell lines.
Anti-inflammatory Efficacy: A Comparative Outlook
The pyrazole moiety is a core component of several anti-inflammatory drugs, most notably Celecoxib, a selective COX-2 inhibitor.[8][9] The anti-inflammatory effects of pyrazole derivatives are primarily attributed to their ability to inhibit the production of prostaglandins, which are key mediators of inflammation.[10]
Standard of Comparison: Celecoxib
Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[8][9] COX-2 is induced during inflammation and is responsible for the synthesis of prostaglandins that mediate pain and inflammation.[10] By selectively targeting COX-2, Celecoxib reduces inflammation with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[11]
Efficacy of Structurally Similar Pyrazole Derivatives
Several studies have demonstrated the potent anti-inflammatory activity of pyrazole derivatives. For example, a series of 3,5-diarylpyrazoles showed potent COX-2 inhibition with an IC50 value as low as 0.01 µM.[12] Another study on pyrazole-thiazole hybrids reported dual inhibition of COX-2 and 5-lipoxygenase (5-LOX), with IC50 values of 0.03 µM and 0.12 µM, respectively, leading to a 75% reduction in edema in an animal model.[12]
Data Summary: Anti-inflammatory Activity
| Compound | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Celecoxib (Standard) | COX-2 | ~0.04 | ~30 | [11] |
| 3,5-diarylpyrazole | COX-2 | 0.01 | - | [12] |
| Pyrazole-thiazole hybrid | COX-2 | 0.03 | - | [12] |
| 3-(trifluoromethyl)-5-arylpyrazole | COX-2 | 0.02 | 225 | [12] |
Note: The data for pyrazole analogues are from different studies and are presented here for comparative purposes. The efficacy and selectivity of this compound would need to be determined experimentally.
Signaling Pathway and Experimental Workflow
Caption: The role of COX-2 in inflammation and the inhibitory action of Celecoxib and pyrazole analogues.
Caption: A general workflow for an in vitro COX inhibition assay.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells (e.g., HeLa, HepG2) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) and the standard drug (e.g., Doxorubicin) in culture medium. Replace the existing medium with the medium containing the compounds and incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
In Vitro COX Inhibition Assay
-
Enzyme and Compound Preparation: Prepare solutions of purified COX-1 and COX-2 enzymes and serial dilutions of the test compound (e.g., this compound) and the standard drug (e.g., Celecoxib).
-
Pre-incubation: Pre-incubate the enzymes with the test compounds or vehicle control for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.
-
Reaction Termination: Stop the reaction after a defined period by adding an acid solution.
-
Prostaglandin Quantification: Measure the amount of prostaglandin E2 (PGE2) produced using a suitable method, such as an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Calculate the percentage of COX inhibition for each compound concentration relative to the vehicle control. Determine the IC50 values for both COX-1 and COX-2 and calculate the COX-2 selectivity index (IC50 COX-1 / IC50 COX-2).
Conclusion
While direct experimental evidence for the efficacy of this compound is currently unavailable, the analysis of its structural analogues provides a strong rationale for its potential as both an anticancer and an anti-inflammatory agent. The pyrazole-4-carboxamide and -carboxylate scaffolds have consistently demonstrated potent biological activities in these therapeutic areas. The provided comparative data and experimental protocols offer a solid foundation for initiating further investigation into the therapeutic potential of this specific molecule. Future in vitro and in vivo studies are essential to definitively characterize its efficacy and selectivity profile against established standards.
References
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- Gewirtz, D. A. (1999). A critical evaluation of the mechanisms of action proposed for the antitumor effects of the anthracycline antibiotics adriamycin and daunorubicin. Biochemical pharmacology, 57(7), 727-741.
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Celecoxib. In: Wikipedia. Retrieved from [Link]
- Thorn, C. F., Oshiro, C., Marsh, S., Hernandez-Boussard, T., McLeod, H., Klein, T. E., & Altman, R. B. (2011). Doxorubicin pathways: pharmacodynamics and adverse effects. Pharmacogenetics and genomics, 21(7), 440.
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Celecoxib Pathway, Pharmacodynamics. (n.d.). PharmGKB. Retrieved from [Link]
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Celebrex (Celecoxib) Pharmacology. (n.d.). News-Medical.Net. Retrieved from [Link]
- Daddiouaissa, D., & Singh, G. (2024). Celecoxib. In StatPearls.
- Whirl-Carrillo, M., McDonagh, E. M., Hebert, J. M., Gong, L., Sangkuhl, K., Thorn, C. F., Altman, R. B., & Klein, T. E. (2012). Celecoxib pathways: pharmacokinetics and pharmacodynamics. Pharmacogenetics and genomics, 22(4), 310.
- Yevale, D., Teraiya, N., Lalwani, T., Dalasaniya, M., Patel, S. K., Dixit, N., ... & Zhang, J. (2024). Discovery of new pyrazole-4-carboxamide analogues as potential anticancer agents targeting dual aurora kinase A and B. European Journal of Medicinal Chemistry, 280, 116917.
- Discovery of new pyrazole-4-carboxamide analogues as potential anticancer agents targeting dual Aurora kinase A and B. (n.d.).
- anticancer IC 50 values of the eight compounds using MTT assay against the human breast cancer cells. (n.d.).
- Al-Ostoot, F. H., Al-Qawasmeh, R. A., Al-Daffash, R. M., Al-Zoubi, R. M., Al-Far, R. H., & Al-Qirim, T. M. (2023). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Pharmaceuticals, 16(2), 299.
- Ali, M. A., Ismail, N. H., Choon, T. S., & Wei, A. C. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(15), 5773.
- Tsolaki, E., & Geronikaki, A. (2020).
- Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2023). Encyclopedia.pub.
- From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Deriv
- Pyrazole as an anti-inflammatory scaffold. (2022).
- Anti-inflammatory activity of pyrazoline derivatives (IC 50 in µg/mL). (n.d.).
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A Senior Application Scientist's Guide to the Structure-Activity Relationship of the Pyrazole-4-Carboxylate Scaffold
Topic: Comparative Analysis of Ethyl 5-carbamoyl-1-methyl-1H-pyrazole-4-carboxylate and Its Analogs
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrazole Core as a Privileged Scaffold
The 1H-pyrazole is a five-membered aromatic heterocycle that has earned the status of a "privileged scaffold" in medicinal chemistry. Its unique electronic properties, including the ability of its adjacent nitrogen atoms to act as both hydrogen bond donors (at N1-H) and acceptors (at N2), make it a versatile framework for designing molecules that can precisely interact with a wide array of biological targets.[1][2] Pyrazole-containing drugs have been successfully developed for a range of conditions, from inflammation (e.g., Celecoxib) to cancer and cardiovascular diseases.[2][3]
This guide focuses on the structure-activity relationship (SAR) of a specific, multi-functionalized pyrazole: This compound . While SAR data on this exact molecule is not extensively published, its constituent parts are well-represented in numerous high-impact studies. By dissecting this molecule into its core components and comparing them with published analogs, we can construct a robust, data-driven analysis of its likely biological potential and guide future optimization efforts. We will explore its relationship with inhibitors of key enzymes such as Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and c-Jun N-terminal kinase (JNK-1), where similar structures have shown significant activity.[4][5]
Part 1: Deconstructing the Core - An Analysis of Key Functional Groups
The biological activity of a molecule is dictated by the spatial arrangement and electronic nature of its functional groups. We will analyze the SAR of our lead compound by examining each substitution position independently.
The N1-Position: The Importance of the Methyl Group
The substitution at the N1 position of the pyrazole ring is critical for modulating potency, selectivity, and pharmacokinetic properties. In our lead compound, this position is occupied by a methyl group.
Expertise & Experience: The N1 substituent directly influences the orientation of other groups and can form crucial interactions with the target protein. A methyl group is often an optimal starting point; it is small, lipophilic, and prevents the formation of N1-H tautomers, which can lead to a mixture of isomers and ambiguous SAR.[2]
Trustworthiness (Comparative Data): In a series of IRAK4 inhibitors, the N-(3-carbamoyl-1-methyl-1H-pyrazol-4-yl) moiety was identified as a promising lead structure, underscoring the compatibility of the N1-methyl group within a kinase binding site.[4] In other studies on pyrazole-based inhibitors, variation at the N1 position has shown dramatic effects. For instance, in the development of ALKBH1 inhibitors, various aryl and substituted benzyl groups were explored at the N1 position, demonstrating that this site can accommodate much larger groups to exploit additional binding pockets.[6]
Key SAR Insights for the N1-Position:
-
Small Alkyl Groups (e.g., Methyl): Often confer a good balance of potency and metabolic stability. They lock the tautomeric form and provide a neutral, space-filling interaction.
-
Hydrogen (N1-H): Allows the molecule to act as a hydrogen bond donor but can lead to multiple tautomers. It is often replaced to simplify SAR.
-
Large/Aromatic Groups (e.g., Phenyl, Benzyl): Can significantly increase potency if a corresponding hydrophobic pocket is available in the target protein. However, they can also introduce steric hindrance or unfavorable pharmacokinetic properties.
The C4-Position: The Role of the Ethyl Carboxylate
The C4-position is decorated with an ethyl carboxylate group (-COOEt). This group is a hydrogen bond acceptor and its ester nature makes it a potential pro-drug handle.
Expertise & Experience: An ethyl ester at this position often serves to balance solubility and cell permeability. The carbonyl oxygen can form a key hydrogen bond with backbone amides in a protein active site. Furthermore, intracellular esterases can hydrolyze the ethyl ester to the corresponding carboxylic acid, which may be the active form of the molecule, forming stronger ionic or hydrogen bond interactions.
Trustworthiness (Comparative Data): The strategy of using an ester as a pro-drug to improve cell permeability for a carboxylic acid inhibitor was successfully employed in the development of ALKBH1 inhibitors.[6] The ester compound 29E showed remarkably improved cellular activity against gastric cancer cell lines compared to its carboxylic acid parent 29.[6] Conversely, in studies of JNK-1 inhibitors, pyrazole carboxylic acids were converted to various amides, indicating that this position is a prime site for modification to tune activity and properties.[5]
Key SAR Insights for the C4-Position:
-
Ethyl Carboxylate (-COOEt): Good for cell permeability, acts as an H-bond acceptor. Can be a pro-drug.
-
Carboxylic Acid (-COOH): The hydrolyzed, active form. Can form strong ionic and hydrogen bonds but may have poorer cell permeability.
-
Amides (-CONH2, -CONHR): Replaces the ester with a group that has both H-bond donor and acceptor capabilities, potentially forming different or stronger interactions.
The C5-Position: The Critical Carbamoyl Group
The C5-position features a primary amide, or carbamoyl group (-CONH2). This is arguably one of the most important functional groups for biological activity in this scaffold.
Expertise & Experience: A primary amide is a powerful and versatile functional group. The -NH2 moiety can act as a hydrogen bond donor, while the carbonyl oxygen is an excellent hydrogen bond acceptor. This dual nature allows it to form multiple, specific interactions within a protein binding site, often acting as a "hinge-binding" motif in kinases.
Trustworthiness (Comparative Data): The importance of the carbamoyl group is highlighted in the discovery of IRAK4 inhibitors, where the N-(3-carbamoyl-1-methyl-1H-pyrazol-4-yl) fragment was a key part of the lead compound.[4] In many kinase inhibitors, a similar amide group is responsible for anchoring the molecule to the hinge region of the ATP binding site. Replacing the C5-carbamoyl group with a non-hydrogen bonding group like a cyano (-CN) or simply hydrogen would likely result in a significant loss of potency. While not directly at the C5 position, studies on 1-methyl-1H-pyrazole-5-carboxamides have shown this class of compounds to possess potent biological activity, though they can also exhibit off-target mitochondrial toxicity, an important consideration for drug development.[7]
Part 2: Comparative Data Analysis
To contextualize the SAR, the following table summarizes data from related pyrazole inhibitors targeting different enzymes. This comparison illustrates how modifications at each position affect inhibitory potency.
| Compound/Fragment | Target | Key Structural Features | Activity (IC₅₀) | Reference |
| Lead Scaffold Analog | IRAK4 | N-(3-carbamoyl-1-methyl -1H-pyrazol-4-yl) core | Potent Lead | [4] |
| Analog 1 (ALKBH1) | ALKBH1 | 1H-Pyrazole-4-carboxylic acid core with large N1-aryl group | 0.031 µM | [6] |
| Analog 1E (Prodrug) | ALKBH1 | Ethyl Ester of Analog 1 | Improved Cellular Activity | [6] |
| Analog 2 (JNK-1) | JNK-1 | Pyrazole-4-carboxamide core | < 10 µM | [5] |
| Analog 3 (Meprin α) | Meprin α | 3,4,5-substituted pyrazole with C4-hydroxamate | Low nM range | [8] |
This table is illustrative, compiling data from different studies on related scaffolds to highlight SAR principles.
Part 3: Visualizing the Structure-Activity Relationship
The following diagrams, generated using DOT language, summarize the key SAR findings and a typical experimental workflow.
SAR Summary Diagram
Caption: Key SAR points for the substituted pyrazole scaffold.
General Kinase Inhibition Assay Workflow
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β - PMC [pmc.ncbi.nlm.nih.gov]
Guide to Cross-Reactivity Profiling for Novel Pyrazole Carboxamide Compounds: A Case Study Using Ethyl 5-carbamoyl-1-methyl-1H-pyrazole-4-carboxylate
An objective comparison guide by a Senior Application Scientist.
Introduction: The Imperative of Selectivity in Drug Discovery
In the quest for novel therapeutics, the potency of a lead compound against its intended target is only half the story. The other, equally critical, half is its selectivity. Off-target interactions, often referred to as cross-reactivity, are a primary cause of unforeseen toxicities and a major contributor to late-stage clinical trial failures. Therefore, a rigorous and early assessment of a compound's selectivity profile is not merely a regulatory hurdle but a fundamental component of a rational drug design strategy.
This guide provides a comprehensive framework for establishing the cross-reactivity profile of a novel chemical entity. We will use Ethyl 5-carbamoyl-1-methyl-1H-pyrazole-4-carboxylate as a representative example of a substituted pyrazole, a privileged scaffold in medicinal chemistry found in drugs like Celecoxib and Sildenafil. The methodologies and logical workflows detailed herein are designed to provide a robust, data-driven understanding of a compound's interaction landscape, enabling informed decisions in drug development.
Part 1: Structural Triage and In Silico Prediction
Before committing to expensive and time-consuming wet lab experiments, a thorough analysis of the molecule's structure can provide valuable clues about potential off-target liabilities. The structure of this compound contains several key features: a central pyrazole ring, a carboxamide group, and an ethyl ester.
-
Pyrazole Core: This heterocyclic ring is a known pharmacophore that can interact with a variety of protein families, most notably kinases and cyclooxygenases (COX).
-
Carboxamide Moiety: This group is an excellent hydrogen bond donor and acceptor, capable of forming interactions with a wide range of enzyme active sites and receptor binding pockets.
This initial structural assessment informs the design of our screening strategy. We can employ in silico tools to screen the compound against vast libraries of protein structures. These computational methods, such as molecular docking or pharmacophore similarity searching, can predict potential binding partners.
Key Actionable Insight: While not a substitute for experimental data, in silico results are invaluable for hypothesis generation. They can highlight specific protein families (e.g., kinases, GPCRs, phosphodiesterases) that warrant closer investigation in subsequent experimental screens, allowing for a more targeted and cost-effective approach.
Part 2: The Tiered Experimental Workflow for Cross-Reactivity Profiling
A multi-tiered approach is the most efficient method for profiling, starting with a broad screen to identify potential "hits" and progressing to more specific, functional assays to confirm and characterize these interactions.
Figure 1: A tiered workflow for systematic cross-reactivity profiling.
Tier 1: Broad Panel Screening
The cornerstone of an initial cross-reactivity assessment is a broad panel screen. Commercially available panels, such as the Eurofins SafetyScreen or CEREP BioPrint, offer a standardized and efficient way to test a compound against hundreds of diverse molecular targets in a single experiment. These panels typically include:
-
G-Protein Coupled Receptors (GPCRs)
-
Kinases
-
Ion Channels
-
Transporters
-
Nuclear Receptors
-
Enzymes (e.g., Phosphodiesterases, Proteases)
Experimental Protocol: General Radioligand Binding Assay
-
Objective: To determine if the test compound displaces a known radiolabeled ligand from a target receptor.
-
Materials: Test compound (this compound), cell membranes or purified receptor expressing the target, radioligand (e.g., ³H- or ¹²⁵I-labeled), scintillation fluid, filter plates, buffer solutions.
-
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the reaction buffer.
-
Add the test compound to achieve a final concentration (typically 10 µM for a single-point screen).
-
Add the cell membranes or purified receptor preparation.
-
Add the radioligand at a concentration near its dissociation constant (Kd).
-
Incubate the plate for a specified time (e.g., 60 minutes) at room temperature to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well through a filter mat using a cell harvester to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer.
-
Allow the filters to dry, then add scintillation cocktail.
-
Count the radioactivity on each filter using a scintillation counter.
-
-
Data Analysis: The percent inhibition is calculated by comparing the counts in the presence of the test compound to the control wells (vehicle only) and wells containing a known inhibitor (non-specific binding).
-
% Inhibition = 100 * (1 - [Sample_cpm - NonSpecific_cpm] / [TotalBinding_cpm - NonSpecific_cpm])
-
A commonly accepted threshold for a "hit" in these screens is >50% inhibition or displacement at a 10 µM concentration.
Tier 2: Hit Confirmation and Potency Determination
Any target identified as a "hit" in the primary screen must be validated. The single-point concentration used in broad panels can be misleading and does not provide information about potency. Therefore, the next step is to perform concentration-response assays to determine the IC₅₀ (for enzymes/inhibitors) or Kᵢ (for receptor binding) for each validated hit.
Data Presentation: Hypothetical Screening Results
Let's assume our broad screen for this compound yielded the following hits, which we then confirmed with 8-point concentration-response curves.
| Target Class | Target Name | Primary Screen (% Inhibition @ 10µM) | Confirmatory Assay (IC₅₀/Kᵢ, µM) |
| Primary Target | Target X (Hypothetical) | 95% | 0.05 |
| Enzyme | Phosphodiesterase 5 (PDE5) | 88% | 0.75 |
| GPCR | A₁ Adenosine Receptor | 62% | 8.2 |
| Kinase | Cyclin-Dependent Kinase 2 (CDK2) | 55% | 15.1 |
| Ion Channel | hERG | 15% | > 30 |
This table allows for a clear, at-a-glance assessment of selectivity. The selectivity window is the ratio of the off-target potency to the on-target potency. In this hypothetical case, the selectivity for our primary target over PDE5 is 15-fold (0.75 µM / 0.05 µM), while the window over the A₁ adenosine receptor is 164-fold.
Part 3: Functional Validation in a Cellular Context
Demonstrating that a compound binds to an off-target protein is only the first step. The critical question is whether this binding event translates into a functional consequence in a living cell. Cellular assays are essential to determine if the compound acts as an agonist, antagonist, or allosteric modulator at the off-target receptor.
Figure 2: Logic for designing a functional assay for an A₁ adenosine receptor hit.
Experimental Protocol: Cellular cAMP Assay
-
Objective: To determine if the test compound functionally modulates the A₁ adenosine receptor (a Gᵢ-coupled receptor that inhibits adenylyl cyclase, leading to a decrease in cAMP).
-
Materials: A cell line stably expressing the human A₁ adenosine receptor (e.g., CHO-K1), a known A₁ agonist (e.g., NECA), Forskolin (an adenylyl cyclase activator), a commercial cAMP detection kit (e.g., HTRF, ELISA).
-
Procedure:
-
Plate the cells in a 96- or 384-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound (this compound) for a short pre-incubation period.
-
Stimulate the cells with a fixed concentration of Forskolin to elevate basal cAMP levels. For antagonist mode, co-stimulate with an EC₅₀ concentration of the A₁ agonist.
-
Incubate for a specified time (e.g., 30 minutes).
-
Lyse the cells and perform the cAMP measurement according to the kit manufacturer's instructions.
-
-
Data Interpretation:
-
If the compound is an agonist: It will decrease Forskolin-stimulated cAMP levels in a dose-dependent manner.
-
If the compound is an antagonist: It will reverse the cAMP decrease caused by the known A₁ agonist in a dose-dependent manner.
-
If no effect is observed: The binding at this off-target may not have a functional consequence under these conditions, suggesting a lower risk profile for this specific interaction.
-
Conclusion: Synthesizing Data into a Coherent Profile
The ultimate goal of this comprehensive profiling effort is to build a detailed selectivity profile for this compound. By integrating data from in silico predictions, broad panel binding assays, dose-response confirmations, and functional cellular assays, researchers can make a well-informed assessment of the compound's therapeutic potential and liabilities. A compound with a wide selectivity window between its intended target and any functionally relevant off-targets is a far more promising candidate for advancement into preclinical and clinical development. This rigorous, evidence-based approach is fundamental to minimizing risk and increasing the probability of success in the long and arduous journey of drug discovery.
References
-
Title: Off-target toxicity: an important consideration in drug development Source: Expert Opinion on Drug Metabolism & Toxicology URL: [Link]
-
Title: The pyrazole scaffold: a versatile framework in medicinal chemistry Source: Future Medicinal Chemistry URL: [Link]
-
Title: SafetyScreen Services for In Vitro Pharmacology Source: Eurofins Discovery URL: [Link]
-
Title: In Vitro Safety Pharmacology Profiling Source: Charles River Laboratories (formerly CEREP) URL: [Link]
A Senior Application Scientist's Guide to the Structural Confirmation and Comparative Analysis of Ethyl 5-Substituted-1-Methyl-1H-Pyrazole-4-Carboxylates
For researchers, medicinal chemists, and professionals in drug development, the precise structural elucidation of novel heterocyclic compounds is paramount. Pyrazole derivatives, in particular, form the scaffold of numerous pharmacologically active agents, making a comprehensive understanding of their synthesis and characterization essential. This guide provides an in-depth analysis of "Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate," a well-documented and versatile intermediate. We will also explore its closely related, though less common, analogue, "Ethyl 5-carbamoyl-1-methyl-1H-pyrazole-4-carboxylate," offering a comparative perspective for researchers navigating the synthesis of pyrazole-based compound libraries.
Part 1: Structural Confirmation and Identification
The foundational step in any chemical research is the unambiguous confirmation of the molecular structure. For our primary compound of interest, "Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate," a wealth of data is available for robust characterization.
Key Identifiers
For "Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate":
| Identifier | Value | Source |
| CAS Number | 31037-02-2 | , |
| Molecular Formula | C₇H₁₁N₃O₂ | |
| Molecular Weight | 169.18 g/mol | |
| Canonical SMILES | CCOC(=O)C1=CNN(C)C1=N | |
| InChIKey | MEUSJJFWVKBUFP-UHFFFAOYSA-N |
In contrast, "this compound" is not readily found in major chemical databases. However, a related derivative, "ethyl 1-methyl-5-(propylcarbamoyl)-1H-pyrazole-4-carboxylate," is listed on PubChem, which lends credence to the potential existence and synthesis of the parent carbamoyl compound.[1] The differentiation between the primary amine (-NH₂) and the carbamoyl group (-C(=O)NH₂) is critical as it significantly impacts the molecule's electronic properties, hydrogen bonding capabilities, and, consequently, its biological activity and physicochemical properties.
Part 2: Comparative Synthesis Methodologies
The synthesis of substituted pyrazoles is a well-established field, with several strategic approaches available to the synthetic chemist. The choice of method often depends on the availability of starting materials, desired substitution pattern, and scalability.
Established Synthesis of Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate
A common and efficient method for the synthesis of Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate involves the condensation of ethyl (ethoxymethylene)cyanoacetate with methylhydrazine.[2][3] This reaction proceeds via a cyclization mechanism, leading to the formation of the pyrazole ring.
Caption: Synthesis of the target amino-pyrazole.
Alternative Synthetic Strategies for Pyrazole Cores
Beyond this specific synthesis, several other methods are employed for constructing the pyrazole nucleus, each with its own set of advantages and limitations.[4][5][6][7][8]
| Synthesis Method | Description | Advantages | Disadvantages |
| Knorr Pyrazole Synthesis | Condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[4] | Widely applicable, classical method. | Can lead to regioisomeric mixtures with unsymmetrical dicarbonyls.[7] |
| From α,β-Unsaturated Carbonyls | Reaction of α,β-unsaturated aldehydes or ketones with hydrazines.[4] | Versatile, utilizes readily available starting materials. | Often proceeds through a pyrazoline intermediate that requires subsequent oxidation. |
| 1,3-Dipolar Cycloaddition | Reaction of a 1,3-dipole (e.g., diazo compound) with a dipolarophile (e.g., alkyne).[4] | Powerful for constructing the pyrazole ring with high regioselectivity. | Diazo compounds can be hazardous to handle. |
| Microwave-Assisted Synthesis | Utilizes microwave irradiation to accelerate the reaction.[4][5] | Reduced reaction times, improved yields, and cleaner reaction profiles. | Requires specialized microwave reactor equipment. |
Part 3: Comparative Spectroscopic and Physicochemical Data
The structural confirmation of a synthesized compound relies on a suite of analytical techniques. Below is a comparison of the expected and reported data for "Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate."
Spectroscopic Data
| Technique | Key Observations for Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate |
| ¹H NMR | Signals corresponding to the ethyl ester protons (triplet and quartet), a singlet for the N-methyl group, a singlet for the pyrazole ring proton, and a broad singlet for the amino protons. |
| ¹³C NMR | Resonances for the carbonyl carbon of the ester, carbons of the pyrazole ring, the N-methyl carbon, and the carbons of the ethyl group.[9] |
| IR Spectroscopy | Characteristic peaks for N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C=O stretching of the ester (around 1700 cm⁻¹), and C=N and C=C stretching of the pyrazole ring.[10] |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (169.18 m/z).[11] |
For the hypothetical "this compound," we would anticipate key differences in the spectroscopic data:
-
¹H NMR: The appearance of two distinct broad singlets for the -C(=O)NH₂ protons.
-
¹³C NMR: An additional resonance for the carbamoyl carbonyl carbon.
-
IR Spectroscopy: The N-H stretching bands of the primary amide would be present, and an additional C=O stretching band for the amide carbonyl would likely overlap with the ester carbonyl band.
Physicochemical Properties
| Property | Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate | Expected for this compound |
| Melting Point | 96-100 °C[12] | Likely higher due to increased hydrogen bonding potential of the carbamoyl group. |
| Solubility | Soluble in common organic solvents like ethanol and chloroform.[2] | Potentially lower solubility in non-polar solvents and higher solubility in polar protic solvents. |
| pKa | The amino group is basic. | The carbamoyl group is significantly less basic. |
Part 4: Experimental Protocols
For the practical application of this guide, detailed, step-by-step methodologies are provided for the synthesis and characterization of "Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate."
Protocol 1: Synthesis of Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate
Causality: This procedure, adapted from established literature, utilizes a classical condensation/cyclization reaction that is both high-yielding and straightforward to perform in a standard laboratory setting.[2]
Materials:
-
Ethyl(ethoxymethylene)cyanoacetate (1.0 eq)
-
Methylhydrazine (1.0 eq)
-
Ethanol (as solvent)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl(ethoxymethylene)cyanoacetate in ethanol.
-
Slowly add methylhydrazine to the solution at room temperature.
-
Heat the reaction mixture to reflux and maintain for 16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Dry the product under vacuum to yield Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate.
Caption: Experimental workflow for synthesis.
Protocol 2: Characterization by NMR Spectroscopy
Causality: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules, providing detailed information about the chemical environment of each proton and carbon atom.
Procedure:
-
Prepare a sample by dissolving approximately 5-10 mg of the synthesized product in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Acquire a ¹H NMR spectrum to identify the proton signals and their multiplicities.
-
Acquire a ¹³C NMR spectrum to identify the carbon signals.
-
(Optional) Perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) for more complex structures or to confirm assignments.
-
Process and analyze the spectra, comparing the observed chemical shifts and coupling constants with expected values and literature data.
Conclusion
This guide provides a comprehensive framework for the confirmation of the structure of "Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate" and offers a comparative analysis with its potential "carbamoyl" analogue. By understanding the various synthetic methodologies and the nuances of spectroscopic and physicochemical data, researchers can confidently synthesize and characterize novel pyrazole derivatives for their drug discovery and development programs. The provided protocols serve as a practical starting point for laboratory work, emphasizing the importance of rigorous analytical validation in chemical synthesis.
References
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Elgazwy, A. S. H., Nassar, I. F., & Jones, P. G. (2013). Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 8), o1376. [Link]
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Elgazwy, A. S. H., Nassar, I. F., & Jones, P. G. (2013). (PDF) Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. ResearchGate. [Link]
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PrepChem. (n.d.). Synthesis of 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester. [Link]
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PubChem. (n.d.). Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate. National Center for Biotechnology Information. [Link]
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NIST. (n.d.). Ethyl 5-amino-1-methylpyrazole-4-carboxylate. NIST Chemistry WebBook. [Link]
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PubChem. (n.d.). ethyl 1-methyl-5-(propylcarbamoyl)-1H-pyrazole-4-carboxylate. National Center for Biotechnology Information. [Link]
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Putri, D. S., et al. (2021). Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. Pharmaceutical Sciences Asia. [Link]
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Aly, A. A., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(16), 4995. [Link]
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de Cássia, R., et al. (2022). Synthesis of Novel Tetra-Substituted Pyrazole Derivatives Using Microwave Irradiation and Their Anti-Leukemic Activity Against Jurkat Cells. Molecules, 27(14), 4478. [Link]
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Wen, L. R., et al. (2016). Synthesis and Crystal Structure of Ethyl-5-amino-1-(5-methyl-1-phenyl-4-pyrazolyl)carbonyl]-3-methylsulfanyl-1H-pyrazole-4-carboxylate. Asian Journal of Chemistry, 28(1), 2307-2312. [Link]
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Gherghiceanu, E. A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions, 4(1), 29-64. [Link]
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Gholipour, S., et al. (2020). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances, 10(58), 35147-35155. [Link]
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Thore, S. N., et al. (2013). Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. Journal of Saudi Chemical Society, 17(1), 1-7. [Link]
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CP Lab Chemicals. (n.d.). Ethyl 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate, min 95%, 10 grams. [Link]
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A Senior Application Scientist's Guide to Comparative Docking of Ethyl 5-carbamoyl-1-methyl-1H-pyrazole-4-carboxylate
This guide provides a comprehensive framework for conducting a comparative molecular docking study of Ethyl 5-carbamoyl-1-methyl-1H-pyrazole-4-carboxylate. It is intended for researchers, scientists, and drug development professionals seeking to evaluate the potential of this compound as an enzyme inhibitor. We will explore the rationale behind experimental choices, present a detailed in silico protocol, and discuss the interpretation of results in the context of established inhibitors.
Introduction: The Therapeutic Potential of Pyrazole Scaffolds
The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. This diverse activity stems from the pyrazole's ability to engage with various biological targets, particularly the active sites of enzymes.
Our focus, this compound, is a derivative of this versatile class. To elucidate its therapeutic potential, a comparative molecular docking study is a crucial first step. This computational technique allows us to predict the binding affinity and interaction patterns of our compound against specific protein targets and compare its performance with known inhibitors. Such studies are instrumental in prioritizing candidates for further experimental validation.
For this guide, we will focus on three well-established drug targets where pyrazole derivatives have shown significant activity:
-
Carbonic Anhydrase II (CA-II): A zinc-containing enzyme involved in various physiological processes. Its inhibition is a therapeutic strategy for glaucoma, epilepsy, and other conditions.
-
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4): A key signaling protein in the inflammatory cascade, making it an attractive target for autoimmune diseases and certain cancers.
-
Cyclooxygenase-2 (COX-2): A primary target for nonsteroidal anti-inflammatory drugs (NSAIDs) due to its role in inflammation and pain.
Experimental Design & Rationale
A robust computational experiment, much like its wet-lab counterpart, relies on a well-thought-out design. Here, we outline the components of our comparative docking study.
Selection of Protein Targets and Ligands
The choice of protein targets is informed by the known biological activities of structurally similar pyrazole compounds. The selected ligands include our target molecule, a known inhibitor for each protein target (positive control), and a structurally similar but distinct pyrazole derivative to explore structure-activity relationships (SAR).
| Role | Compound Name | Target(s) | Rationale |
| Target Compound | This compound | CA-II, IRAK4, COX-2 | The focus of our investigation. |
| Comparative Pyrazole | Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate | CA-II, IRAK4, COX-2 | A structurally similar analog to probe the effect of the carbamoyl vs. amino group. |
| Positive Control (CA-II) | Acetazolamide | CA-II | A clinically used sulfonamide-based carbonic anhydrase inhibitor. |
| Positive Control (IRAK4) | PF-06650833 | IRAK4 | A potent and selective IRAK4 inhibitor with a known binding mode. |
| Positive Control (COX-2) | Celecoxib | COX-2 | A well-known selective COX-2 inhibitor containing a pyrazole ring. |
Choice of Docking Software: AutoDock Vina
For this study, we will utilize AutoDock Vina, a widely used and well-validated open-source molecular docking program. Its scoring function provides a good balance of speed and accuracy in predicting binding affinities and conformations.
Detailed Experimental Protocol: A Step-by-Step Workflow
The following protocol outlines the necessary steps for preparing the molecules, performing the docking simulations, and analyzing the results.
Part 1: Preparation of Protein and Ligand Structures
Accurate preparation of the receptor and ligand structures is paramount for obtaining meaningful docking results.
-
Protein Preparation:
-
Acquisition: Download the crystal structures of the target proteins from the Protein Data Bank (PDB): CA-II (PDB ID: 2HD6), IRAK4 (PDB ID: 5UIS), and COX-2 (PDB ID: 1CX2).
-
Cleaning: Remove all non-essential molecules from the PDB files, including water molecules, co-solvents, and any co-crystallized ligands.
-
Protonation: Add polar hydrogen atoms to the protein structures, as they are crucial for forming hydrogen bonds.
-
Charge Assignment: Assign partial charges to all atoms. For this protocol, we will use Gasteiger charges.
-
File Conversion: Convert the prepared protein structures into the PDBQT file format, which is required by AutoDock Vina.
-
-
Ligand Preparation:
-
Structure Generation: Obtain the 3D structures of the target compound and the comparative ligands from a chemical database like PubChem (this compound: CID 165368489; Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate: CID 271299).
-
Energy Minimization: Perform energy minimization on the ligand structures to obtain a low-energy conformation.
-
Torsion Angle Definition: Define the rotatable bonds in the ligands to allow for conformational flexibility during docking.
-
File Conversion: Convert the prepared ligand structures into the PDBQT file format.
-
Part 2: Molecular Docking Simulation
-
Grid Box Definition:
-
Define a three-dimensional grid box that encompasses the active site of each protein. The dimensions and center of the grid box should be chosen to cover the entire binding pocket, which can be identified from the position of the co-crystallized ligand in the original PDB file.
-
-
Running AutoDock Vina:
-
Execute the docking simulation for each ligand against each protein target using the prepared PDBQT files and the defined grid box parameters.
-
The exhaustiveness parameter, which controls the thoroughness of the search, should be set to a sufficiently high value (e.g., 32) to ensure a comprehensive exploration of the conformational space.
-
Part 3: Analysis of Docking Results
A multi-faceted approach is necessary to interpret the docking results accurately.
-
Binding Affinity:
-
The primary output of AutoDock Vina is the binding affinity, reported in kcal/mol. More negative values indicate a stronger predicted binding.
-
-
Binding Pose and Interactions:
-
Visualize the predicted binding poses of the ligands within the protein's active site using molecular visualization software (e.g., PyMOL, Chimera, or Discovery Studio Visualizer).
-
Analyze the key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the amino acid residues of the protein.
-
-
Root Mean Square Deviation (RMSD):
-
For the positive controls, calculate the RMSD between the docked pose and the crystallographic pose of the inhibitor. An RMSD value of less than 2.0 Å is generally considered a successful docking result, validating the docking protocol.
-
Visualizing the Workflow and Interactions
To better illustrate the experimental process and the nature of the molecular interactions, we use Graphviz to generate diagrams.
Caption: Workflow for the comparative molecular docking study.
Caption: Hypothetical binding interactions with Carbonic Anhydrase II.
Predicted Results and Comparative Analysis
The results of this in silico experiment will be summarized in a table for easy comparison. The discussion will focus on the relative performance of the target compound against the positive controls and the structural analog.
| Target Protein | Ligand | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | RMSD (Å) from Crystal Pose |
| CA-II | This compound | Value | Residues | N/A |
| Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate | Value | Residues | N/A | |
| Acetazolamide | Value | Residues | Value | |
| IRAK4 | This compound | Value | Residues | N/A |
| Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate | Value | Residues | N/A | |
| PF-06650833 | Value | Residues | Value | |
| COX-2 | This compound | Value | Residues | N/A |
| Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate | Value | Residues | N/A | |
| Celecoxib | Value | Residues | Value |
A successful validation of the docking protocol (RMSD < 2.0 Å for positive controls) will lend confidence to the predictions for our target compound. A comparable or superior binding affinity of this compound to the positive controls would strongly suggest that it is a promising candidate for synthesis and in vitro testing.
Analysis of the binding poses will reveal crucial insights into the SAR. For instance, if the carbamoyl group of our target compound forms key hydrogen bonds that are absent in the amino-substituted analog, this would highlight the importance of this functional group for binding affinity.
Conclusion and Future Directions
This guide has detailed a systematic and scientifically rigorous approach to evaluating the potential of this compound through a comparative molecular docking study. By benchmarking against known inhibitors and exploring the SAR with a close analog, this in silico investigation serves as a powerful and cost-effective method for generating testable hypotheses.
Positive results from this study would provide a strong rationale for advancing this compound to the next stage of the drug discovery pipeline, which would involve chemical synthesis followed by in vitro enzyme inhibition assays to experimentally validate the computational predictions.
References
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PubChem. (n.d.). Ethyl 1-methyl-5-(propylcarbamoyl)-1H-pyrazole-4-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
RCSB PDB. (n.d.). 2HD6: Crystal structure of the human carbonic anhydrase II in complex with a hypoxia-activatable sulfonamide. Retrieved from [Link]
-
RCSB PDB. (n.d.). 5UIS: Crystal structure of IRAK4 in complex with compound 12. Retrieved from [Link]
-
RCSB PDB. (n.d.). 1CX2: Cyclooxygenase-2 (prostaglandin synthase-2) complexed with a selective inhibitor, SC-558. Retrieved from [Link]
-
Forli, S., Huey, R., Pique, M. E., Sanner, M. F., Goodsell, D. S., & Olson, A. J. (2016). Computational protein–ligand docking and virtual drug screening with the AutoDock suite. Nature protocols, 11(5), 905-919. Available at: [Link]
-
Scripps Research. (n.d.). AutoDock Vina. Retrieved from [Link]
Safety Operating Guide
Comprehensive Guide to the Proper Disposal of Ethyl 5-carbamoyl-1-methyl-1H-pyrazole-4-carboxylate
For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of Ethyl 5-carbamoyl-1-methyl-1H-pyrazole-4-carboxylate, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are synthesized from regulatory guidelines and best practices for hazardous waste management.
Hazard Assessment and Characterization
Based on analogous compounds, it is prudent to handle this compound as a substance that may cause skin irritation, serious eye irritation, and respiratory irritation.[1][2][3] Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE).
Table 1: Presumed Hazard Profile and Required PPE
| Potential Hazard | GHS Classification (Presumed) | Recommended Personal Protective Equipment (PPE) |
| Skin Irritation | Skin Irrit. 2 | Chemical-resistant gloves (e.g., nitrile) |
| Eye Irritation | Eye Irrit. 2 | Safety goggles or a face shield |
| Respiratory Irritation | STOT SE 3 | Use in a well-ventilated area or chemical fume hood; dust mask if handling powder |
| Combustibility | Combustible Solid | Store away from heat and open flames |
Step-by-Step Disposal Protocol
The disposal of chemical waste is a regulated process, governed by agencies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[4][5][6][7] The following steps provide a framework for compliant disposal.
Step 1: Waste Identification and Segregation
All waste containing this compound, including pure compound, solutions, and contaminated materials (e.g., gloves, weigh boats, pipette tips), must be treated as hazardous waste.[8][9]
-
Segregation is Key: Never mix this waste with incompatible materials.[10] It should be collected in a dedicated waste container, separate from other chemical waste streams, to prevent potentially dangerous reactions.[5]
Step 2: Containerization
Proper containerization is crucial to prevent leaks and exposure.
-
Container Selection: Use a chemically compatible, leak-proof container with a secure, tight-fitting lid.[4][5] For solid waste, a high-density polyethylene (HDPE) container is a suitable choice. For liquid waste, ensure the container material is compatible with the solvent used.[11]
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" as soon as the first drop of waste is added.[8][10] The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
An indication of the hazards (e.g., "Irritant")[7]
-
The accumulation start date
-
Step 3: Waste Accumulation and Storage
Waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[10]
-
Location: The SAA should be at or near the point of generation and under the control of the laboratory personnel.[11]
-
Storage Conditions: Keep the waste container closed at all times, except when adding waste.[12] The storage area should be well-ventilated and away from sources of ignition.[1]
Step 4: Final Disposal
Hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[6][8]
-
Do Not:
-
Arrange for Pickup: Once the waste container is full, or before the regulatory accumulation time limit is reached, contact your EHS office to arrange for pickup and disposal.[8]
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Control the Spill: For small spills of solid material, carefully sweep it up and place it in the hazardous waste container.[1][15] Avoid creating dust.[15] For liquid spills, use an inert absorbent material to contain and collect the waste.
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the spill to your laboratory supervisor and EHS office.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
References
-
How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. Available from: [Link]
-
OSHA Compliance For Laboratories. US Bio-Clean. Available from: [Link]
-
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-
Guide to Managing Laboratory Chemical Waste. Vanderbilt University. Available from: [Link]
-
A Primer On Laboratory Waste Disposal. Hazardous Waste Experts. Available from: [Link]
-
MSDS of ETHYL 5-AMINO-1-(4-METHYLPHENYL)-1H-PYRAZOLE-4-CARBOXYLATE. Capot Chemical. Available from: [Link]
-
Hazardous Waste and Disposal Considerations. American Chemical Society. Available from: [Link]
-
Hazardous Waste Disposal Guidelines. Purdue University. Available from: [Link]
-
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-
How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. Available from: [Link]
-
Best Practices for Hazardous Waste Disposal. AEG Environmental. Available from: [Link]
-
OSHA Guidelines For Labeling Laboratory Chemicals. Spill Containment Blog. Available from: [Link]
-
1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration. Available from: [Link]
-
Hazardous Waste. U.S. Environmental Protection Agency. Available from: [Link]
-
Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency. Available from: [Link]
-
Laboratory Safety Chemical Hygiene Plan. Occupational Safety and Health Administration. Available from: [Link]
-
ethyl 1H-pyrazole-4-carboxylate. PubChem. Available from: [Link]
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
